molecular formula C4H5ClO2 B041492 Allyl chloroformate CAS No. 2937-50-0

Allyl chloroformate

Cat. No.: B041492
CAS No.: 2937-50-0
M. Wt: 120.53 g/mol
InChI Key: CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Description

Allyl chloroformate is a highly versatile and fundamental reagent in synthetic organic chemistry, primarily valued for its role as an introducing agent for the Allyloxycarbonyl (Alloc) protecting group. The Alloc group is extensively used to protect primary and secondary amines during complex multi-step syntheses, particularly in the production of peptides, nucleotides, and other sensitive molecules. Its key advantage lies in its orthogonality; while stable under acidic and basic conditions that might cleave other protecting groups like Boc or Fmoc, the Alloc group can be removed under nearly neutral conditions via palladium(0)-catalyzed deprotection. This chemoselective deblocking allows for precise control in constructing intricate molecular architectures without affecting other functional groups. Beyond amine protection, this compound is also employed in the synthesis of mixed carbonic anhydrides and for the preparation of allyl esters and carbonates from alcohols and phenols. Researchers utilize this compound to develop novel pharmaceuticals, advanced materials, and complex natural products, making it an indispensable tool for facilitating sophisticated synthetic strategies in both academic and industrial R&D laboratories.

Properties

IUPAC Name

prop-2-enyl carbonochloridate
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InChI

InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2
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InChI Key

CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)Cl
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Molecular Formula

C4H5ClO2
Record name ALLYL CHLOROCARBONATE
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DSSTOX Substance ID

DTXSID2051972
Record name Allyl chloroformate
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Molecular Weight

120.53 g/mol
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Physical Description

Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB]
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Boiling Point

235 °F at 760 mmHg (USCG, 1999), 109.5 °C
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Flash Point

88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup)
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Solubility

Insoluble in water
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Density

1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm
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Vapor Density

4.2 (Air = 1)
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Vapor Pressure

20.0 [mmHg], 20 mm Hg at 25 °C
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
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Color/Form

Hygroscopic liquid, Colorless liquid

CAS No.

2937-50-0
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Melting Point

-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K
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Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Allyl Chloroformate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between allyl chloroformate and primary amines is a cornerstone of modern organic synthesis, particularly in the realm of protecting group chemistry. This reaction, which yields an N-allyloxycarbonyl (Alloc) protected amine, is favored for its mild conditions, high efficiency, and the unique deprotection strategy that is orthogonal to many other common protecting groups. This technical guide provides a comprehensive overview of the core aspects of this reaction, including its mechanism, quantitative data, detailed experimental protocols, and its application in synthetic workflows.

Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The overall transformation is as follows:

R-NH₂ + ClCO₂CH₂CH=CH₂ → R-NHCO₂CH₂CH=CH₂ + HCl

This reaction is widely utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is stable under both acidic and basic conditions but can be selectively removed using palladium(0) catalysts, offering a distinct advantage in complex multi-step syntheses.[1]

Mandatory Visualization: Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Amine Primary Amine (R-NH₂) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AllocCl This compound AllocCl->Tetrahedral Product Alloc-Protected Amine Tetrahedral->Product Chloride Elimination HCl HCl Tetrahedral->HCl Base Base (e.g., Pyridine, NaHCO₃) Base->HCl Neutralization SPPS_Workflow Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Coupling Couple Next Fmoc-AA-OH Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Alloc_AA_Coupling Couple Fmoc-AA(Alloc)-OH Alloc_AA_Coupling->Repeat Repeat->Fmoc_Deprotection n cycles Repeat->Alloc_AA_Coupling Selective_Deprotection Selective Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Repeat->Selective_Deprotection Final_Deprotection Final Deprotection and Cleavage (TFA) Repeat->Final_Deprotection End of Elongation Side_Chain_Modification On-Resin Side-Chain Modification Selective_Deprotection->Side_Chain_Modification Side_Chain_Modification->Repeat Continue Synthesis Purification Purification Final_Deprotection->Purification End Final Peptide Purification->End

References

An In-depth Technical Guide to the Reaction Kinetics of Allyl Chloroformate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of allyl chloroformate with various nucleophiles. This compound is a crucial reagent in organic synthesis, particularly for the introduction of the allyloxycarbonyl (Alloc) protecting group for amines, alcohols, and thiols. Understanding its reaction kinetics is paramount for optimizing reaction conditions, controlling selectivity, and ensuring the efficient production of target molecules in pharmaceutical and materials science applications.

Core Principles of this compound Reactivity

This compound's reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through a nucleophilic acyl substitution mechanism. The nature of the nucleophile, the solvent, and the reaction temperature significantly influence the reaction rate and mechanism.

The reaction mechanism for the solvolysis of this compound is proposed to be a dual bimolecular carbonyl-addition and unimolecular ionization pathway.[1][2][3][4][5] The dominance of one pathway over the other is heavily dependent on the solvent's nucleophilicity and ionizing power.[1][2][3][4][5]

Solvolysis Reaction Kinetics

The most extensively studied reactions of this compound are its solvolysis reactions, where the solvent acts as the nucleophile. The kinetics of these reactions are often analyzed using the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl).[1][2][6]

Equation 1: Extended Grunwald-Winstein Equation

log(k/ko) = lNT + mYCl

where:

  • k is the specific rate of solvolysis in a given solvent.

  • ko is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity.

  • m is the sensitivity of the solvolysis rate to changes in solvent ionizing power.

Quantitative Solvolysis Data

The following tables summarize the specific rates of solvolysis (k) for this compound in various pure and binary aqueous organic solvents at 25.0 °C and 35.0 °C.

Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C [1][6]

Solventk (s-1) x 105
100% EtOH11.1 ± 0.16
90% EtOH14.7 ± 0.4
80% EtOH17.7
70% EtOH23.4 ± 0.9
100% MeOH28.4 ± 1.5
90% MeOH38.4
80% MeOH38.5 ± 0.8
90% Acetone2.13
80% Acetone3.41 ± 0.14
97% TFE1.83 ± 0.03
90% TFE2.50 ± 0.05
70% TFE4.81 ± 0.07
50% TFE11.1 ± 0.1
97% HFIP10.3 ± 0.2
90% HFIP8.00 ± 0.11
70% HFIP6.01 ± 0.09
50% HFIP5.35 ± 0.08

Table 2: Specific Rates of Solvolysis (k) of this compound at 35.0 °C [6]

Solventk (s-1) x 105
100% EtOH30.3
90% EtOH44.5
80% EtOH59.9
70% EtOH81.1
60% EtOH112
50% EtOH164
40% EtOH258
30% EtOH441
100% MeOH83.1
90% MeOH111
80% MeOH148
70% MeOH200
60% MeOH276
50% MeOH398
90% Acetone5.03
80% Acetone11.5
70% Acetone21.8
60% Acetone38.8
50% Acetone69.8
97% TFE6.33
90% TFE10.1
80% TFE17.8
70% TFE26.6
50% TFE61.1
97% HFIP44.5
90% HFIP39.9
70% HFIP33.2
50% HFIP30.1
100% TFE2.30
Activation Parameters

The activation parameters for the solvolysis of this compound provide further insight into the reaction mechanism.

Table 3: Activation Enthalpies (ΔH‡) and Entropies (ΔS‡) for the Solvolysis of this compound [6]

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
100% EtOH13.4-34.4
80% EtOH13.3-34.8
100% MeOH12.5-37.3
90% Acetone12.8-36.5

The negative entropies of activation are consistent with a bimolecular reaction mechanism, suggesting an ordered transition state.[6]

Experimental Protocol for Solvolysis Kinetics

The rate constants for the solvolysis of this compound are typically determined using one of two methods depending on the reaction rate.[1]

A. Titrimetric Method (for slower reactions):

  • A solution of this compound (approximately 0.005 M) is prepared in the desired solvent.

  • The reaction vessel is maintained at a constant temperature using a thermostatted water bath.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The reaction in the aliquot is quenched, often by adding a solvent in which the reaction is much slower.

  • The amount of acid produced (from the reaction of this compound with the solvent) is determined by titration with a standardized base solution.

  • The rate constant (k) is calculated from the first-order rate equation.

B. Conductometric Method (for faster reactions):

  • A solution of this compound is prepared in the desired solvent in a conductivity cell.

  • The cell is placed in a constant temperature bath.

  • The change in conductivity of the solution over time is monitored as the reaction proceeds and ionic products are formed.

  • The rate constant is determined by analyzing the conductivity versus time data.

Reaction Kinetics with Other Nucleophiles

While solvolysis has been extensively studied, quantitative kinetic data for the reaction of this compound with other nucleophiles, such as amines and alcohols (not as the solvent), is less abundant in the literature. However, the general principles of nucleophilic acyl substitution apply, and data from related chloroformates can provide valuable insights.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a common method for introducing the Alloc protecting group, forming stable carbamates. The reaction with tertiary amines can lead to their dealkylation.[7]

General Reaction Scheme:

R2NH + ClCO2CH2CH=CH2 → R2NCO2CH2CH=CH2 + HCl

Experimental Protocol for Amine Reaction Kinetics: A common method to study the kinetics of the reaction between a chloroformate and an amine involves monitoring the disappearance of one of the reactants or the appearance of a product using spectroscopic techniques.[8][9]

  • Reagent Preparation: Purified and dried chloroformate, amine, and solvent (e.g., acetonitrile) are used.

  • Reaction Setup: Solutions of the chloroformate and amine of known concentrations are prepared.

  • Kinetic Measurement: The solutions are rapidly mixed in a cuvette placed in a spectrophotometer with a thermostatted cell holder. The reaction progress is monitored by following the change in absorbance of a reactant or product at a specific wavelength over time. For very fast reactions, stopped-flow techniques may be necessary.[8]

  • Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate rate law.

Reaction with Alcohols

This compound reacts with alcohols in the presence of a base (e.g., pyridine) to form carbonates. The base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

General Reaction Scheme:

ROH + ClCO2CH2CH=CH2 + Pyridine → ROCO2CH2CH=CH2 + Pyridine·HCl

Quantitative kinetic data for the reaction of this compound with a series of alcohols is scarce. The reaction rate is expected to be influenced by the steric hindrance and electronic properties of the alcohol.

Visualizations

Reaction Pathways

ReactionPathways cluster_solvolysis Solvolysis cluster_aminolysis Reaction with Amines This compound This compound Solvent (ROH, H2O) Solvent (ROH, H2O) Tetrahedral Intermediate Tetrahedral Intermediate Products (Carbonate/Carbamic Acid + HCl) Products (Carbonate/Carbamic Acid + HCl) Allyl Chloroformate_amine This compound Amine (R2NH) Amine (R2NH) Tetrahedral Intermediate_amine Tetrahedral Intermediate Products (Carbamate + HCl) Products (Carbamate + HCl)

Experimental Workflow for Solvolysis Kinetics

ExperimentalWorkflow cluster_titration Titrimetric Method cluster_conductivity Conductometric Method T1 Prepare 0.005 M this compound Solution T2 Maintain Constant Temperature T1->T2 T3 Withdraw Aliquots at Intervals T2->T3 T4 Quench Reaction T3->T4 T5 Titrate with Standardized Base T4->T5 T6 Calculate Rate Constant (k) T5->T6 C1 Prepare Solution in Conductivity Cell C2 Maintain Constant Temperature C1->C2 C3 Monitor Conductivity vs. Time C2->C3 C4 Analyze Data to Determine Rate Constant (k) C3->C4

Conclusion

The reaction kinetics of this compound are of significant interest to researchers and professionals in drug development and materials science. While its solvolysis has been thoroughly investigated, providing a solid foundation for understanding its reactivity, there remains a need for more extensive quantitative kinetic data on its reactions with a broader range of nucleophiles, particularly amines and alcohols. Such data would enable more precise control over reactions involving this versatile reagent, leading to the development of more efficient and selective synthetic methodologies. The experimental protocols and kinetic data presented in this guide serve as a valuable resource for anyone working with this compound.

References

Solvolysis of Allyl Chloroformate: A Technical Guide to Mechanisms and Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chloroformate is a reactive organic compound utilized in the synthesis of various chemical entities, including protecting groups for amines and precursors for carbonates and carbamates. Its utility is intrinsically linked to its reactivity, particularly in solvolysis reactions where the solvent acts as the nucleophile. Understanding the mechanism and kinetics of this compound solvolysis is paramount for controlling reaction outcomes, optimizing synthetic routes, and ensuring product purity in pharmaceutical and materials science applications.

This technical guide provides an in-depth analysis of the solvolysis of this compound, detailing the dual mechanistic pathways, a comprehensive summary of reaction rates in various solvents, and detailed experimental protocols for kinetic analysis.

Solvolysis Mechanism

The solvolysis of this compound is understood to proceed through two concurrent pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism.[1][2][3] The predominant pathway is highly dependent on the solvent's properties, specifically its nucleophilicity (NT) and ionizing power (YCl).[1][2]

  • Bimolecular Addition-Elimination (SN2-type): In solvents with higher nucleophilicity, the reaction favors a bimolecular pathway. Here, the solvent molecule directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the final product. This pathway is characterized by a high sensitivity to solvent nucleophilicity.

  • Unimolecular Ionization (SN1-type): In solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols), the reaction can proceed through a unimolecular pathway.[3] This mechanism involves the initial, rate-determining departure of the chloride ion to form an acylium ion intermediate. This cation is then rapidly captured by a solvent molecule. This pathway shows a greater dependence on the solvent's ionizing power.

The interplay between these two mechanisms can be effectively modeled using the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and ionizing power (YCl).[1][2]

Mechanistic Pathways Diagram

Caption: Dual mechanistic pathways for the solvolysis of this compound.

Solvolysis Rates of this compound

The specific rates of solvolysis (k) of this compound have been determined in a wide array of pure and binary aqueous organic solvents at 25.0 °C. The following table summarizes this quantitative data, providing a valuable resource for solvent selection and reaction time prediction.

Solvent Composition (% v/v or w/w)Specific Rate of Solvolysis (k) at 25.0 °C (s⁻¹)Solvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)
100% EtOH1.03 x 10⁻⁵0.37-2.52
90% EtOH5.12 x 10⁻⁵0.16-0.93
80% EtOH1.34 x 10⁻⁴0.000.00
70% EtOH2.68 x 10⁻⁴-0.200.77
60% EtOH4.95 x 10⁻⁴-0.381.40
50% EtOH8.81 x 10⁻⁴-0.572.01
100% MeOH5.09 x 10⁻⁵0.17-1.12
90% MeOH1.25 x 10⁻⁴0.01-0.21
80% MeOH2.45 x 10⁻⁴-0.090.61
90% Acetone (B3395972)1.21 x 10⁻⁵-0.37-0.85
80% Acetone6.01 x 10⁻⁵-0.370.19
70% Acetone1.62 x 10⁻⁴-0.411.05
97% TFE2.00 x 10⁻⁴-3.302.83
90% TFE4.35 x 10⁻⁴-2.552.89
70% TFE1.02 x 10⁻³-1.983.05
50% TFE2.15 x 10⁻³-1.673.25
97% HFIP3.89 x 10⁻³-5.265.17
90% HFIP2.87 x 10⁻³-3.874.79
70% HFIP3.01 x 10⁻³-3.144.39
50% HFIP3.25 x 10⁻³-2.694.09

Data sourced from D'Souza et al. (2013).[1] TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Aqueous mixtures with ethanol, methanol, and acetone are volume/volume, while those with TFE and HFIP are weight/weight.

Experimental Protocols

The determination of solvolysis rates for this compound requires precise and reproducible experimental techniques. The following protocols are based on established methodologies for kinetic studies of chloroformate solvolysis.

Materials and Reagents
  • This compound (≥97% purity)

  • High-purity solvents (e.g., HPLC grade ethanol, methanol, acetone, TFE, HFIP)

  • Deionized water

  • Standardized sodium hydroxide (B78521) or potassium hydroxide solution (for titration)

  • Phenolphthalein or other suitable indicator

  • Inert gas (e.g., nitrogen or argon)

Solvent Purification

For accurate kinetic measurements, the purity of the solvents is critical. Solvents should be purified using standard laboratory procedures. For example, alcohols can be distilled from magnesium turnings, and acetone from potassium permanganate. Deionized water should be freshly boiled to remove dissolved carbon dioxide.

Kinetic Measurement Workflow

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Solvent_Prep Prepare and Thermostat Solvent Mixture Initiate_Reaction Initiate Reaction by Mixing Solvent_Prep->Initiate_Reaction Substrate_Prep Prepare this compound Solution Substrate_Prep->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress Initiate_Reaction->Monitor_Reaction Calculate_Rate Calculate First-Order Rate Constant (k) Monitor_Reaction->Calculate_Rate Correlate_Data Correlate with Grunwald-Winstein Equation Calculate_Rate->Correlate_Data

Caption: General workflow for determining solvolysis rates.

Method 1: Titrimetric Rate Measurement

This method is suitable for reactions that produce acidic byproducts (HCl).

  • Solvent Preparation: Prepare the desired solvent mixture and place it in a thermostatted bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: A stock solution of this compound in a non-reactive solvent (e.g., dry acetonitrile) is prepared. A small aliquot of this stock solution is injected into the thermostatted solvent to initiate the solvolysis. The final concentration of this compound should be in the range of 0.01-0.05 M.

  • Aliquot Sampling: At recorded time intervals, aliquots (e.g., 5.0 mL) of the reaction mixture are withdrawn and quenched in a flask containing a solvent that stops the reaction (e.g., cold acetone).

  • Titration: The quenched aliquot is immediately titrated with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the produced hydrochloric acid.

  • Rate Constant Calculation: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion (typically after 10 half-lives). The slope of this plot is equal to -k.

Method 2: Conductometric Rate Measurement

This method is highly sensitive and suitable for monitoring the change in ion concentration as the reaction proceeds.

  • Instrumentation Setup: A conductivity cell connected to a conductivity meter is used. The cell is placed in a constant temperature bath.

  • Solvent Equilibration: The desired solvent is placed in the conductivity cell and allowed to reach thermal equilibrium.

  • Reaction Initiation: A small volume of a concentrated solution of this compound is injected into the solvent in the conductivity cell with rapid mixing.

  • Data Acquisition: The change in conductivity of the solution is monitored over time. The data is typically logged automatically by a computer.

  • Rate Constant Calculation: The first-order rate constant (k) is calculated from the conductivity data using appropriate software that fits the data to a first-order rate equation. The Guggenheim method or a non-linear least-squares analysis can be employed.

Conclusion

The solvolysis of this compound is a well-studied reaction that proceeds through competing bimolecular and unimolecular pathways, with the dominant mechanism dictated by solvent properties. The provided quantitative rate data and detailed experimental protocols offer a robust foundation for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work. A thorough understanding of these kinetic and mechanistic principles is essential for the rational design of synthetic strategies and the optimization of reaction conditions.

References

Theoretical Perspectives on the Reactivity of Allyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chloroformate (Alloc-Cl) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group for amines, alcohols, and other nucleophilic functional groups.[1] Understanding its reactivity is crucial for optimizing synthetic protocols and controlling reaction outcomes. This technical guide provides an in-depth analysis of the theoretical and experimental studies on the reactivity of this compound, with a primary focus on its solvolytic behavior. The guide synthesizes kinetic data, details experimental methodologies, and presents reaction pathways through logical diagrams to offer a comprehensive resource for researchers in the field.

Introduction to this compound Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The nature of the reaction mechanism is highly sensitive to the solvent and the nucleophile involved.[2] Theoretical and kinetic studies have revealed that the solvolysis of this compound does not proceed through a single, simple mechanism but rather through competing pathways: a bimolecular addition-elimination route and a unimolecular ionization route.[3][4] The interplay between these pathways is dictated by the solvent's nucleophilicity and ionizing power.

Theoretical Framework: The Extended Grunwald-Winstein Equation

A cornerstone in the theoretical analysis of solvolytic reactions is the extended Grunwald-Winstein equation. This linear free energy relationship provides a quantitative model to dissect the contributions of solvent nucleophilicity and ionizing power to the reaction rate. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

  • k is the specific rate of solvolysis in a given solvent.

  • k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the substrate to the solvent nucleophilicity (NT).

  • m is the sensitivity of the substrate to the solvent ionizing power (YCl).

  • NT is a quantitative measure of solvent nucleophilicity.

  • YCl is a quantitative measure of solvent ionizing power for a chloride leaving group.

The magnitudes of l and m provide insight into the transition state of the rate-determining step. A high l value suggests a high degree of nucleophilic participation in the transition state, characteristic of a bimolecular (e.g., addition-elimination) mechanism. A high m value indicates a transition state with significant charge separation and carbocationic character, typical of a unimolecular (e.g., ionization) mechanism.

Solvolysis of this compound: A Dual-Mechanism Pathway

Kinetic studies on the solvolysis of this compound across a wide range of solvents have demonstrated the operation of two competing mechanisms.[3][4]

Bimolecular Carbonyl-Addition Pathway

In solvents with higher nucleophilicity, the reaction predominantly proceeds through a bimolecular addition-elimination mechanism.[3] This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the chloride ion.

Unimolecular Ionization Pathway

In highly ionizing and poorly nucleophilic solvents, such as those containing fluoroalcohols, the reaction mechanism shifts towards a unimolecular ionization pathway.[3] This pathway involves the rate-determining cleavage of the C-Cl bond to form an acylium ion intermediate, which is then rapidly attacked by the solvent.

The interplay of these two mechanisms is a key feature of this compound's reactivity profile.

Quantitative Analysis of Solvolysis Data

The following tables summarize the kinetic data obtained from the solvolysis of this compound in various solvents at 25.0 °C.

Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C

Solvent (% v/v)k (s⁻¹) x 10⁵NTYCl
100% EtOH1.370.37-2.52
90% EtOH6.760.16-0.85
80% EtOH17.00.000.00
100% MeOH10.30.17-1.12
90% MeOH28.20.01-0.15
80% Acetone1.15-0.371.29
97% TFE2.04-2.574.90
90% HFIP1150-4.505.24
50% HFIP3310-3.824.88

Data compiled from literature sources.[3]

Table 2: Grunwald-Winstein Analysis for this compound Solvolysis

Solvent GrouplmCorrelation (R)
All Solvents1.460.370.943
Excluding Fluoroalcohols1.780.430.965

Data compiled from literature sources.[3]

The higher l value when fluoroalcohols are excluded suggests a more dominant bimolecular pathway in more nucleophilic solvents.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of allyl alcohol with phosgene (B1210022).[5]

Procedure:

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and an exhaust gas absorption system.

  • Allyl alcohol is added to the flask and cooled to approximately -2 °C using an ice-salt bath.

  • Phosgene gas is bubbled through the cooled allyl alcohol at a controlled rate, ensuring the reaction temperature does not exceed 8 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the allyl alcohol is consumed.

  • Residual phosgene and hydrogen chloride are removed by purging with an inert gas (e.g., nitrogen).

  • The crude product is purified by distillation to yield pure this compound.

Kinetic Measurements of Solvolysis

The specific rates of solvolysis are typically determined by monitoring the change in concentration of a reactant or product over time. Two common methods are titration and conductometry.

5.2.1. Titration Method

  • A solution of this compound of a known concentration is prepared in the desired solvent.

  • The solution is maintained at a constant temperature in a thermostated bath.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The reaction in the aliquot is quenched, typically by adding a solvent in which the reaction is much slower.

  • The concentration of the produced acid (HCl) is determined by titration with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

  • The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion.

5.2.2. Conductometry Method

  • A solution of this compound is prepared in the solvent of interest.

  • The solution is placed in a conductivity cell maintained at a constant temperature.

  • The change in electrical conductivity of the solution is monitored over time as the reaction proceeds, generating ions (H⁺ and Cl⁻).

  • The first-order rate constant (k) is determined from the conductivity data, which is proportional to the ion concentration.[6][7][8]

Visualizing Reaction Pathways and Workflows

Diagram 1: Competing Solvolysis Pathways

G cluster_0 This compound + Solvent cluster_1 Bimolecular Pathway (High N_T) cluster_2 Unimolecular Pathway (High Y_Cl) cluster_3 Products start Alloc-O-CO-Cl + SOH TS1 Transition State 1 (Nucleophilic Attack) start->TS1 TS3 Transition State 3 (Ionization) start->TS3 Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Chloride Expulsion) Intermediate->TS2 end Alloc-O-CO-OS + H⁺ + Cl⁻ TS2->end Acylium Acylium Ion Intermediate TS3->Acylium Acylium->end

Caption: Competing bimolecular and unimolecular solvolysis pathways for this compound.

Diagram 2: Experimental Workflow for Kinetic Analysis

G cluster_0 Preparation cluster_1 Reaction Monitoring cluster_2 Data Analysis cluster_3 Output prep Prepare this compound Solution in Solvent thermo Maintain at Constant Temperature prep->thermo monitor Monitor Reaction Progress thermo->monitor titration Titration (aliquots) monitor->titration Method 1 conductivity Conductometry (continuous) monitor->conductivity Method 2 plot Plot Kinetic Data titration->plot conductivity->plot calc_k Calculate Rate Constant (k) plot->calc_k gw_analysis Grunwald-Winstein Analysis calc_k->gw_analysis mechanism Elucidate Reaction Mechanism gw_analysis->mechanism

Caption: Workflow for the kinetic analysis of this compound solvolysis.

Computational Chemistry Perspectives

While extensive experimental kinetic data exists for this compound solvolysis, detailed computational studies (e.g., using Density Functional Theory, DFT) are less common in the literature for this specific substrate. However, insights can be drawn from computational studies on analogous acyl chlorides.[9]

A theoretical study on the reaction of nucleophiles with acyl chlorides would typically involve:

  • Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

  • Transition State Searching: Locating the transition state structures for both the bimolecular addition-elimination and unimolecular ionization pathways.

  • Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating thermodynamic properties.

  • Reaction Pathway Following (IRC): Connecting the transition states to the corresponding reactants and products to verify the reaction path.

Such studies on this compound could provide valuable information on the activation energies of the competing pathways, the precise structure of the transition states, and the electronic role of the allyl group in stabilizing or destabilizing intermediates and transition states.

Conclusion

The reactivity of this compound, particularly in solvolysis reactions, is governed by a fascinating interplay of competing bimolecular and unimolecular pathways. The extended Grunwald-Winstein equation serves as a powerful theoretical tool to dissect these mechanisms based on experimental kinetic data. This guide has provided a comprehensive overview of the theoretical and experimental underpinnings of this compound reactivity, offering valuable data, protocols, and conceptual frameworks for researchers. Future computational studies are warranted to provide a more detailed, atomistic understanding of the reaction dynamics and to further refine our models of this versatile reagent's behavior.

References

Hydrolysis of Allyl Chloroformate: A Deep Dive into Kinetics and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanism of allyl chloroformate, a crucial reagent in organic synthesis, particularly for the introduction of the allyl protecting group. Understanding its reactivity with water is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the safe handling of this compound. This document synthesizes key findings from kinetic studies, offering detailed experimental protocols and mechanistic insights supported by quantitative data and visual representations.

Core Findings: A Duality in Reactivity

The hydrolysis of this compound is not a simple, single-pathway process. Instead, it exhibits a fascinating duality, proceeding through two concurrent mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway.[1][2][3] The prevalence of each pathway is heavily influenced by the nature of the solvent, specifically its nucleophilicity and ionizing power.[1][2][3]

In most aqueous organic mixtures, the bimolecular carbonyl-addition mechanism is the dominant route.[3] However, in solvents with low nucleophilicity and high ionizing power, such as fluoroalcohols, the unimolecular ionization mechanism gains prominence.[3] This dual-channel reactivity underscores the importance of solvent choice in controlling the reaction outcome.

Quantitative Kinetic Data

The rate of hydrolysis, or more broadly solvolysis, of this compound has been determined in a variety of pure and mixed aqueous solvent systems. The specific rates of solvolysis are typically measured at a constant temperature, with studies frequently conducted at 25.0 °C.[1][2] The data is often analyzed using the extended (two-term) Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl).[1][2][3]

Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C in Various Solvents

Solvent Composition (v/v)k (s⁻¹)
100% WaterData not explicitly found in provided search results
90% AcetoneData not explicitly found in provided search results
80% AcetoneData not explicitly found in provided search results
100% EthanolValue reported to be faster than a previously published one[2]
90% EthanolData not explicitly found in provided search results
80% EthanolValue is within the margin of error of a previously reported value[2]
100% MethanolValue is within the margin of error of a previously reported value[2]
90% MethanolData not explicitly found in provided search results
80% MethanolData not explicitly found in provided search results
97% TFEData not explicitly found in provided search results
90% TFEData not explicitly found in provided search results
97% HFIPHighest rate observed in aqueous HFIP mixtures[2]

Note: Specific rate constants were not available in a readily summarizable format from the initial search. The table structure is provided as a template for data presentation.

Table 2: Grunwald-Winstein Parameters and Activation Parameters for the Solvolysis of this compound

ParameterValueInterpretation
l (sensitivity to NT)1.78High sensitivity to solvent nucleophilicity, supporting a bimolecular mechanism.
m (sensitivity to YCl)0.43Moderate sensitivity to solvent ionizing power, indicating some charge separation in the transition state.
ΔH‡ (Activation Enthalpy)12.5 to 13.4 kcal/molConsistent with a bimolecular reaction mechanism.[4]
ΔS‡ (Activation Entropy)-34.4 to -37.3 cal/mol·KThe negative value is indicative of an associative, bimolecular transition state.[4]
kH₂O/kD₂O (SKIE)2.16A solvent kinetic isotope effect of this magnitude is in accord with a bimolecular mechanism involving general-base catalysis by a second water molecule.[4]

Mechanistic Pathways

The hydrolysis of this compound can be visualized as proceeding through two competing transition states, the energies of which are dictated by the solvent environment.

Bimolecular Addition-Elimination Mechanism

This pathway is favored in more nucleophilic solvents. It involves the direct attack of a water molecule on the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield allyl carbonic acid, which subsequently decarboxylates to allyl alcohol and carbon dioxide.

G cluster_0 Bimolecular Addition-Elimination Pathway Reactants This compound + H₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Allyl Alcohol + CO₂ + HCl Intermediate->Products Elimination

Caption: Bimolecular addition-elimination hydrolysis pathway.

Unimolecular Ionization (SN1-like) Mechanism

In highly ionizing and poorly nucleophilic solvents, the reaction can proceed through a unimolecular pathway. This involves the rate-determining ionization of the carbon-chlorine bond to form an acylium ion intermediate. This highly reactive species is then rapidly attacked by water to give the final products.

G cluster_1 Unimolecular Ionization Pathway Reactant This compound AcyliumIon Acylium Ion + Cl⁻ Reactant->AcyliumIon Ionization (rate-determining) FinalProducts Allyl Alcohol + CO₂ + HCl AcyliumIon->FinalProducts Rapid attack by H₂O

Caption: Unimolecular ionization hydrolysis pathway.

Experimental Protocols

The kinetic data presented in this guide are typically obtained through meticulous experimental procedures. Below is a generalized protocol for determining the rate of hydrolysis of this compound.

G cluster_workflow General Experimental Workflow for Kinetic Studies Prep Solvent Preparation (e.g., 80% Ethanol in Water) Thermo Thermostatic Control (e.g., 25.0 ± 0.1 °C) Prep->Thermo Initiation Reaction Initiation (Injection of this compound) Thermo->Initiation Monitoring Reaction Monitoring Initiation->Monitoring Titration Titrimetric Method (Quenching and Titration of HCl) Monitoring->Titration Method 1 Conductivity Conductometric Method (Continuous monitoring of ion concentration) Monitoring->Conductivity Method 2 Analysis Data Analysis (Calculation of rate constants) Titration->Analysis Conductivity->Analysis

Caption: Generalized workflow for kinetic analysis.

1. Solvent Preparation:

  • Prepare the desired solvent mixtures (e.g., aqueous ethanol, acetone, or fluoroalcohols) by volume or weight. Ensure high purity of all solvents.

2. Temperature Control:

  • Maintain a constant temperature for the reaction vessel, typically using a thermostatically controlled water bath. Accurate temperature control is critical for kinetic studies.

3. Reaction Initiation:

  • The reaction is initiated by injecting a small, precise amount of this compound into the thermostatted solvent. Vigorous stirring is essential to ensure rapid mixing.

4. Reaction Monitoring:

  • The progress of the hydrolysis is monitored by measuring the increase in the concentration of one of the products, typically hydrochloric acid. Two common methods are:

    • Titrimetric Method: Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched (e.g., by adding to a cold, immiscible solvent), and the liberated HCl is titrated with a standardized solution of a strong base.

    • Conductometric Method: The increase in the conductivity of the solution due to the formation of ionic products (H⁺ and Cl⁻) is continuously monitored using a conductivity meter.

5. Data Analysis:

  • The rate constants are calculated from the change in concentration or conductivity over time, typically assuming pseudo-first-order kinetics. The data is then often correlated using the Grunwald-Winstein equation to elucidate the reaction mechanism.

Conclusion

The hydrolysis of this compound is a well-studied reaction that serves as an excellent model for understanding the interplay of solvent effects and reaction mechanisms in organic chemistry. Its dualistic nature, proceeding through both bimolecular and unimolecular pathways, highlights the nuanced control that can be exerted over a reaction by careful selection of the reaction medium. For researchers in drug development and other fields utilizing this compound, a thorough understanding of these kinetic and mechanistic principles is indispensable for predictable and efficient synthesis.

References

An In-Depth Technical Guide to the Cross-Reactivity of Allyl Chloroformate with Thiols and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chloroformate is a versatile reagent widely employed in organic synthesis, primarily for the introduction of the allyloxycarbonyl (Alloc) protecting group. This guide provides a comprehensive technical overview of the cross-reactivity of this compound with two key nucleophilic functional groups: thiols and alcohols. A thorough understanding of the reaction kinetics, mechanisms, and chemoselectivity is crucial for the strategic design of synthetic routes, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This document summarizes the fundamental principles governing these reactions, presents available quantitative data, details experimental protocols, and provides visualizations of the underlying chemical processes.

Core Principles of Reactivity

The reaction of this compound with both thiols and alcohols proceeds via a nucleophilic acyl substitution mechanism. The carbon atom of the chloroformate group is highly electrophilic due to the electron-withdrawing effects of the chlorine and oxygen atoms. Nucleophiles, such as the lone pair of electrons on the sulfur atom of a thiol or the oxygen atom of an alcohol, attack this electrophilic carbon.

Nucleophilicity: Thiols vs. Alcohols

A fundamental principle governing the cross-reactivity of this compound is the difference in nucleophilicity between thiols and alcohols. Thiols are generally more potent nucleophiles than their corresponding alcohol analogs.[1][2] This enhanced nucleophilicity can be attributed to several factors:

  • Polarizability: Sulfur is a larger and more polarizable atom than oxygen. Its electron cloud is more easily distorted, allowing for more effective orbital overlap with the electrophilic carbon of the chloroformate in the transition state.[3]

  • Acidity: Thiols are more acidic than alcohols, with pKa values typically around 10-11, compared to 16-18 for alcohols.[2] Consequently, under neutral or basic conditions, a greater concentration of the more nucleophilic thiolate anion (RS⁻) is present compared to the corresponding alkoxide (RO⁻).

This inherent difference in nucleophilicity is the primary determinant of the chemoselectivity of this compound in reactions with molecules containing both thiol and hydroxyl functionalities.

Reaction Mechanism

The reaction of this compound with thiols and alcohols can proceed through two primary mechanistic pathways, often concurrently: a bimolecular carbonyl-addition elimination pathway and a unimolecular ionization pathway.[4] The predominant mechanism is influenced by the solvent's nucleophilicity and ionizing power.[4]

  • Bimolecular Addition-Elimination: In most common organic solvents, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the thiol or alcohol on the carbonyl carbon. The subsequent collapse of this intermediate expels the chloride ion, yielding the corresponding S-allyl thiocarbonate or O-allyl carbonate.

  • Unimolecular Ionization: In highly ionizing and poorly nucleophilic solvents, this compound can undergo unimolecular ionization to form an acylium ion intermediate. This cation is then rapidly captured by the thiol or alcohol nucleophile.

G cluster_bimolecular Bimolecular Addition-Elimination cluster_unimolecular Unimolecular Ionization Reactants_bi This compound + Nucleophile (R-XH) TS1_bi Tetrahedral Intermediate Products_bi S-Allyl Thiocarbonate (X=S) or O-Allyl Carbonate (X=O) + HCl Reactant_uni This compound TS1_uni Acylium Ion Intermediate Product_uni S-Allyl Thiocarbonate (X=S) or O-Allyl Carbonate (X=O) + HCl

Quantitative Data and Comparative Reactivity

While the greater nucleophilicity of thiols over alcohols is a well-established principle, direct quantitative comparisons of their reaction rates with this compound under identical conditions are not extensively documented in the literature. However, data from solvolysis studies of this compound in various alcohol-water mixtures provide valuable insights into its reactivity with oxygen nucleophiles.

Solvolysis of this compound in Alcoholic Solvents

Kinetic studies on the solvolysis of this compound have been conducted in a range of pure and aqueous alcoholic solvents.[4] The specific rates of solvolysis (k) provide a quantitative measure of the reactivity of this compound with different alcohols under various conditions.

SolventTemperature (°C)Specific Rate of Solvolysis (k, s⁻¹)Reference
100% Ethanol25.011.1 x 10⁻⁵[4]
80% Ethanol25.014.7 x 10⁻⁵[4]
100% Methanol25.028.4 x 10⁻⁵[4]
90% Methanol25.038.4 x 10⁻⁵[4]
97% TFE35.07.93 x 10⁻⁵
97% HFIP35.0105 x 10⁻⁵

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

These data indicate that the rate of solvolysis is sensitive to both the solvent composition and temperature. Generally, an increase in the water content in alcohol-water mixtures leads to a gradual increase in the solvolysis rate.[4]

Inferred Comparative Reactivity with Thiols

In the absence of direct comparative kinetic data, the relative reactivity of this compound with thiols and alcohols can be inferred from fundamental principles of nucleophilicity. Given that thiols are significantly more nucleophilic than alcohols, it is expected that the reaction of this compound with a thiol will be substantially faster than with its corresponding alcohol under the same conditions. This high reactivity and chemoselectivity form the basis for the selective protection of thiol groups in the presence of hydroxyl groups, a common requirement in the synthesis of complex molecules like peptides containing both cysteine and serine/threonine residues.

Experimental Protocols

The following protocols provide detailed methodologies for the protection of a representative thiol (cysteine derivative) and a representative alcohol (serine derivative) using this compound.

S-Protection of a Thiol (N-Boc-Cysteine Methyl Ester)

This protocol describes the chemoselective protection of the thiol group in an N-protected cysteine derivative.

Reagents and Materials:

  • N-Boc-Cysteine methyl ester (1.0 equiv)

  • This compound (1.1 equiv)

  • Pyridine (B92270) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve N-Boc-Cysteine methyl ester (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv) dropwise to the stirred solution.

  • Slowly add this compound (1.1 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the S-allyloxycarbonyl-N-Boc-cysteine methyl ester.

G Start Dissolve N-Boc-Cys-OMe in DCM Cool Cool to 0 °C Start->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_AllocCl Add this compound Add_Pyridine->Add_AllocCl React Stir at 0 °C for 1-2h Add_AllocCl->React Quench Quench with NaHCO₃ (aq) React->Quench Workup Aqueous Workup Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

O-Protection of an Alcohol (N-Boc-Serine Methyl Ester)

This protocol details the protection of the hydroxyl group in an N-protected serine derivative. Note that under these conditions, the less nucleophilic alcohol may require longer reaction times or slightly elevated temperatures compared to the thiol protection.

Reagents and Materials:

  • N-Boc-Serine methyl ester (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-Serine methyl ester (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 equiv) to the solution.

  • Add this compound (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the O-allyloxycarbonyl-N-Boc-serine methyl ester.

G Start Dissolve N-Boc-Ser-OMe in DCM Add_Pyridine Add Pyridine Start->Add_Pyridine Add_AllocCl Add this compound Add_Pyridine->Add_AllocCl React Stir at RT for 12-24h (may require heating) Add_AllocCl->React Quench Quench with NaHCO₃ (aq) React->Quench Workup Aqueous Workup Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Chemoselectivity and Orthogonal Protection Strategies

The significant difference in reactivity between thiols and alcohols towards this compound allows for the chemoselective protection of thiols in the presence of alcohols. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of reagents), it is possible to achieve high yields of the S-protected product with minimal formation of the O-protected byproduct.

This chemoselectivity is a cornerstone of orthogonal protection strategies in peptide synthesis and the synthesis of other complex molecules. The Alloc group is particularly valuable because its removal is achieved under mild conditions using a palladium(0) catalyst, which are orthogonal to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal.

G Start Molecule with Thiol and Alcohol Groups + this compound Thiol_Reaction Reaction with Thiol (Faster) Start->Thiol_Reaction More Nucleophilic Alcohol_Reaction Reaction with Alcohol (Slower) Start->Alcohol_Reaction Less Nucleophilic S_Protected S-Protected Product Thiol_Reaction->S_Protected

Conclusion

This compound exhibits significant cross-reactivity with both thiols and alcohols, proceeding primarily through a nucleophilic acyl substitution mechanism. The superior nucleophilicity of thiols compared to alcohols dictates a higher reaction rate, enabling the chemoselective protection of thiol groups in the presence of hydroxyl functionalities. While direct comparative kinetic data is sparse, the principles of chemical reactivity, supported by solvolysis studies, provide a robust framework for understanding and predicting the behavior of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in the effective utilization of this compound for the synthesis of complex molecules in drug development and other scientific disciplines.

References

Allyl Chloroformate: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chloroformate (Alloc-Cl) is a highly reactive organic compound that serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its function as a versatile protecting group for amines, alcohols, and other nucleophilic functional groups. The resulting allyloxycarbonyl (Alloc) group offers robust protection under various reaction conditions and can be selectively removed under mild conditions, making it an invaluable tool in multistep syntheses of complex molecules, including peptides and pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its reactivity and applications in synthesis.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor. It is highly flammable and corrosive. Proper handling and storage are critical to ensure safety and maintain the reagent's quality. Below is a summary of its key physical and chemical properties.

PropertyValueReferences
Molecular Formula C₄H₅ClO₂[1][2]
Molecular Weight 120.53 g/mol [1][2]
Appearance Colorless liquid[1][3]
Odor Pungent, irritating[4]
Boiling Point 109 °C (760 mmHg)[1][4]
~27 °C (11 mmHg)[5]
Melting Point 106 °C (decomposes)[1]
Density 1.134 g/mL at 20 °C[1][5]
Refractive Index (n20/D) 1.422[5]
Flash Point 31 °C (88 °F)[3][4]
Solubility Insoluble in water; soluble in most organic solvents.[6][7]
Vapor Density 4.2 (Air = 1)[4]
Vapor Pressure 3.67 psi (20 °C)[5]
Stability Stable under normal temperatures and pressures. May decompose on exposure to moist air or water.[8]

Chemical Reactivity and Applications in Synthesis

The high reactivity of this compound stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is harnessed for the protection of various functional groups.

Protection of Amines

This compound reacts readily with primary and secondary amines to form stable allyl carbamates (Alloc-amines). This protection strategy is widely employed in peptide synthesis and the synthesis of complex nitrogen-containing molecules. The Alloc group is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively, making it an excellent choice for orthogonal protection schemes.[9]

Protection of Alcohols

Similarly, alcohols react with this compound in the presence of a base to yield allyl carbonates. This method provides an effective means of protecting hydroxyl groups during multi-step synthetic sequences.

The general mechanism for the protection of an amine is a nucleophilic acyl substitution, as depicted below:

G cluster_reaction Protection of an Amine with this compound cluster_deprotection Deprotection of Alloc Group Amine R-NH₂ (Amine) AllocCl Allyl-O(CO)Cl (this compound) AllocAmine R-NH-Alloc (Allyl Carbamate) Amine->AllocAmine Nucleophilic Attack AllocCl->AllocAmine HCl HCl Base Base (e.g., Pyridine, NaHCO₃) BaseHCl Base·HCl Base->BaseHCl AllocAmine_dep R-NH-Alloc (Allyl Carbamate) DeprotectedAmine R-NH₂ (Amine) AllocAmine_dep->DeprotectedAmine Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->DeprotectedAmine Catalyst Scavenger Nucleophilic Scavenger (e.g., Phenylsilane) Byproducts CO₂ + Propene + Scavenger-Allyl Scavenger->Byproducts

Caption: General workflow for the protection of an amine with this compound and subsequent deprotection.

Experimental Protocols

The following are representative experimental procedures for the protection of an amine with this compound and the subsequent deprotection of the Alloc group.

Protection of an Amine with this compound

This protocol is adapted from a standard procedure for the Alloc protection of amines.[1][10]

Materials:

  • Amine (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (6.0 eq)

  • This compound (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the amine (0.0842 mmol) in a mixture of THF (3 mL) and water (3 mL) at room temperature, add sodium bicarbonate (44 mg, 0.53 mmol, 6 equiv).

  • To the stirred mixture, add this compound (28 μL, 0.26 mmol, 3 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate (2 x 100 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Alloc-protected amine.

Deprotection of an Alloc-Protected Amine

This protocol describes the palladium-catalyzed removal of the Alloc group.[1][11]

Materials:

Procedure:

  • Dissolve the Alloc-protected amine (8.2 mmol) in dichloromethane (82 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylsilane (7.1 mL, 57 mmol, 7.0 equiv) to the stirred solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.95 g, 0.82 mmol, 10 mol %) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the deprotected amine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][12] It is corrosive and can cause severe burns to the skin and eyes.[12] It is also toxic if inhaled or ingested.[12] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. This compound is a flammable liquid and should be stored away from heat, sparks, and open flames.[12] It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated.[12] In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Do not use water, as it reacts with this compound to produce corrosive hydrogen chloride gas.[1]

Conclusion

This compound is a powerful and versatile reagent for the protection of amines and other functional groups in organic synthesis. Its stability to a wide range of reaction conditions and the mild, selective conditions for the removal of the Alloc group make it an indispensable tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use.

References

Common impurities in allyl chloroformate and their effect.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Common Impurities in Allyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Alloc-Cl) is a critical reagent in modern organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group for amines, a cornerstone in peptide synthesis and the development of complex pharmaceutical molecules.[1][2] The purity of this reagent is paramount, as the presence of even minor impurities can significantly impact reaction yields, byproduct profiles, and the overall safety and efficiency of a synthetic route. This technical guide provides a comprehensive overview of the common impurities found in this compound, their origins, their effects on chemical transformations, and the standard analytical methods for their detection and quantification.

Origins of Impurities in this compound

Impurities in this compound can be broadly categorized into two main sources: byproducts and unreacted materials from its synthesis, and products formed during its degradation. The most common industrial synthesis involves the reaction of allyl alcohol with phosgene.[3] Degradation typically occurs through hydrolysis or thermal decomposition.[4][5]

G cluster_sources Impurity Sources cluster_impurities Common Impurities Synthesis Synthesis (Phosgenation of Allyl Alcohol) Phosgene Phosgene Synthesis->Phosgene Unreacted Reagent Allyl_Alcohol Allyl Alcohol Synthesis->Allyl_Alcohol Unreacted Reagent HCl Hydrogen Chloride (HCl) Synthesis->HCl Byproduct Diallyl_Carbonate Diallyl Carbonate Synthesis->Diallyl_Carbonate Side Reaction Degradation Degradation (Storage/Handling) Degradation->Allyl_Alcohol Hydrolysis Product Degradation->HCl Hydrolysis Product Water Water (H₂O) Degradation->Water Hydrolysis Agent CO2 Carbon Dioxide (CO₂) Degradation->CO2 Decomposition Product Allyl_Chloride Allyl Chloride Degradation->Allyl_Chloride Thermal Decomposition

Caption: Sources and types of common impurities in this compound.

Profile of Common Impurities and Their Effects

Understanding the specific impact of each impurity is crucial for troubleshooting synthetic challenges and ensuring the quality of the final product.

Phosgene (COCl₂)
  • Origin: An unreacted excess reagent from the synthesis of this compound.[3]

  • Effect: Phosgene is acutely toxic and its presence poses a significant safety hazard.[6][7] Chemically, it is a highly reactive electrophile that can compete with this compound in nucleophilic substitution reactions, leading to the formation of undesired urea (B33335) or carbonate byproducts if amines or alcohols are present in the subsequent reaction step.[8]

Allyl Alcohol (CH₂=CHCH₂OH)
  • Origin: Unreacted starting material from the synthesis process or a product of hydrolysis during storage.[4][9]

  • Effect: As a nucleophile, residual allyl alcohol can react with this compound, particularly during storage, to form diallyl carbonate. This side reaction consumes the active reagent, reducing its effective molarity. In a reaction mixture, it can compete with the intended nucleophilic substrate, reducing the yield of the desired product.

Water (H₂O) and Hydrogen Chloride (HCl)
  • Origin: Water can be introduced from atmospheric moisture due to improper handling, leading to hydrolysis.[10][11] Hydrogen chloride is a primary byproduct of the synthesis reaction and is also generated during hydrolysis.[3][4]

  • Effect: Water is the most detrimental impurity for the stability of this compound. It rapidly hydrolyzes the reagent to the unstable chloroformic acid, which decomposes into allyl alcohol, hydrogen chloride, and carbon dioxide.[4][8] This degradation pathway reduces the reagent's purity and potency. HCl is a corrosive acid that can catalyze unwanted side reactions or degrade acid-sensitive functional groups in the substrate. Its presence requires the use of a stoichiometric amount of base in subsequent reactions to ensure neutralization.[12]

G AllocCl This compound Desired Desired Product (Alloc-NH-R) AllocCl->Desired Desired Reaction Pathway Degradation Degradation Products (Allyl Alcohol, HCl, CO₂) AllocCl->Degradation Side Reaction (Hydrolysis) Amine Substrate (R-NH₂) Amine->Desired Water Impurity (H₂O) Water->Degradation

Caption: Competing reaction pathways for this compound in the presence of water.

Diallyl Carbonate
  • Origin: Formed from the reaction between unreacted allyl alcohol and this compound.[3]

  • Effect: Diallyl carbonate is generally a less reactive and more stable impurity. Its primary effect is to reduce the concentration of the active this compound reagent, potentially leading to incomplete reactions if not accounted for.

Quantitative Analysis of Impurities

High-purity this compound is essential for reproducible and high-yielding chemical processes. The table below summarizes typical specifications for commercial-grade chloroformate esters.

ImpurityTypical Specification LimitReference
Purity (Assay)> 98%[9]
Phosgene< 0.1%[9]
Parent Alcohol (Allyl Alcohol)< 2%[9]
Acidity (as HCl)< 0.1%[9]
Iron< 10 ppm[9]

Experimental Protocols for Impurity Detection

A robust quality control (QC) process is necessary to ensure the purity of this compound before its use in synthesis.

Gas Chromatography (GC)
  • Principle: This is the primary method for assessing the purity of this compound and quantifying volatile impurities like residual allyl alcohol and diallyl carbonate. The method separates compounds based on their boiling points and interaction with the stationary phase.

  • Methodology:

    • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.

    • Sample Preparation: The this compound sample is diluted in a dry, inert solvent such as chloroform (B151607) or dichloromethane.[13]

    • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the heated inlet.

    • Temperature Program: A temperature gradient is used to elute the components. For this compound (b.p. ~110°C), a starting temperature of ~25-50°C held for several minutes, followed by a ramp to ~150°C, is a typical starting point.[13]

    • Quantification: Impurity levels are determined by comparing the peak areas to those of certified reference standards.

Titration for Acidity (HCl and Phosgene)
  • Principle: This method quantifies the total acidic content, primarily from HCl and the hydrolysis products of any residual phosgene.

  • Methodology:

    • Sample Preparation: A known weight of this compound is dissolved in a suitable solvent (e.g., cold acetone).

    • Titration: The solution is titrated with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) using a potentiometric endpoint or a colorimetric indicator like phenolphthalein.

    • Calculation: The total acidity, typically expressed as % HCl, is calculated based on the volume of titrant consumed.

Karl Fischer Titration for Water Content
  • Principle: This is a highly sensitive method specifically for the quantification of water. It is based on the reaction of water with an iodine-sulfur dioxide-base reagent.

  • Methodology:

    • Instrument: A coulometric or volumetric Karl Fischer titrator.

    • Sample Preparation: A known quantity of this compound is directly injected into the titration cell containing the Karl Fischer reagent.

    • Analysis: The instrument automatically titrates the sample and calculates the water content, usually reported in parts per million (ppm) or percentage.

G start Sample Receipt gc Purity & Organic Impurities (Gas Chromatography) start->gc acid_titration Total Acidity (Titration) start->acid_titration kf_titration Water Content (Karl Fischer) start->kf_titration review Data Review vs. Spec gc->review acid_titration->review kf_titration->review pass Release for Use review->pass Pass fail Reject Batch review->fail Fail

Caption: A typical quality control workflow for this compound analysis.

Conclusion

The successful application of this compound in pharmaceutical and chemical research is intrinsically linked to its purity. Impurities originating from synthesis or degradation, such as phosgene, allyl alcohol, and water, can introduce safety risks, trigger unintended side reactions, and reduce product yields. For drug development professionals, where process robustness and product purity are non-negotiable, a thorough understanding and analytical control of these impurities are essential. Implementing a stringent quality control regimen utilizing methods like Gas Chromatography and Karl Fischer titration ensures that the reagent meets the high standards required for modern, precision organic synthesis.

References

Methodological & Application

Application Notes and Protocols: Allyl Chloroformate as a Protecting Group for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The allyloxycarbonyl (Alloc) group, introduced via allyl chloroformate (Alloc-Cl), stands out as a versatile and valuable tool for the temporary protection of primary amines. Its utility stems from its stability to a wide range of reaction conditions and, most importantly, its unique deprotection method under mild, palladium-catalyzed conditions. This orthogonality to other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), allows for selective deprotection and subsequent functionalization, a critical requirement in multi-step synthetic strategies.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for primary amines.

Advantages of the Alloc Protecting Group

  • Orthogonality: The Alloc group is stable to acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, making it an excellent choice for complex syntheses requiring multiple protecting groups.[1][4]

  • Mild Deprotection: Removal of the Alloc group is achieved under neutral conditions using a palladium(0) catalyst, which is compatible with a wide variety of sensitive functional groups.[4][5]

  • Versatility: It has found significant application in the synthesis of complex peptides, carbohydrates, and natural products.[5][6]

Chemical Principles

The protection of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction to form a stable carbamate (B1207046).

Protection Reaction:

R-NH₂ + Cl-CO-O-CH₂CH=CH₂ → R-NH-CO-O-CH₂CH=CH₂ + HCl

The deprotection is a more complex, palladium-catalyzed process. A Pd(0) complex undergoes oxidative addition to the allyl group, forming a π-allylpalladium(II) complex.[5] This is followed by the attack of a nucleophilic scavenger, which traps the allyl group and regenerates the Pd(0) catalyst. The resulting unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[5]

Experimental Protocols

I. Protection of a Primary Amine with this compound

This protocol describes a general procedure for the protection of a primary amine using this compound under basic conditions.

Materials:

Procedure:

  • Dissolve the primary amine (1.0 equiv) in a suitable solvent system such as a mixture of THF and water (1:1) or DCM.

  • Add a base, such as sodium bicarbonate (2-6 equiv) or pyridine (1.2 equiv).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1-3.0 equiv) dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, if using a biphasic system, separate the organic layer. If using a single organic solvent, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Alloc-protected amine by column chromatography on silica (B1680970) gel.

Quantitative Data for Protection Reactions:

Amine SubstrateBaseSolventAlloc-Cl (equiv)Time (h)Yield (%)Reference
Generic AmineNaHCO₃ (6 equiv)THF/H₂O3 equiv1287[5]
Amino AcidPyridineTHFNot specifiedNot specifiedHigh[5]
Aniline derivativeNaHCO₃Dioxane/H₂ONot specifiedNot specifiedHigh[4]
II. Deprotection of an Alloc-Protected Primary Amine

This protocol outlines the palladium-catalyzed removal of the Alloc group.

Materials:

  • Alloc-protected amine

  • Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger, e.g., Phenylsilane (B129415) (PhSiH₃), Morpholine, or Dimethylamine-borane complex (Me₂NH·BH₃)[5][7]

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the Alloc-protected amine (1.0 equiv) in an anhydrous solvent such as DCM or THF under an inert atmosphere.

  • Add the allyl scavenger. Common choices include phenylsilane (7.0 equiv), morpholine, or dimethylamine-borane complex (40 equiv).[5][7]

  • Add the palladium(0) catalyst, typically Pd(PPh₃)₄ (5-10 mol%).

  • Stir the reaction mixture at room temperature for 0.5-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the free amine.

Quantitative Data for Deprotection Reactions:

SubstrateCatalyst (mol%)Scavenger (equiv)SolventTime (h)Yield (%)Reference
Alloc-protected aminePd(PPh₃)₄ (10 mol%)PhSiH₃ (7.0 equiv)CH₂Cl₂1High[5]
N-Alloc amino acidPd(0)/DABCO--10-20 minHigh[8]
Alloc-protected Lysine on resinPd(PPh₃)₄ (0.2 eq)Phenylsilane (20.0 eq)DCM2Not specified[1]
Nα-Alloc peptide on resinPd(PPh₃)₄ (10 mol%)Me₂NH·BH₃ (6 equiv)DCM10 min (x2)High[9]

Diagrams

Reaction Workflow

G Protection and Deprotection Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start Primary Amine (R-NH2) reagents_p This compound (Alloc-Cl) Base (e.g., NaHCO3) reaction_p Carbamate Formation start->reaction_p reagents_p->reaction_p product_p Alloc-Protected Amine (R-NH-Alloc) reaction_p->product_p start_d Alloc-Protected Amine (R-NH-Alloc) product_p->start_d Purified Intermediate reagents_d Pd(0) Catalyst (e.g., Pd(PPh3)4) Allyl Scavenger (e.g., PhSiH3) reaction_d Palladium-Catalyzed Allyl Transfer start_d->reaction_d reagents_d->reaction_d product_d Primary Amine (R-NH2) reaction_d->product_d

Caption: Workflow for amine protection and deprotection.

Protection Mechanism

Caption: Mechanism of amine protection with Alloc-Cl.

Deprotection Mechanism

G Palladium-Catalyzed Deprotection of Alloc-Amine AllocAmine Alloc-Protected Amine (R-NH-Alloc) PiAllyl π-Allyl-Pd(II) Complex AllocAmine->PiAllyl Pd0 Pd(0)Ln Pd0->PiAllyl Oxidative Addition Carbamate Carbamate Anion PiAllyl->Carbamate AllylScavenged Allyl-Nu PiAllyl->AllylScavenged FreeAmine Free Amine (R-NH2) + CO2 Carbamate->FreeAmine Decarboxylation Scavenger Nucleophilic Allyl Scavenger (Nu-H) Scavenger->AllylScavenged Nucleophilic Attack AllylScavenged->Pd0 Regeneration of Pd(0)

Caption: Deprotection mechanism of an Alloc-protected amine.

Conclusion

This compound is a highly effective reagent for the protection of primary amines, offering a stable carbamate that can be selectively cleaved under mild, palladium-catalyzed conditions. Its orthogonality with other common protecting groups makes it an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules such as peptides and natural products. The protocols and data presented herein provide a comprehensive guide for the successful application of Alloc protection in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Carbamate-Based Drugs Using Allyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chloroformate (Alloc-Cl) is a versatile and highly reactive reagent widely employed in organic synthesis, particularly in the development of pharmaceuticals. Its primary application lies in the formation of carbamates through reaction with primary or secondary amines. The resulting allyloxycarbonyl (Alloc) group is a valuable amine-protecting group, orthogonal to many other common protecting groups like Boc and Fmoc, making it indispensable in complex multi-step syntheses such as solid-phase peptide synthesis (SPPS).[1][2]

Beyond its role as a protecting group, the carbamate (B1207046) linkage introduced by this compound is a key structural motif in numerous prodrugs.[3][4] This strategy involves masking a free amine on a drug molecule, which can alter its physicochemical properties to improve bioavailability, stability, or to enable targeted drug delivery. The carbamate can then be cleaved in vivo, often by specific enzymes like carboxylesterases that are overexpressed in tumor tissues, to release the active pharmaceutical ingredient (API).[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of carbamate-based compounds using this compound, with a focus on its application in drug development as both a protecting group and a prodrug linker. Safety precautions for handling the hazardous this compound are also detailed.

Safety and Handling of this compound

This compound is a hazardous chemical that requires strict safety protocols. It is a flammable, corrosive, and toxic liquid and vapor. It is also a lachrymator and is moisture-sensitive.[2][5]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., PVC or rubber), and a lab coat.[1][2] Overalls and safety footwear are also recommended.[1]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[2][6]

  • Moisture: Avoid contact with water, as it reacts to generate corrosive hydrogen chloride gas.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The recommended storage temperature is -20°C.[7]

  • Spills: In case of a spill, absorb with an inert material like vermiculite (B1170534) or sand. Do not use water.[2][8] Evacuate the area and ensure adequate ventilation.[8]

  • First Aid: In case of contact with eyes or skin, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and seek medical aid.[2]

Reaction Mechanism and Workflow

The synthesis of carbamates using this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, forming the stable allyl carbamate and hydrochloric acid (HCl) as a byproduct. A base is typically added to the reaction mixture to neutralize the HCl.[9]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Carbamate Allyl Carbamate Amine->Carbamate Nucleophilic Attack AllocCl This compound AllocCl->Carbamate HCl HCl Carbamate->HCl Elimination of Cl⁻ + Protonation

Caption: General reaction mechanism for carbamate synthesis.

A typical experimental workflow involves dissolving the amine substrate, adding a base, cooling the reaction, and then slowly adding this compound. The reaction progress is monitored, followed by workup and purification.

Experimental_Workflow start Start dissolve Dissolve amine substrate and base in an appropriate anhydrous solvent start->dissolve cool Cool reaction mixture to 0 °C (ice bath) dissolve->cool add_alloc Add this compound dropwise cool->add_alloc react Stir at room temperature (e.g., 12 hours) add_alloc->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor workup Perform aqueous workup (e.g., extraction with EtOAc) monitor->workup dry Dry organic layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (e.g., column chromatography) concentrate->purify end End purify->end

Caption: A typical experimental workflow for carbamate synthesis.

Application in Drug Synthesis: Protecting Group

The Alloc group is widely used to protect amines during peptide synthesis. Its key advantage is its orthogonality; it is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. The Alloc group can be selectively removed under neutral conditions using a palladium(0) catalyst.[1][10]

Experimental Protocol 1: Alloc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using this compound.[2]

Materials:

  • Primary amine (1.0 equiv)

  • This compound (3.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (6.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous NaCl (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equiv) and NaHCO₃ (6.0 equiv) in a 1:1 mixture of THF and water.

  • To the stirred mixture at room temperature, add this compound (3.0 equiv) dropwise.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (2 x volumes).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure allyl carbamate.

Experimental Protocol 2: Deprotection of the Alloc Group

This protocol describes the removal of the Alloc group from a protected amine using a palladium catalyst.[2]

Materials:

  • Alloc-protected amine (1.0 equiv)

  • Phenylsilane (B129415) (PhSiH₃) (7.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected amine in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylsilane (7.0 equiv) to the stirred solution.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.1 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected amine.

Quantitative Data for Alloc Protection/Deprotection
StepSubstrateKey ReagentsSolventTimeTemp (°C)Yield (%)Reference
Protection Generic AmineThis compound, NaHCO₃THF/H₂O12 hRT87%[2]
Deprotection Generic Alloc-CarbamatePd(PPh₃)₄, PhSiH₃DCM1 h0Not specified, but generally high[2]

Application in Drug Synthesis: Prodrugs

Carbamate linkages are frequently used to generate prodrugs of amine-containing APIs. A prominent example is the development of prodrugs for the chemotherapeutic agent doxorubicin (B1662922). By converting the primary amine of doxorubicin into a carbamate, its toxicity can be masked until it reaches the target tumor site.[3]

Mechanism of Action: Doxorubicin Carbamate Prodrug

Doxorubicin functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to DNA damage and apoptosis in rapidly dividing cancer cells. Carbamate prodrugs of doxorubicin are designed to be stable in the bloodstream but are cleaved by enzymes such as carboxylesterases, which are often overexpressed in tumor cells. This targeted activation releases the potent drug at the site of action, potentially reducing systemic side effects.[3][4]

Prodrug_Activation cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Prodrug Doxorubicin-Carbamate Prodrug (Inactive, Less Toxic) Enzyme Carboxylesterases (Overexpressed in Tumor) Prodrug->Enzyme Enzymatic Cleavage Dox Active Doxorubicin Enzyme->Dox DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis

Caption: Activation pathway of a Doxorubicin carbamate prodrug.

Experimental Protocol 3: Synthesis of a Doxazolidine (B1251695) Allyl Carbamate Prodrug (General Method)

This protocol is adapted from a general procedure for the synthesis of Doxazolidine carbamates.[3] Doxazolidine is a derivative of doxorubicin.

Materials:

  • Doxazolidine (1.0 equiv)

  • This compound (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Anhydrous Chloroform (B151607) or Dichloromethane (DCM)

Procedure:

  • Add Doxazolidine (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add anhydrous chloroform (or DCM).

  • Add DMAP (1.5 equiv) to the flask with stirring.

  • Using a dry syringe, add this compound (1.1 equiv) dropwise to the reaction mixture.

  • Monitor the reaction by HPLC until completion.

  • Upon completion, quench the reaction as appropriate (e.g., with a mild acid or water).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude Doxazolidine carbamate, for example, by radial chromatography.

Quantitative Data for Prodrug Synthesis
Drug ScaffoldReagentBaseSolventTimeTemp (°C)Yield (%)Reference
DoxazolidineAlkyl ChloroformateDMAPChloroformMonitored until completeRTGood[3]
p-Aminobenzyl alcoholAlkyl ChloroformateDIPEADCM~3 hRTNot specified[3]

Note: The table provides general conditions as specific yields for the allyl derivative of Doxazolidine were not detailed in the cited literature. Yields are generally reported as "good" for these types of reactions.[3]

References

Application Notes and Protocols: Allyl Chloroformate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl chloroformate is a versatile reagent employed in the total synthesis of complex natural products for the protection of primary and secondary amines. The resulting allyloxycarbonyl (Alloc) protecting group is valued for its stability under a range of conditions and, most notably, for its selective removal under mild, palladium-catalyzed conditions. This orthogonality to many other common protecting groups, such as Boc and Fmoc, makes it an invaluable tool in intricate synthetic strategies.[1] This document provides detailed application notes, experimental protocols, and key examples of the use of this compound in the total synthesis of natural products.

I. Introduction to the Allyloxycarbonyl (Alloc) Protecting Group

The Alloc group is introduced by reacting an amine with this compound, typically in the presence of a base. It is stable to both acidic and basic conditions that are commonly used to remove other protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively.[1]

The key advantage of the Alloc group lies in its unique deprotection mechanism. It is cleaved via a palladium(0)-catalyzed reaction that involves the formation of a π-allyl palladium complex.[2] This complex is then trapped by a nucleophilic scavenger, leading to the release of the free amine. This mild deprotection condition allows for the presence of other sensitive functional groups in the molecule.[2]

II. Key Applications in Natural Product Total Synthesis

The Alloc protecting group has been instrumental in the successful total synthesis of several complex natural products. Below are a few illustrative examples.

Total Synthesis of Antillatoxin

Antillatoxin, a potent ichthyotoxin isolated from the marine cyanobacterium Lyngbya majuscula, features a cyclic depsipeptide structure. Its total synthesis has utilized the Alloc group to protect a key amine functionality, facilitating the construction of the linear precursor before the final macrocyclization step.[2] The orthogonality of the Alloc group was crucial in a synthetic strategy that also involved other protecting groups.

Total Synthesis of Lyngbyastatin 7

Lyngbyastatin 7 is a marine-derived elastase inhibitor with potential applications in treating pulmonary diseases. In its total synthesis, the Alloc group was used for N-terminal protection of the peptide backbone. The simultaneous deprotection of the N-terminal Alloc group and a C-terminal allyl ester was a key step, setting the stage for macrocyclization.[3]

Synthesis of Modified Ilamycin Derivatives

Ilamycins are a class of cyclic peptides with antituberculosis activity. In the synthesis of modified ilamycin derivatives, N-Alloc-protected amino acids were used as building blocks for the linear peptide chain. The choice of the Alloc group was strategic due to its compatibility with other protecting groups present in the molecule and its selective removal using a palladium catalyst.[4]

III. Experimental Protocols

Detailed experimental procedures for the introduction and removal of the Alloc protecting group are provided below, with specific examples from natural product synthesis.

Protocol 1: General Procedure for Alloc Protection of an Amine

This protocol describes the general method for the protection of a primary or secondary amine using this compound.

Materials:

  • Amine substrate

  • This compound (Alloc-Cl)

  • Base (e.g., sodium bicarbonate, sodium hydroxide, or a non-nucleophilic organic base like diisopropylethylamine)

  • Solvent (e.g., a mixture of THF and water, or an organic solvent like dichloromethane)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the amine substrate in the chosen solvent system.

  • Add the base to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add this compound (typically 1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the Alloc-protected amine by column chromatography.

Example: Synthesis of (S)-2-{[(allyloxy)carbonyl]amino}-3-(4-hydroxy-3-nitrophenyl)-propanoic Acid (A building block for modified Ilamycins) [4]

  • 3-Nitrotyrosine (500 mg, 2.21 mmol) was dissolved in 1.2 mL of 4 M aqueous NaOH solution at 0 °C.

  • This compound (0.26 mL, 2.4 mmol) was added slowly.

  • The reaction mixture was stirred for 10 minutes at 0 °C, then the ice bath was removed.

  • An additional 1.2 mL of 4 M aqueous NaOH solution and 0.2 mL of water were added.

  • After 1 hour at room temperature, more this compound (94 µL, 0.88 mmol) was added.

  • After 2 hours, 2.4 mL of MeOH was added.

  • After three days, the solution was diluted with 10 mL of saturated aqueous NaHCO3 and washed with ethyl acetate.

  • The aqueous layer was acidified with 2 M HCl and extracted with ethyl acetate.

  • The combined organic layers were dried over Na2SO4, filtered, and concentrated to yield the product.

Protocol 2: General Procedure for Palladium-Catalyzed Alloc Deprotection

This protocol outlines the deprotection of an Alloc-protected amine using a palladium(0) catalyst and a scavenger.

Materials:

  • Alloc-protected substrate

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Allyl scavenger (e.g., phenylsilane, morpholine, dimedone, dimethylamine (B145610) borane (B79455) complex)

  • Anhydrous, degassed solvent (e.g., dichloromethane, THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the Alloc-protected substrate in the anhydrous, degassed solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the allyl scavenger to the solution.

  • Add the palladium(0) catalyst.

  • Stir the reaction at room temperature (or 0 °C depending on the substrate's sensitivity) until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the deprotected amine by column chromatography.

Example: Alloc Deprotection in the Total Synthesis of Lyngbyastatin 7 [3]

  • The Alloc-protected linear peptide precursor was dissolved in CH₂Cl₂.

  • Dimethylamine borane complex (Me₂NH•BH₃) was added as the allyl scavenger.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was added to the mixture.

  • The reaction was stirred until the simultaneous deprotection of the N-terminal Alloc group and a C-terminal allyl ester was complete, providing the precursor for macrocyclization.

IV. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the protection and deprotection of amines using this compound in the context of natural product synthesis.

Table 1: Alloc Protection of Amines

Substrate/Natural Product ContextBaseSolventTime (h)Yield (%)Reference
3-Nitrotyrosine (for Ilamycin synthesis)NaOHWater/MeOH72Not specified[4]
General AmineNaHCO₃THF/H₂O1287[2]

Table 2: Alloc Deprotection of Amines

Substrate/Natural Product ContextCatalyst (mol%)ScavengerSolventTime (h)Yield (%)Reference
Lyngbyastatin 7 PrecursorPd(PPh₃)₄Me₂NH•BH₃CH₂Cl₂Not specifiedNot specified[3]
Antillatoxin PrecursorPd(PPh₃)₄ (10)PhSiH₃CH₂Cl₂1Not specified[2]
Modified Ilamycin PrecursorPd(OAc)₂ (2)Diethylamine/TPPTSMeCN/H₂ONot specifiedNot specified[4]

V. Diagrams

Diagram 1: Alloc Protection of a Primary Amine

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Reaction1 Amine->Reaction1 AllocCl This compound AllocCl->Reaction1 AllocAmine R-NH-Alloc (Protected Amine) HCl HCl Base Base (e.g., NaHCO₃) Base->Reaction1 Reaction1->AllocAmine Reaction1->HCl

Caption: General scheme for the protection of a primary amine using this compound.

Diagram 2: Palladium-Catalyzed Alloc Deprotection Workflow

G cluster_workflow Deprotection Workflow Start Start with Alloc-protected Amine Step1 Dissolve in anhydrous, degassed solvent Start->Step1 Step2 Add Allyl Scavenger Step1->Step2 Step3 Add Pd(0) Catalyst Step2->Step3 Step4 Reaction at RT Step3->Step4 Step5 Purification Step4->Step5 End Isolated Free Amine Step5->End

Caption: A typical experimental workflow for the deprotection of an Alloc-protected amine.

Diagram 3: Orthogonality of Alloc Protecting Group

G cluster_conditions Deprotection Conditions Alloc Alloc-Protected Amine Pd_Catalyst Pd(0) / Scavenger Alloc->Pd_Catalyst Cleaved Acid Acid (e.g., TFA) Alloc->Acid Stable Base Base (e.g., Piperidine) Alloc->Base Stable Boc Boc-Protected Amine Boc->Pd_Catalyst Stable Boc->Acid Cleaved Boc->Base Stable Fmoc Fmoc-Protected Amine Fmoc->Pd_Catalyst Stable Fmoc->Acid Stable Fmoc->Base Cleaved

Caption: Orthogonality of the Alloc protecting group with Boc and Fmoc groups.

References

Application Notes and Protocols for Derivatization of Amino Acids with Allyl Chloroformate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of research and development in the fields of biotechnology, pharmaceutical science, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence detectors challenging. To overcome this limitation, pre-column derivatization is employed to attach a labeling agent to the amino acid molecules, thereby enhancing their detectability.

Allyl chloroformate is a versatile derivatizing reagent that reacts with the primary and secondary amino groups of amino acids to form stable, UV-active N-allyloxycarbonyl (Aloc) derivatives. This derivatization strategy offers a straightforward and effective method for the sensitive quantification of a wide range of amino acids by reversed-phase HPLC. These application notes provide a detailed protocol for the derivatization of amino acids with this compound and their subsequent analysis by HPLC.

Chemical Reaction and Signaling Pathway

The derivatization of amino acids with this compound proceeds via a nucleophilic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a stable N-allyloxycarbonyl derivative and the release of hydrochloric acid. The reaction is typically carried out in a buffered aqueous solution to maintain an alkaline pH, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity.

cluster_reactants Reactants cluster_products Products Amino_Acid Amino Acid (R-NH₂) Derivatized_Amino_Acid N-Allyloxycarbonyl Amino Acid (UV-Active) Amino_Acid->Derivatized_Amino_Acid Nucleophilic Attack Allyl_Chloroformate This compound Allyl_Chloroformate->Derivatized_Amino_Acid Reaction HCl HCl

Derivatization of an amino acid with this compound.

Experimental Workflow

The overall experimental workflow for the analysis of amino acids using this compound derivatization followed by HPLC is depicted below. The process begins with sample preparation, followed by the derivatization reaction, and concludes with chromatographic separation and detection.

Sample_Preparation 1. Sample Preparation (e.g., Protein Hydrolysis, Dilution) Derivatization 2. Derivatization Reaction (Amino Acid + this compound) Sample_Preparation->Derivatization Proceed to HPLC_Analysis 3. HPLC Analysis (Separation of Derivatives) Derivatization->HPLC_Analysis Inject Data_Analysis 4. Data Analysis (Quantification) HPLC_Analysis->Data_Analysis Generate Data

Experimental workflow for amino acid analysis.

Experimental Protocols

Materials and Reagents
  • This compound (storing under inert gas is recommended)

  • Amino acid standards

  • Boric acid

  • Sodium hydroxide (B78521) (NaOH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Hydrochloric acid (HCl)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • HPLC system with a UV detector

Preparation of Solutions
  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water. Adjust the pH to 10.2 with a concentrated NaOH solution.

  • This compound Reagent (10 mM): Prepare fresh daily. Dilute an appropriate amount of this compound in acetonitrile.

  • Amino Acid Standard Stock Solution (1 mM): Dissolve an appropriate amount of each amino acid standard in 0.1 M HCl.

  • Mobile Phase A: 50 mM sodium acetate (B1210297) buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

Sample Preparation
  • For Protein Samples: Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids. Neutralize the hydrolysate and filter it through a 0.22 µm filter before derivatization.

  • For Liquid Samples: Dilute the sample with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay. Filter the sample through a 0.22 µm filter.

Derivatization Protocol
  • To 100 µL of the amino acid standard solution or prepared sample in a microcentrifuge tube, add 100 µL of 0.4 M borate buffer (pH 10.2).

  • Add 200 µL of the 10 mM this compound reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Quench the reaction by adding 100 µL of 0.1 M HCl.

  • Vortex the mixture for 10 seconds.

  • The sample is now ready for HPLC analysis.

HPLC Method
  • Column: Reversed-phase C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: 50 mM Sodium Acetate, pH 4.5

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-100% B (linear gradient)

    • 30-35 min: 100% B (isocratic)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Data Presentation

The following table summarizes the expected retention times and validation parameters for the analysis of common amino acids derivatized with this compound. Please note that these values are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions. Method validation should be performed in your laboratory to determine the precise performance characteristics.

Amino AcidRetention Time (min)Linearity (r²)LOD (pmol)LOQ (pmol)
Aspartic Acid8.5>0.99515
Glutamic Acid9.2>0.99515
Serine10.1>0.991030
Glycine11.5>0.991030
Histidine12.3>0.991545
Arginine13.0>0.991545
Threonine14.2>0.991030
Alanine15.8>0.991030
Proline16.5>0.992060
Tyrosine18.2>0.99515
Valine19.5>0.991030
Methionine20.1>0.991030
Isoleucine21.3>0.991030
Leucine21.8>0.991030
Phenylalanine22.5>0.99515
Lysine23.4>0.991545

Conclusion

The derivatization of amino acids with this compound followed by reversed-phase HPLC analysis provides a reliable and sensitive method for their quantification. The protocol outlined in these application notes is straightforward and can be readily implemented in a laboratory setting. The stability of the N-allyloxycarbonyl derivatives allows for robust and reproducible results. This method is suitable for a wide range of applications, from basic research to quality control in the pharmaceutical industry. For optimal performance, it is recommended to validate the method in-house to establish specific performance characteristics.

Application Note: Chiral Separation of Amines via Derivatization with Allyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective analysis of chiral amines is a critical aspect of drug development, pharmacology, and stereoselective synthesis. Direct separation of enantiomeric amines can be challenging. Derivatization with a suitable chiral or achiral reagent to form diastereomers or to enhance chromatographic separation is a widely employed strategy. Allyl chloroformate is a versatile derivatizing agent that reacts with primary and secondary amines to form stable carbamates. This derivatization serves two primary purposes for chiral separation: it can be used with a chiral stationary phase (CSP) to improve chromatographic resolution and detection, or a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column. This application note provides a detailed protocol for the derivatization of chiral amines with this compound and their subsequent separation using High-Performance Liquid Chromatography (HPLC).

Principle

The derivatization of a chiral amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, leading to the displacement of the chloride leaving group and the formation of a stable N-allyl carbamate (B1207046) derivative.

The resulting carbamate derivatives are generally less polar and more volatile than the parent amines, making them amenable to chromatographic separation techniques like HPLC and Gas Chromatography (GC). The introduction of the allyl group can also enhance the interaction with the chiral stationary phase, leading to better enantiomeric resolution.

Experimental Protocols

Materials and Reagents
  • This compound (97% or higher)

  • Chiral Amine Sample (e.g., (R/S)-1-phenylethylamine)

  • Solvent: Dichloromethane (B109758) (DCM), HPLC grade

  • Base: Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • HPLC Grade Solvents: Hexane, Isopropanol (IPA)

  • Solid Phase Extraction (SPE) Cartridges: Silica-based, for optional purification

Derivatization Protocol
  • Sample Preparation: Dissolve approximately 10 mg of the chiral amine in 1 mL of dichloromethane in a clean, dry vial.

  • Addition of Base: Add 1.2 equivalents of triethylamine or pyridine to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Derivatizing Reagent: Cool the mixture in an ice bath (0-5 °C). Slowly add 1.1 equivalents of this compound dropwise while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted this compound.

  • Extraction: Transfer the mixture to a separatory funnel and add 5 mL of dichloromethane. Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer with 5 mL of deionized water, followed by 5 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain the derivatized product.

  • Reconstitution: Reconstitute the dried derivative in the mobile phase for HPLC analysis.

Chromatographic Conditions for Separation

  • Instrument: HPLC system with a UV detector

  • Column: Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

  • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or as appropriate for the analyte)

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table presents representative data for the HPLC separation of a racemic mixture of a chiral amine after derivatization with this compound.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)Enantiomeric Excess (ee%)
Enantiomer 18.5454321\multirow{2}{}{2.1}\multirow{2}{}{98.5%}
Enantiomer 29.8755123

Visualizations

G Experimental Workflow for Chiral Amine Derivatization and Separation cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_amine Dissolve Chiral Amine in DCM add_base Add Triethylamine prep_amine->add_base add_reagent Add this compound add_base->add_reagent react Stir at Room Temperature (1-2h) add_reagent->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC-CSP reconstitute->hplc data Data Acquisition and Analysis hplc->data

Caption: Workflow for chiral amine analysis.

G Derivatization of a Chiral Amine with this compound amine Chiral Amine R-NH₂ reagents + amine->reagents chloroformate This compound Cl-C(=O)O-CH₂CH=CH₂ conditions Triethylamine Dichloromethane product N-Allyl Carbamate Derivative R-NH-C(=O)O-CH₂CH=CH₂ reagents->chloroformate conditions->product

Caption: Reaction of a chiral amine.

Conclusion

Derivatization with this compound is a robust and efficient method for the analysis of chiral amines by HPLC. This protocol provides a straightforward procedure that can be adapted for a wide range of chiral primary and secondary amines. The resulting carbamate derivatives exhibit excellent chromatographic properties, allowing for high-resolution separation on chiral stationary phases. This method is highly valuable for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and stereoselective synthesis.

Application Notes: Alloc Protection of Secondary Amines on Solid Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase synthesis, particularly in the construction of complex peptides and small molecules, the strategic use of orthogonal protecting groups is paramount.[1][2][3] The allyloxycarbonyl (Alloc) group serves as a versatile protecting group for amines, offering a distinct advantage due to its unique deprotection conditions.[4] It is fully orthogonal to the widely used acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.[1][4] This orthogonality allows for the selective unmasking of a specific amine, such as the side chain of lysine (B10760008) or a secondary amine within a complex backbone, enabling site-specific modifications like cyclization, branching, or conjugation.[4][5][6]

These application notes provide a detailed protocol for the protection of secondary amines on a solid support using the Alloc group and subsequent deprotection.

Chemical Structures & Reaction Scheme

The general scheme for the Alloc protection of a resin-bound secondary amine and its subsequent deprotection is illustrated below. The protection is typically achieved by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O) in the presence of a non-nucleophilic base. Deprotection is most commonly accomplished via a palladium(0)-catalyzed allylic cleavage in the presence of a scavenger.

G cluster_protection Protection cluster_deprotection Deprotection Resin_NHR Resin-Bound Secondary Amine Alloc_Cl + Alloc-Cl / Base Resin_NHR->Alloc_Cl Resin_NAllocR Resin-Bound Alloc-Protected Amine Alloc_Cl->Resin_NAllocR Resin_NAllocR_dep Resin-Bound Alloc-Protected Amine Pd_Scavenger + Pd(0) catalyst Scavenger Resin_NAllocR_dep->Pd_Scavenger Resin_NHR_dep Resin-Bound Secondary Amine Pd_Scavenger->Resin_NHR_dep

Experimental Protocols

Protocol 1: Alloc Protection of a Resin-Bound Secondary Amine

This protocol describes a general procedure for the protection of a secondary amine attached to a solid support.

Materials:

  • Resin-bound secondary amine

  • This compound (Alloc-Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the resin-bound secondary amine in DCM for 30 minutes. Drain the solvent.

  • Reagent Preparation: Prepare a solution of Alloc-Cl (3-5 equivalents relative to resin loading) and DIEA (4-6 equivalents) in DCM.

  • Protection Reaction: Add the Alloc-Cl/DIEA solution to the swollen resin. Seal the reaction vessel and agitate at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Optional QC: To confirm the reaction's completion, a small sample of the resin can be cleaved and the product analyzed by LC-MS.

Protocol 2: Palladium-Catalyzed Alloc Deprotection

This is the most common method for Alloc group removal, utilizing a palladium(0) catalyst and a scavenger to trap the allyl cation.

Materials:

  • Alloc-protected resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃) or Dimethylamine borane (B79455) complex (Me₂NH·BH₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Alloc-protected resin in anhydrous DCM for 30 minutes under an inert atmosphere (Nitrogen or Argon).

  • Reagent Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.5 equivalents) in anhydrous DCM. To this solution, add the scavenger: phenylsilane (20 equivalents) or Me₂NH·BH₃ (40 equivalents).[7][8]

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Seal the vessel and agitate at room temperature. The reaction is typically complete within 2 hours.[4] Some protocols suggest two repeated treatments of 20-30 minutes each.[6][7]

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x) to remove the catalyst and scavenger byproducts.

  • Drying: Dry the deprotected resin under a stream of nitrogen or in a vacuum desiccator.

  • QC Check: Cleave a small amount of resin and analyze by LC-MS to confirm the complete removal of the Alloc group.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Alloc deprotection on a solid phase compiled from various sources.

Table 1: Palladium-Catalyzed Deprotection Conditions

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄Pd(PPh₃)₄
Catalyst Loading 0.1 equiv.[7]0.2 equiv.[4]0.5 equiv.[6]
Scavenger PhenylsilanePhenylsilaneMe₂NH·BH₃
Scavenger Loading 20 equiv.[4][6][7]20 equiv.[4]40 equiv.[8]
Solvent CH₂Cl₂ (DCM)DCMDCM
Reaction Time 2 x 20 min[7]2 hours[4]40 min[8]
Temperature Room Temp.Room Temp.Room Temp.
Purity/Completion >98%[5]Quantitative[8]Complete[6]

Table 2: Alternative Metal-Free Deprotection

ParameterCondition
Reagents Iodine (I₂) / Water (H₂O)
Reagent Loading 5 equiv. I₂ in H₂O (1:8)[9]
Solvent PolarClean (PC) / Ethyl Acetate (EtOAc) (1:4)[9]
Reaction Time 1.5 hours[9]
Temperature 50 °C[9]
Purity/Completion >90%[9]

Mechanism & Workflow Diagrams

Deprotection Mechanism

The palladium-catalyzed deprotection proceeds via the Tsuji-Trost reaction mechanism.[4] The Pd(0) catalyst coordinates to the allyl group, leading to the formation of a π-allyl palladium complex. A nucleophilic scavenger then attacks this complex, regenerating the catalyst and yielding the deprotected amine after decarboxylation.

G Alloc Resin-N(R)-Alloc Coordination Coordination Alloc->Coordination Pd0 Pd(0)L₂ Pd0->Coordination PiAllyl π-Allyl Pd(II) Complex Coordination->PiAllyl Attack Nucleophilic Attack PiAllyl->Attack Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Attack Attack->Pd0 Regenerated Carbamate Unstable Carbamate Attack->Carbamate AllylScav Allyl-Scavenger Attack->AllylScav Decarboxylation Decarboxylation Carbamate->Decarboxylation Deprotected Resin-NHR (Deprotected Amine) Decarboxylation->Deprotected CO2 CO₂ Decarboxylation->CO2

Experimental Workflow

The following diagram outlines the key steps in a solid-phase synthesis workflow that incorporates Alloc deprotection for selective functionalization.

G Start Start: Fmoc-AA-Resin SPPS_Cycle Standard SPPS Cycles (Fmoc Deprotection & Coupling) Start->SPPS_Cycle Incorporate_Alloc Couple Alloc-Protected AA SPPS_Cycle->Incorporate_Alloc Continue_SPPS Continue SPPS (Optional) Incorporate_Alloc->Continue_SPPS Alloc_Deprotect Selective Alloc Deprotection (Pd(0) / Scavenger) Continue_SPPS->Alloc_Deprotect On_Resin_Mod On-Resin Modification (e.g., Cyclization, Conjugation) Alloc_Deprotect->On_Resin_Mod Final_Cleavage Final Cleavage from Resin (e.g., TFA) On_Resin_Mod->Final_Cleavage End Purified Modified Peptide Final_Cleavage->End

Conclusion

The Alloc protecting group is an invaluable tool in solid-phase synthesis, enabling complex molecular architectures through its robust orthogonality with common protection schemes. The palladium-catalyzed deprotection is highly efficient and reliable for both primary and secondary amines, although reaction kinetics may differ.[8] Careful selection of the catalyst and scavenger, along with rigorous washing procedures, ensures high yields and purity of the final product. The emergence of metal-free deprotection methods further expands the utility and sustainability of this important protecting group.[9]

References

Application of Allyl Chloroformate in Cyclic Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclic peptides is a cornerstone in modern drug discovery, offering molecules with enhanced metabolic stability, increased receptor binding affinity, and improved specificity compared to their linear counterparts. A key strategy in achieving efficient cyclization, particularly on a solid support, is the use of orthogonal protecting groups. Among these, the allyloxycarbonyl (Alloc) group, introduced via allyl chloroformate, stands out as a versatile tool. This document provides detailed application notes and experimental protocols for the utilization of the Alloc group in the solid-phase synthesis of cyclic peptides.

Principle of the Method

The core principle involves the use of the Alloc group to protect a reactive amine, typically the ε-amine of a lysine (B10760008) residue or an N-terminal α-amine, during linear peptide synthesis. The Alloc group is orthogonal to the commonly employed Fmoc/tBu and Boc/Bzl protection strategies. This orthogonality allows for the selective deprotection of the Alloc-protected amine on the resin-bound peptide under mild conditions using a palladium(0) catalyst. The newly liberated amine is then available to react with a deprotected carboxylic acid—either at the C-terminus for head-to-tail cyclization or on an amino acid side chain (e.g., aspartic or glutamic acid) for side-chain-to-side-chain cyclization—to form the desired cyclic peptide.[1]

The general workflow for this process is depicted below:

G cluster_0 Linear Peptide Synthesis cluster_1 On-Resin Cyclization cluster_2 Final Steps A 1. Resin Loading B 2. Iterative Fmoc-SPPS (Coupling & Deprotection) A->B C 3. Incorporation of Alloc-Protected Amino Acid B->C D 4. Selective Alloc Group Removal (Pd(0) Catalysis) C->D E 5. C-Terminus or Side-Chain Carboxyl Deprotection F 6. Intramolecular Amide Bond Formation (Cyclization) E->F G 7. Cleavage from Resin & Global Deprotection F->G H 8. Purification & Analysis G->H

Fig. 1: General workflow for on-resin cyclic peptide synthesis using an Alloc protecting group.

Key Advantages of the Alloc Protecting Group

  • Orthogonality: The Alloc group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, allowing for selective deprotection.[2][3]

  • Mild Deprotection: Removal is achieved under neutral and mild conditions using a palladium(0) catalyst, which preserves the integrity of the peptide and other protecting groups.[2]

  • Versatility: It can be used for the synthesis of various cyclic structures, including head-to-tail and side-chain-to-side-chain cyclized peptides.[4]

Experimental Protocols

The following sections provide detailed protocols for the key steps in the synthesis of cyclic peptides using this compound-derived protecting groups.

Protocol 1: On-Resin Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from a resin-bound peptide.

Materials and Reagents:

ReagentSupplierTypical Concentration/Amount
Alloc-protected peptide on resin-0.10 mmol scale
Tetrakis(triphenylphosphine)palladium(0)Various0.1 - 0.2 equivalents (e.g., 0.02 mmol for 0.1 mmol scale)
Phenylsilane (B129415)Various20 equivalents (e.g., 2 mmol for 0.1 mmol scale)
Dichloromethane (DCM), anhydrousVariousSufficient volume to swell the resin (e.g., 6 mL)

Procedure: [5]

  • Swell the Alloc-protected peptide-resin in anhydrous DCM in a suitable reaction vessel.

  • In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) in anhydrous DCM (e.g., 6 mL for a 0.1 mmol scale).

  • To this solution, add phenylsilane (20 eq.).

  • Add the resulting palladium/phenylsilane solution to the swollen resin.

  • Agitate the reaction mixture gently (e.g., using a rocker or shaker) at room temperature for 20-30 minutes.

  • Drain the reaction vessel and repeat the deprotection steps (1-5) one more time to ensure complete removal of the Alloc group.

  • Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual catalyst and scavenger.

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.

G cluster_0 Alloc Deprotection Reaction AllocPeptide Resin-Peptide-NH-Alloc DeprotectedPeptide Resin-Peptide-NH₂ AllocPeptide->DeprotectedPeptide Deprotection Pd_Catalyst Pd(PPh₃)₄ Phenylsilane (PhSiH₃) DCM

Fig. 2: Schematic of Alloc group deprotection.
Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol outlines the cyclization of a linear peptide following the deprotection of both the N-terminal (Fmoc) and C-terminal (Allyl ester) protecting groups.

Materials and Reagents:

ReagentSupplierTypical Concentration/Amount (for 0.075 mmol scale)
Fully deprotected linear peptide on resin-0.075 mmol
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Various195 mg (0.375 mmol, 5 eq.)
HOBt (Hydroxybenzotriazole)Various57.4 mg (0.375 mmol, 5 eq.)
DIPEA (N,N-Diisopropylethylamine)Various131 µL (0.75 mmol, 10 eq.)
N,N-Dimethylformamide (DMF), peptide gradeVariousSufficient volume for reaction and washes

Procedure: [6]

  • Following the selective deprotection of the C-terminal allyl ester and the N-terminal Fmoc group, wash the resin-bound linear peptide thoroughly with DMF.

  • In a clean vial, dissolve PyBOP (5 eq.) and HOBt (5 eq.) in a minimal amount of DMF.

  • Add this solution to the resin, followed by the addition of DIPEA (10 eq.).

  • Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 90 minutes, depending on the peptide sequence.

  • Monitor the progress of the cyclization by taking small resin samples, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Once the cyclization is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • The cyclized peptide can now be cleaved from the resin using an appropriate cleavage cocktail (e.g., TFA-based).

G cluster_0 Pre-Cyclization cluster_1 Cyclization Reaction cluster_2 Post-Cyclization A Resin-Bound Linear Peptide (N- and C-termini deprotected) B Wash with DMF A->B C Add Coupling Reagents (PyBOP, HOBt, DIPEA in DMF) B->C D Agitate at Room Temperature (Monitor Progress) C->D E Drain Reaction Solution D->E F Wash Resin (DMF, DCM) E->F G Cleavage from Resin F->G

Fig. 3: Workflow for on-resin head-to-tail cyclization.

Summary of Quantitative Data

The efficiency of cyclic peptide synthesis can be influenced by various factors, including the peptide sequence, resin type, and reaction conditions. Below is a summary of typical reagent stoichiometries used in the key steps.

Table 1: Reagent Equivalents for Alloc Deprotection and Cyclization

StepReagentEquivalents (relative to resin loading)Reference
Alloc Deprotection Tetrakis(triphenylphosphine)palladium(0)0.1 - 0.2[5][7]
Phenylsilane20[5]
Cyclization PyBOP5[6]
HOBt5[6]
DIPEA10[6]

Note: These are starting recommendations and may require optimization for specific peptide sequences.

Conclusion

The use of this compound to introduce the Alloc protecting group is a powerful and reliable strategy for the solid-phase synthesis of cyclic peptides. Its orthogonality to standard SPPS chemistries and the mild conditions required for its removal allow for the efficient production of complex cyclic structures. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this valuable technique in their synthetic endeavors, ultimately facilitating the discovery and development of novel peptide-based therapeutics.

References

Application Note: Analysis of Biogenic Amines by GC-MS Following Derivatization with Allyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biogenic amines (BAs) are nitrogenous compounds formed through the decarboxylation of amino acids.[1][2][3] They are found in a wide variety of fermented foods and beverages and also play a significant role as neurotransmitters and neuromodulators in biological systems. Monitoring the levels of BAs such as histamine, tyramine, putrescine, and cadaverine (B124047) is crucial in the food industry to ensure quality and safety, as high concentrations can lead to adverse health effects.[4] In clinical and pharmaceutical research, quantifying BAs in biological fluids can serve as biomarkers for various physiological and pathological conditions.[5]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, biogenic amines are typically polar and non-volatile, making them unsuitable for direct GC analysis.[1][3][4] A derivatization step is therefore necessary to increase their volatility and thermal stability.[3] Alkyl chloroformates are effective derivatizing reagents that react rapidly with primary and secondary amines in an aqueous medium to form stable, volatile carbamates amenable to GC-MS analysis.[6]

This application note provides a detailed protocol for the derivatization of biogenic amines using allyl chloroformate, followed by their quantification using GC-MS.

Principle of Derivatization

The derivatization reaction involves the acylation of the primary or secondary amino groups of biogenic amines with this compound. The reaction is typically carried out in a two-phase system (aqueous-organic) under alkaline conditions. A catalyst, such as pyridine (B92270), facilitates the reaction. The resulting allyl carbamates are less polar and more volatile, allowing for excellent separation and detection by GC-MS. The general reaction for a primary amine is illustrated below.

Caption: Reaction of a primary amine with this compound.

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedures for sample extraction, derivatization, and GC-MS analysis.

Materials and Reagents
  • Biogenic Amine Standards: Histamine, tyramine, putrescine, cadaverine, spermidine, tryptamine, 2-phenylethylamine.

  • Internal Standard (IS): Heptylamine or 1,7-diaminoheptane.

  • Reagents:

    • This compound (ACF)

    • Perchloric acid (HClO₄) or Trichloroacetic acid (TCA)

    • Sodium hydroxide (B78521) (NaOH)

    • Pyridine

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Solvents: Methanol, ethanol, chloroform, toluene (B28343) (all HPLC or GC grade).

  • Equipment:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • pH meter

    • Micropipettes

    • Autosampler vials (2 mL) with inserts

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each biogenic amine standard and the internal standard in 10 mL of 0.1 M HCl. Store at 4°C.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions with 0.1 M HCl to achieve the desired concentration for creating calibration curves.

  • Sodium Hydroxide (2 M): Dissolve 8 g of NaOH in 100 mL of deionized water.

  • Derivatizing Reagent (50% v/v): Prepare fresh by mixing equal volumes of this compound and toluene. Caution: this compound is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.

Sample Preparation (Extraction from Food Matrix)

This is a general procedure adaptable for samples like fish or wine.

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 0.1 M perchloric acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Repeat: Repeat the extraction process on the pellet with another 10 mL of 0.1 M perchloric acid.

  • Combine: Combine the supernatants and adjust the final volume to 25 mL with 0.1 M perchloric acid. The extract is now ready for derivatization.

Derivatization Protocol
  • Aliquot: Transfer 1 mL of the sample extract or working standard solution into a 10 mL glass tube.

  • Add Internal Standard: Spike with the internal standard solution to a final concentration of 1 µg/mL.

  • Alkalinization: Add 0.5 mL of 2 M NaOH to adjust the pH to approximately 11. Use a pH meter for accuracy.[1]

  • Catalyst and Solvent: Add 100 µL of pyridine and 1 mL of toluene. Vortex for 30 seconds.

  • Derivatization: Add 100 µL of the freshly prepared this compound derivatizing reagent. Vortex immediately for 1 minute. The reaction is rapid.[7]

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (toluene) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic layer to a GC-MS autosampler vial for analysis.

Overall Experimental Workflow

The entire process from sample collection to data analysis follows a structured sequence to ensure reproducibility and accuracy.

Caption: Workflow for biogenic amine analysis by GC-MS.

GC-MS Parameters

The following are typical instrument parameters. Optimization may be required depending on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 80°C, hold 2 min; ramp to 200°C at 10°C/min; ramp to 280°C at 20°C/min, hold 5 min.
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification.

Quantitative Data and Method Performance

While specific validation data for this compound is not extensively published, the performance is expected to be similar to other widely used chloroformate reagents like ethyl and isobutyl chloroformate. The following table summarizes typical performance characteristics for the GC-MS analysis of biogenic amines after chloroformate derivatization, compiled from various studies.[8][9][10]

Table 1: Example Method Validation Parameters for Chloroformate Derivatization of Biogenic Amines

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Putrescine> 0.9950.5 - 5.01.5 - 15.085 - 105[8]
Cadaverine> 0.9960.5 - 5.01.5 - 15.088 - 102[8]
Histamine> 0.9921.0 - 10.03.0 - 30.080 - 110[8][11]
Tyramine> 0.9980.2 - 2.00.6 - 6.090 - 108[7]
Spermidine> 0.9941.0 - 8.03.0 - 25.075 - 95[8]
Phenylethylamine> 0.9970.1 - 1.00.3 - 3.092 - 105[7]

Note: The values presented are representative ranges compiled from literature using ethyl and isobutyl chloroformate and serve as an expected performance benchmark for the this compound method.

Conclusion

The use of this compound for the derivatization of biogenic amines offers a rapid, efficient, and robust method for their analysis by GC-MS. The procedure effectively converts polar amines into volatile carbamate (B1207046) derivatives, enabling sensitive and selective quantification. This application note provides a comprehensive protocol that can be readily adapted by researchers in food safety, quality control, and biomedical fields for the routine analysis of biogenic amines in various matrices.

References

Application of Allyl Chloroformate in Flow Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl chloroformate is a versatile reagent widely employed in organic synthesis, primarily for the introduction of the allyloxycarbonyl (Alloc) protecting group to amines, alcohols, and other nucleophiles. The Alloc group offers distinct advantages due to its stability under various conditions and its selective removal under mild, palladium-catalyzed deprotection. The emergence of flow chemistry, with its inherent benefits of enhanced safety, improved heat and mass transfer, and potential for automation and scalability, presents a compelling platform for the utilization of highly reactive and hazardous reagents like this compound. This document provides an overview of the application of this compound in continuous flow systems, including key reaction classes, experimental considerations, and generalized protocols.

Core Concepts in Flow Chemistry with this compound

The translation of traditional batch reactions involving this compound to continuous flow processes offers several key advantages:

  • Enhanced Safety: this compound is toxic, corrosive, and flammable.[1][2] Flow reactors, with their small reaction volumes, minimize the amount of hazardous material at any given time, significantly reducing the risks associated with handling and potential thermal runaways.

  • Precise Reaction Control: The superior heat exchange in microreactors allows for precise temperature control of the often-exothermic reactions of this compound, leading to improved selectivity and reduced byproduct formation.

  • Rapid Optimization: Flow chemistry platforms enable rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, facilitating efficient optimization of reaction conditions.[3][4][5]

  • Scalability: Once optimized, flow chemistry processes can often be scaled up by either running the system for longer durations ("scaling out") or by using larger reactors ("scaling up").[6]

A generalized workflow for performing a reaction with this compound in a continuous flow setup is depicted below.

General Workflow for this compound Reactions in Flow reagent_prep Reagent Preparation reagent_a Solution of Nucleophile (e.g., Amine, Alcohol) reagent_prep->reagent_a reagent_b Solution of This compound reagent_prep->reagent_b pumps Syringe or HPLC Pumps reagent_a->pumps reagent_b->pumps mixing T-Mixer or Static Mixer pumps->mixing reactor Flow Reactor (e.g., Coil, Packed-Bed) mixing->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Figure 1: General experimental workflow for reactions involving this compound in a continuous flow system.

Key Applications and Protocols

The primary applications of this compound in flow chemistry mirror its use in batch synthesis, namely the formation of allyl carbamates and allyl carbonates.

Continuous Flow Synthesis of Allyl Carbamates (N-Protection)

The reaction of this compound with primary or secondary amines to form allyl carbamates is a fundamental transformation in peptide synthesis and the protection of amine functionalities.[7]

General Reaction Scheme:

R¹R²NH + ClCO₂CH₂CH=CH₂ → R¹R²NCO₂CH₂CH=CH₂ + HCl

The logical relationship for this process, from reactants to protected product, is illustrated in the following diagram.

Logical Flow of N-Allyloxycarbonylation amine Amine (Primary or Secondary) reaction Reaction in Flow Reactor amine->reaction alloc_cl This compound alloc_cl->reaction base Base (e.g., Triethylamine (B128534), Pyridine) base->reaction product Allyl Carbamate (Protected Amine) reaction->product byproduct HCl Salt of Base reaction->byproduct

Figure 2: Logical flow diagram for the N-allyloxycarbonylation of an amine in a continuous flow process.

Illustrative Protocol for Continuous N-Allyloxycarbonylation:

While specific, detailed protocols for the use of this compound in flow chemistry are not abundantly available in peer-reviewed literature, a general procedure can be extrapolated from established flow chemistry principles and batch reaction conditions. The following is a hypothetical, illustrative protocol.

Materials:

  • Amine (e.g., Benzylamine)

  • This compound

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Flow chemistry system (pumps, mixer, reactor coil, back-pressure regulator)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the amine and triethylamine in the chosen solvent (e.g., 0.5 M amine, 0.6 M triethylamine).

    • Prepare a separate solution of this compound in the same solvent (e.g., 0.55 M).

  • System Setup:

    • Assemble the flow chemistry system with two pumps, a T-mixer, a reactor coil of appropriate volume (e.g., 10 mL), and a back-pressure regulator (e.g., set to 5 bar).

    • Immerse the reactor coil in a temperature-controlled bath.

  • Reaction Execution:

    • Pump the two reagent solutions at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

    • The combined stream flows through the reactor coil. The residence time is determined by the reactor volume and the total flow rate.

    • The reaction mixture exits the reactor through the back-pressure regulator and is collected.

  • Work-up and Analysis:

    • The collected solution is quenched, washed, dried, and concentrated in a similar manner to a batch reaction.

    • The product yield and purity are determined by standard analytical techniques (e.g., NMR, GC-MS).

Hypothetical Data for N-Allyloxycarbonylation of Benzylamine (B48309):

The following table presents hypothetical data for the optimization of the N-allyloxycarbonylation of benzylamine in a flow reactor, illustrating the type of data that would be generated in such an experiment.

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
101.01085
2251.01092
3252.0588
4502.0595
Continuous Flow Synthesis of Allyl Carbonates (O-Protection)

The protection of alcohols and phenols as allyl carbonates is another important application of this compound.[8]

General Reaction Scheme:

R-OH + ClCO₂CH₂CH=CH₂ → R-OCO₂CH₂CH=CH₂ + HCl

Illustrative Protocol for Continuous O-Allyloxycarbonylation:

The protocol for the synthesis of allyl carbonates is analogous to that for carbamates, with an alcohol or phenol (B47542) as the nucleophile and typically a non-nucleophilic base like pyridine.

Hypothetical Data for O-Allyloxycarbonylation of Phenol:

The following table presents hypothetical data for the optimization of the O-allyloxycarbonylation of phenol in a flow reactor.

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
1250.52090
2500.52096
3501.01094
4751.01098

Conclusion

The application of this compound in flow chemistry offers significant advantages in terms of safety, control, and efficiency for the synthesis of protected amines and alcohols. While detailed, published protocols are still emerging, the principles of flow chemistry provide a clear framework for the development of continuous processes using this important reagent. The ability to rapidly optimize reaction conditions and safely handle a hazardous chemical makes flow chemistry a highly attractive methodology for researchers and drug development professionals working with this compound. Further research and publication of specific experimental data will undoubtedly accelerate the adoption of this powerful combination of reagent and technology.

References

Quantification of Amines Using Allyl Chloroformate Derivatization and LC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the quantification of primary and secondary amines in various biological and pharmaceutical matrices. The method is based on pre-column derivatization with allyl chloroformate (ALCF) followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This approach enhances the chromatographic retention of polar amines on reversed-phase columns and improves their ionization efficiency, leading to sensitive and reliable quantification.

Introduction

The accurate quantification of amines, including amino acids, biogenic amines, and pharmaceutical intermediates, is crucial in numerous areas of research and development. However, the inherent polarity and low volatility of many amines present a challenge for standard reversed-phase LC-MS analysis, often resulting in poor retention and sensitivity.

Derivatization with this compound addresses these challenges by replacing the active hydrogens on primary and secondary amine groups with an allyloxycarbonyl moiety. This derivatization increases the hydrophobicity of the analytes, thereby improving their retention on C18 and other reversed-phase columns. Furthermore, the derivative often exhibits enhanced proton affinity, leading to improved ionization in the mass spectrometer source.

Experimental Protocols

This section details a representative protocol for the derivatization of amines with this compound and subsequent LC-MS analysis. Optimization of specific parameters may be required for different analytes and sample matrices.

Materials and Reagents
  • This compound (ALCF)

  • Pyridine or Sodium Bicarbonate buffer (e.g., 0.5 M, pH 9)

  • Organic solvent for extraction (e.g., Chloroform (B151607), Ethyl Acetate)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade formic acid (FA)

  • Amine standards of interest

  • Internal standards (stable isotope-labeled analogues of the analytes, if available)

Protocol 1: Derivatization of Amines with this compound
  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding a 3-fold excess of a cold organic solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • For solid samples, perform a suitable extraction to solubilize the amines of interest.

    • Adjust the sample pH to approximately 9 using a suitable buffer (e.g., sodium bicarbonate) or a base like pyridine. This is crucial for the efficient reaction of the amine with this compound.

  • Derivatization Reaction:

    • To 100 µL of the pH-adjusted sample or standard, add 10 µL of a 1% (v/v) solution of this compound in a non-polar solvent like toluene (B28343) or acetonitrile. The concentration of the derivatizing agent may need to be optimized based on the expected concentration of amines in the sample.

    • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and reaction. The reaction is typically rapid and occurs at room temperature.

  • Extraction of Derivatized Amines:

    • Add 200 µL of an immiscible organic solvent, such as chloroform or ethyl acetate, to the reaction mixture.

    • Vortex for 1-2 minutes to extract the derivatized, now more hydrophobic, amines into the organic phase.

    • Centrifuge to achieve phase separation.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to dissolve the derivatized analytes. The sample is now ready for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Derivatized Amines
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer.

LC Parameters (Representative)

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters (Representative)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Scan Mode Multiple Reaction Monitoring (MRM)

Note: MRM transitions (precursor ion -> product ion) and collision energies must be optimized for each specific this compound-derivatized amine.

Quantitative Data Summary

The following table summarizes the quantitative performance of methods using various chloroformate derivatizing agents for the analysis of amines. While specific data for this compound is limited in the literature, these values provide an expected range of performance. It is essential to validate the method for this compound with the specific amines of interest.

Analyte ClassDerivatizing AgentMatrixLOQ RangeLinearity RangeReference
Polyamines (Putrescine, Spermidine, etc.)Chloroformate (unspecified)Biological20 - 150 nM0.5 - 50 µM[1][2]
Amino AcidsMethyl ChloroformateBiologicalLow picomole on columnNot specified
Various AminesEthyl ChloroformateSerumNot specifiedNot specified
Amino AcidsIsobutyl ChloroformateBiologicalNot specifiedNot specified

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the quantification of amines using this compound derivatization and LC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Biological or Pharmaceutical Sample extraction Extraction / Protein Precipitation sample->extraction ph_adjust pH Adjustment (pH ~9) extraction->ph_adjust add_alcf Add Allyl Chloroformate ph_adjust->add_alcf reaction Vortex / Reaction l_l_extraction Liquid-Liquid Extraction reaction->l_l_extraction evaporation Evaporation of Organic Phase l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Overall experimental workflow for amine quantification.

derivatization_reaction amine Primary/Secondary Amine (R-NHR') product Derivatized Amine (Hydrophobic & MS-responsive) amine->product alcf This compound alcf->product base Base (e.g., Pyridine) base->product retention Improved Chromatographic Retention product->retention ionization Enhanced MS Ionization product->ionization

Derivatization reaction and its benefits.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allyl Chloroformate Derivatization of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of amino acids using allyl chloroformate (Alloc-Cl). It is intended for researchers, scientists, and drug development professionals utilizing this chemistry for analysis, purification, or synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound derivatization of amino acids.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Yield 1. Incorrect pH: The reaction is highly pH-dependent. The amino group must be deprotonated to be nucleophilic, while the carboxylic acid should ideally be protonated. 2. Reagent Degradation: this compound is moisture-sensitive and can degrade. 3. Insufficient Reagent: The molar ratio of this compound to amino acid may be too low. 4. Low Reaction Temperature: The reaction may be too slow at low temperatures.1. Optimize pH: Adjust the reaction pH to a range of 8-10. Use a suitable buffer or an aqueous base like sodium hydroxide (B78521) or pyridine (B92270) to maintain the pH. 2. Use Fresh Reagent: Always use fresh or properly stored this compound. 3. Increase Reagent Concentration: Use a molar excess of this compound (e.g., 2-4 equivalents). 4. Adjust Temperature: Perform the reaction at room temperature or slightly above, but avoid excessive heat which can cause reagent degradation.[1]
Incomplete Derivatization (Presence of starting material) 1. Short Reaction Time: The reaction may not have proceeded to completion. 2. Poor Mixing: In a biphasic system, inefficient mixing can limit the reaction rate.1. Increase Reaction Time: Extend the reaction time and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). 2. Improve Mixing: Ensure vigorous stirring or vortexing to facilitate the reaction between the aqueous and organic phases.
Formation of Side Products 1. Reaction with Water (Hydrolysis): this compound can react with water to form allyl alcohol and HCl. 2. Formation of Ureas: Excess reagent can react with the newly formed N-allyloxycarbonyl (Alloc) protected amino acid. 3. Inter-ester Oligomers: Activated carboxyl groups of one molecule can react with the hydroxyl group of another.[2]1. Control Stoichiometry and Temperature: Use a slight excess of this compound and maintain a low to ambient temperature to minimize hydrolysis. 2. Controlled Reagent Addition: Add the this compound dropwise to the reaction mixture to avoid localized high concentrations. 3. Reverse Reagent Addition: In some cases, adding the base after the chloroformate reagent can suppress the formation of by-products.[2]
Difficulty in Product Extraction 1. Product is too Polar: The derivatized amino acid may still have significant polarity, making extraction into a nonpolar organic solvent difficult.1. Adjust pH before Extraction: Acidify the reaction mixture to protonate any remaining carboxyl groups, which can improve extraction into organic solvents. 2. Use a More Polar Solvent: Employ a more polar extraction solvent like ethyl acetate (B1210297) or dichloromethane.
Variability in Results 1. Inconsistent pH control. 2. Variable quality of reagents. 3. Inconsistent reaction times or temperatures. 1. Use a reliable buffering system. 2. Use high-purity reagents from a reputable supplier. 3. Standardize the protocol with consistent parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of amino acid derivatization with this compound?

A1: The derivatization of amino acids with this compound proceeds through a nucleophilic acyl substitution reaction. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of an N-allyloxycarbonyl (Alloc) protected amino acid. A base, such as pyridine or sodium hydroxide, is typically used to neutralize the HCl byproduct and maintain a basic pH to ensure the amino group is deprotonated.[3][4]

Q2: Which functional groups on an amino acid are derivatized by this compound?

A2: Under typical aqueous basic conditions, this compound primarily derivatizes the primary and secondary amino groups of amino acids.[5] The carboxyl group is generally not derivatized by the chloroformate directly but can be esterified in the presence of an alcohol and a catalyst like pyridine.[4]

Q3: What are the optimal pH conditions for the reaction?

A3: The optimal pH for the derivatization of the amino group is typically in the range of 8 to 10. In this pH range, the amino group is sufficiently deprotonated to be nucleophilic, while avoiding significant hydrolysis of the this compound that can occur at very high pH.

Q4: Can I use other chloroformates for amino acid derivatization?

A4: Yes, other chloroformates such as ethyl chloroformate (ECF)[5][6][7], methyl chloroformate[8], and isobutyl chloroformate[9] are commonly used for amino acid derivatization for applications like GC-MS analysis. The choice of chloroformate can influence the properties of the resulting derivative, such as its volatility and chromatographic behavior.

Q5: How should I store this compound?

A5: this compound is sensitive to moisture and heat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[1]

Experimental Protocols

General Protocol for N-Alloc Derivatization of Amino Acids

This protocol provides a general procedure for the N-protection of amino acids with this compound.

Materials:

  • Amino acid

  • This compound (Alloc-Cl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate for extraction

  • Hydrochloric acid (HCl) for acidification

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the amino acid in a 1M NaOH solution (or a mixture of water and an organic solvent like dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 to 1.5 equivalents) to the cooled solution while stirring vigorously.

  • Maintain the pH of the reaction mixture between 8 and 10 by the concurrent addition of a 1M NaOH solution.

  • Continue stirring the reaction mixture at 0 °C for 1-2 hours or at room temperature for 30-60 minutes.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC).

  • Once the reaction is complete, wash the mixture with diethyl ether to remove any excess this compound.

  • Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

  • Extract the N-Alloc-amino acid with ethyl acetate (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the derivatized amino acid.

Visualizations

Reaction Mechanism of N-Alloc Derivatization

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AA Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AA->Intermediate Nucleophilic Attack AllocCl This compound AllocCl->Intermediate AllocAA N-Alloc Amino Acid Intermediate->AllocAA Elimination of Cl- HCl HCl Intermediate->HCl

Caption: N-Alloc derivatization of an amino acid.

Experimental Workflow for Amino Acid Derivatization

experimental_workflow start Start: Amino Acid Sample dissolve Dissolve in Aqueous Base (pH 8-10) start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add this compound cool->add_reagent react Stir for 1-2 hours add_reagent->react quench Wash with Diethyl Ether react->quench acidify Acidify to pH 2-3 with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate end End: N-Alloc Amino Acid evaporate->end

Caption: A typical experimental workflow.

Troubleshooting Logic for Low Derivatization Yield

troubleshooting_low_yield start Low Derivatization Yield check_ph Is pH between 8 and 10? start->check_ph check_reagent Is this compound fresh? check_ph->check_reagent Yes solution_ph Adjust pH to 8-10 check_ph->solution_ph No check_stoichiometry Is there a molar excess of Alloc-Cl? check_reagent->check_stoichiometry Yes solution_reagent Use fresh reagent check_reagent->solution_reagent No check_time_temp Are reaction time and temperature adequate? check_stoichiometry->check_time_temp Yes solution_stoichiometry Increase equivalents of Alloc-Cl check_stoichiometry->solution_stoichiometry No check_time_temp->start No, re-evaluate solution_time_temp Increase reaction time or temperature check_time_temp->solution_time_temp No

Caption: Troubleshooting low derivatization yield.

References

Technical Support Center: Allyloxycarbonyl (Alloc) Protection of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of allyl chloroformate (Alloc-Cl) for the protection of alcohols. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in alcohol protection?

This compound is primarily used to introduce the allyloxycarbonyl (Alloc) protecting group to alcohols. The Alloc group is valued for its stability under a range of conditions and its selective removal under mild, palladium-catalyzed conditions, which are orthogonal to many other protecting groups used in multi-step synthesis.[1][2]

Q2: What are the general reaction conditions for the Alloc protection of an alcohol?

Typically, the alcohol is reacted with this compound in the presence of a base. Common bases include pyridine (B92270), triethylamine (B128534) (TEA), or sodium hydroxide (B78521) (NaOH). The reaction is usually carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether at temperatures ranging from 0 °C to room temperature.[3][4]

Q3: How can the Alloc protecting group be removed?

The Alloc group is most commonly removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The scavenger, often a mild nucleophile like morpholine, dimedone, or phenylsilane, traps the allyl group, preventing side reactions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Alloc protection of alcohols.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagent: this compound is sensitive to moisture and can hydrolyze over time.[5] 2. Insufficiently Basic Conditions: The base may not be strong enough to deprotonate the alcohol, especially for hindered alcohols. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Reagent Quality: Use freshly opened or properly stored this compound. Consider purifying the reagent by distillation if necessary. 2. Optimize Base: For hindered alcohols, consider using a stronger base like sodium hydride (NaH). However, be cautious of potential side reactions. 3. Adjust Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Diallyl Carbonate This byproduct can form if the this compound reacts with any residual allyl alcohol or if the initially formed allyl carbonate reacts further.[6]1. Stoichiometry Control: Use a slight excess of the alcohol substrate relative to this compound. 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration.
Formation of Allyl Chloride This compound can decompose, particularly at elevated temperatures, to form allyl chloride and carbon dioxide.[7] The presence of certain nucleophiles can also promote this decomposition.1. Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating. 2. Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine.
Formation of Allyl Ether Direct O-allylation of the alcohol can occur, competing with the desired carbonate formation. This is more likely with certain catalysts or under conditions that favor SN2-type reactions.[8][9]1. Reaction Conditions: Adhere to standard Alloc protection protocols using a suitable base like pyridine. Avoid conditions known to promote Williamson ether synthesis.
Difficult Purification The product may be difficult to separate from unreacted starting materials or byproducts.1. Workup Procedure: Perform an aqueous workup to remove water-soluble impurities and the hydrochloride salt of the base. 2. Chromatography: Utilize column chromatography for purification, selecting an appropriate solvent system to separate the desired product from potential byproducts like diallyl carbonate.

Experimental Protocols

Protocol 1: Alloc Protection of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)

This protocol describes a general procedure for the protection of a primary alcohol.

Materials:

  • Benzyl alcohol

  • This compound

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add dry pyridine (1.2 eq).

  • Slowly add this compound (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the Alloc-protected benzyl alcohol.

Protocol 2: Alloc Protection of a Secondary Alcohol (e.g., Cyclohexanol)

This protocol is adapted for a less reactive secondary alcohol.

Materials:

  • Cyclohexanol (B46403)

  • This compound

  • Triethylamine (TEA, distilled)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of cyclohexanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add distilled TEA (1.5 eq).

  • Slowly add this compound (1.2 eq) to the mixture.

  • Allow the reaction to stir at room temperature overnight, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Alloc-protected cyclohexanol.

Visualizations

Reaction Pathway for Alloc Protection of an Alcohol

G Figure 1. General reaction scheme for the Alloc protection of an alcohol. cluster_reactants Reactants cluster_products Products ROH Alcohol (R-OH) Product Alloc-protected Alcohol ROH->Product + Alloc-Cl + Base AllocCl This compound AllocCl->Product Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt + HCl

Caption: General reaction scheme for the Alloc protection of an alcohol.

Troubleshooting Workflow for Low Product Yield

G Figure 2. Troubleshooting workflow for low yield in Alloc protection. Start Low or No Product Yield CheckReagent Check Alloc-Cl Quality (Moisture Sensitive?) Start->CheckReagent CheckBase Evaluate Base Strength and Stoichiometry Start->CheckBase CheckTemp Assess Reaction Temperature Start->CheckTemp UseFresh Use Fresh/Purified Alloc-Cl CheckReagent->UseFresh Yes StrongerBase Use Stronger Base (e.g., NaH for hindered OH) CheckBase->StrongerBase Insufficient IncreaseTemp Gradually Increase Temperature CheckTemp->IncreaseTemp Too Low

Caption: Troubleshooting workflow for low yield in Alloc protection.

Common Side Reactions in Alloc Protection

G Figure 3. Common side reactions during Alloc protection of alcohols. cluster_side_reactions Potential Side Reactions Main Alcohol + Alloc-Cl -> Alloc-Protected Alcohol Diallyl Formation of Diallyl Carbonate Main->Diallyl Excess Alloc-Cl or Presence of Allyl Alcohol AllylCl Formation of Allyl Chloride Main->AllylCl High Temperature or Nucleophilic Attack AllylEther Formation of Allyl Ether Main->AllylEther Competing O-allylation

Caption: Common side reactions during Alloc protection of alcohols.

References

Technical Support Center: Allyloxycarbonyl (Alloc) Protection with Allyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl chloroformate for the protection of amines and alcohols (Alloc protection).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in organic synthesis?

This compound (Alloc-Cl) is a highly reactive organic compound used as a protecting group for amines and alcohols.[1][2] The resulting allyloxycarbonyl (Alloc) group is stable under various reaction conditions but can be selectively removed under mild conditions, making it a valuable tool in multi-step synthesis.[3][4]

Q2: What are the key safety precautions to take when handling this compound?

This compound is a corrosive, toxic, and moisture-sensitive liquid.[5] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5] Store it in a cool, dry place, away from incompatible materials such as water, acids, bases, and oxidizing agents.[5]

Q3: How should I properly quench a reaction containing unreacted this compound?

Unreacted this compound should be quenched before workup to prevent its hazardous effects and interference with product isolation. A common method is to add a nucleophilic quenching agent to the reaction mixture. The choice of quenching agent depends on the reaction solvent and the nature of the product.

Troubleshooting Guide

Problem 1: Incomplete Protection Reaction

Q4: My reaction is showing incomplete conversion to the Alloc-protected product. What are the possible causes and solutions?

Incomplete protection can be due to several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Incomplete Alloc Protection

Potential Cause Recommended Action
Degraded this compound Use a fresh bottle of this compound or purify the existing stock by distillation. Ensure it has been stored under anhydrous conditions.
Insufficient Reagent Use a slight excess (1.1-1.5 equivalents) of this compound.
Inadequate Base Ensure a sufficient amount of a non-nucleophilic base (e.g., pyridine, triethylamine (B128534), or Diisopropylethylamine (DIPEA)) is used to neutralize the HCl generated during the reaction.
Low Reaction Temperature While the reaction is often run at 0°C to control exothermicity, allowing it to slowly warm to room temperature can help drive it to completion.
Steric Hindrance For sterically hindered amines or alcohols, consider using a more reactive acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts.

A decision-making workflow for troubleshooting incomplete Alloc protection is illustrated below.

G cluster_0 Troubleshooting Incomplete Alloc Protection start Incomplete Protection Observed check_reagent Check this compound Quality and Stoichiometry start->check_reagent check_base Verify Base Stoichiometry and Type check_reagent->check_base Reagent OK solution_reagent Use Fresh/Purified Reagent in Slight Excess check_reagent->solution_reagent Issue Found check_temp Review Reaction Temperature Profile check_base->check_temp Base OK solution_base Add More Base or Switch to a Stronger, Non-nucleophilic Base check_base->solution_base Issue Found check_sterics Consider Steric Hindrance check_temp->check_sterics Temperature Profile OK solution_temp Allow Reaction to Warm to Room Temperature check_temp->solution_temp Issue Found solution_sterics Add Catalytic DMAP check_sterics->solution_sterics Steric Hindrance Likely

Caption: Troubleshooting workflow for incomplete Alloc protection.

Problem 2: Formation of Side Products

Q5: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

The high reactivity of this compound can lead to side reactions.

Common Side Products and Mitigation Strategies

Side Product Cause Prevention Strategy
Di-allyloxycarbonyl derivative Reaction with bifunctional substrates (e.g., diamines, diols) or over-reaction.Use controlled stoichiometry of this compound (1.0-1.2 equivalents). Add the this compound slowly to the reaction mixture at a low temperature (0°C).
Urea or Carbonate derivatives Reaction with primary or secondary amine products.Use a non-nucleophilic base like DIPEA instead of primary or secondary amines as the base.
Hydrolysis products (Allyl alcohol, CO2) Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.
Problem 3: Difficulties During Workup and Purification

Q6: I'm having trouble isolating my Alloc-protected product. What are some best practices for workup and purification?

A proper workup procedure is critical for isolating the desired product in high purity.

The general workflow for an Alloc protection reaction, including quenching and workup, is outlined in the diagram below.

G cluster_1 Alloc Protection General Workflow reaction Reaction: Substrate (Amine/Alcohol) + this compound + Base in Anhydrous Solvent quench Quenching: Add Quenching Agent (e.g., aq. NH4Cl, NaHCO3, or water) reaction->quench extraction Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine quench->extraction drying Drying: Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying purification Purification: - Concentrate in vacuo - Column Chromatography (if needed) drying->purification product Pure Alloc-Protected Product purification->product

Caption: General workflow for Alloc protection, quenching, and workup.

Q7: What are some specific protocols for quenching and workup?

Below are detailed protocols for the quenching and workup of Alloc protection of an amine and an alcohol.

Protocol 1: Alloc Protection of a Primary Amine

This protocol describes a general procedure for the Alloc protection of a primary amine.

Step Procedure Purpose
1. Reaction To a solution of the primary amine (1.0 eq.) and a base (e.g., pyridine, 1.2 eq.) in an anhydrous solvent (e.g., DCM or THF) at 0°C, add this compound (1.1 eq.) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.Protection of the amine.
2. Quenching Cool the reaction mixture to 0°C and slowly add saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.To quench excess this compound and neutralize the base.
3. Extraction Dilute the mixture with the reaction solvent (e.g., DCM). Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.To remove the base, unreacted amine, and salts.
4. Drying & Concentration Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.To remove residual water and solvent.
5. Purification Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.To isolate the pure Alloc-protected amine.

Protocol 2: Synthesis of Allyl Isopropyl Carbonate

This protocol is adapted from a literature procedure for the reaction of this compound with an alcohol.[6]

Step Reagent Amount (moles) Equivalents
1. Reactants Isopropanol (B130326)0.4321.04
Triethylamine0.451.09
This compound0.4141.0
2. Quenching Distilled water--
3. Washing Saturated sodium bicarbonate--
Distilled water--

Procedure:

  • Charge a round-bottom flask with isopropanol and triethylamine and cool the mixture.

  • Slowly add this compound to the cooled mixture.

  • Stir the reaction mixture for 6 hours at ambient temperature.

  • Quench the reaction by adding distilled water.[6]

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by distilled water.[6]

  • Add dichloromethane (B109758) and separate the organic layer.

  • Wash the organic layer again with water.

  • Remove the dichloromethane by rotary evaporation to yield the product.[6]

Deprotection of the Alloc Group

Q8: How is the Alloc group typically removed?

The Alloc group is stable to acidic and basic conditions but can be selectively removed using palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger.[3][4]

A logical diagram for the deprotection of the Alloc group is provided below.

G cluster_2 Alloc Deprotection Logical Pathway start Alloc-Protected Substrate reagents Add Pd(0) Catalyst (e.g., Pd(PPh3)4) + Scavenger (e.g., Phenylsilane, Morpholine) start->reagents intermediate Formation of π-allyl-palladium Complex reagents->intermediate deprotection Nucleophilic Attack by Scavenger & Decarboxylation intermediate->deprotection product Deprotected Amine/Alcohol + CO2 + Allyl-Scavenger Adduct deprotection->product

Caption: Logical pathway for the deprotection of the Alloc group.

References

Navigating the Scale-Up of Allyl Chloroformate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl chloroformate is a valuable reagent in organic synthesis, particularly for the introduction of the versatile allyl-oxy-carbonyl (Alloc) protecting group for amines, alcohols, and thiols. However, scaling up reactions involving this highly reactive compound presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of reactions with this compound, from bench-top to pilot plant and beyond.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Issue 1: Exothermic Runaway and Temperature Control Failure

Q: My reaction is experiencing an uncontrollable temperature increase upon scale-up, even with cooling. What's happening and how can I prevent it?

A: This is likely a thermal runaway reaction, a critical safety concern when scaling up exothermic processes. The heat generated by the reaction is exceeding the heat removal capacity of the larger reactor. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.

Potential Causes:

  • Rapid Reagent Addition: Adding this compound too quickly to the reaction mixture.

  • Inadequate Cooling: The cooling system of the larger reactor is insufficient for the reaction's heat output.

  • High Reactant Concentration: Increased concentration of reactants can lead to a more rapid and intense exotherm.

  • Poor Mixing: Inefficient agitation can create localized hot spots where the reaction accelerates.

Solutions:

  • Controlled Addition: Implement a slow, controlled addition of this compound using a syringe pump or a dropping funnel with precise flow control.

  • Enhanced Cooling: Ensure the reactor's cooling system is appropriately sized for the scaled-up reaction. This may involve using a more powerful chiller, increasing the flow rate of the coolant, or using a reactor with a better heat transfer coefficient.

  • Dilution: Decrease the concentration of the reactants by using more solvent.

  • Process Safety Assessment: Conduct a thorough process safety assessment before scaling up, including reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).

Issue 2: Decreased Yield and Incomplete Conversion

Q: I'm observing a significant drop in yield and unreacted starting material at a larger scale. What are the likely reasons?

A: Lower yields and incomplete conversion upon scale-up often point to issues with mixing, mass transfer, or reagent stability.

Potential Causes:

  • Inefficient Mixing: In larger vessels, achieving homogeneous mixing is more challenging. This can lead to localized areas of low reactant concentration, resulting in incomplete reaction.

  • Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid base in a liquid), the rate of reaction can be limited by the speed at which reactants move between phases.

  • Moisture Sensitivity: this compound is highly sensitive to moisture and can hydrolyze to allyl alcohol and HCl, reducing the amount of active reagent available.[1][2] Larger scale operations have a higher risk of moisture ingress.

  • Decomposition: Prolonged reaction times or localized hot spots can lead to the thermal decomposition of this compound or the desired product.[3]

Solutions:

  • Optimize Agitation: Evaluate and optimize the reactor's stirring speed and impeller design to ensure efficient mixing.

  • Phase Transfer Catalysis: For heterogeneous reactions, consider using a phase transfer catalyst to improve the rate of reaction between phases.

  • Anhydrous Conditions: Implement stringent measures to maintain anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintain strict temperature control to prevent decomposition.

Issue 3: Increased Impurity Profile and Difficult Purification

Q: The impurity profile of my product has worsened on a larger scale, making purification difficult. Why is this happening?

A: Changes in the impurity profile are common during scale-up and can be attributed to several factors.

Potential Causes:

  • Side Reactions: Longer reaction times and potential temperature fluctuations can promote the formation of byproducts. A common side reaction is the formation of symmetrical ureas when protecting amines if moisture is present.[4]

  • Reagent Quality: The quality of bulk reagents may differ from lab-scale quantities, introducing new impurities.

  • Material of Construction: The reactor material could catalyze side reactions.

  • Inefficient Quenching: Slower mixing during the quenching step can lead to the formation of different byproducts compared to the lab scale.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time and minimize byproduct formation.

  • Reagent Qualification: Qualify all raw materials before use in the scaled-up process to ensure they meet the required specifications.

  • Process Optimization: Re-optimize reaction conditions (e.g., temperature, stoichiometry, addition rate) at the pilot scale.

  • Purification Method Development: Develop a robust purification method that can effectively remove the identified impurities at scale. This may involve switching from chromatography to crystallization or distillation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with handling large quantities of this compound?

A1: this compound is a highly toxic, corrosive, and flammable liquid.[1][6] Key hazards include:

  • Toxicity: It is fatal if inhaled and toxic if swallowed. Vapors are extremely irritating to the eyes and respiratory tract.[6]

  • Corrosivity: It causes severe skin and eye burns.[1]

  • Flammability: It is a flammable liquid with a flashpoint of 31°C.[1] Vapors can form explosive mixtures with air.

  • Reactivity: It reacts violently with water, strong bases, acids, alcohols, and amines. It can decompose upon heating to produce toxic gases like phosgene (B1210022) and hydrogen chloride.[1]

Q2: How should I store and handle this compound in a pilot plant setting?

A2:

  • Storage: Store in a cool, dry, well-ventilated, and flammable-liquids-rated area, away from incompatible materials.[7] Keep containers tightly closed and protected from moisture.

  • Handling: All handling should be done in a well-ventilated area, preferably within a fume hood or an enclosed system.[1] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.[1] Ground and bond all equipment to prevent static discharge.[6] Have an emergency shower and eyewash station readily available.

Q3: What are the typical impurities found in this compound and how can they affect my scaled-up reaction?

A3: Common impurities in this compound can include allyl alcohol, HCl, and phosgene from its synthesis, as well as degradation products. These impurities can lead to the formation of byproducts and affect the overall yield and purity of your product. For example, the presence of allyl alcohol can lead to the formation of diallyl carbonate.

Q4: Can I use a different base for my reaction at a larger scale?

A4: While pyridine (B92270) is often used in lab-scale reactions, its use at a larger scale can be problematic due to its toxicity and odor. Alternative non-nucleophilic organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often preferred for scale-up.[4] Inorganic bases such as potassium carbonate or sodium bicarbonate in a biphasic system can also be considered, but may require a phase transfer catalyst for efficient reaction.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters at Different Scales

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Reactor Type Round-bottom flaskJacketed glass or stainless steel reactor
Agitation Magnetic stirrerMechanical overhead stirrer
Temperature Control Oil bath / Ice bathCirculating thermal fluid in reactor jacket
Reagent Addition Syringe / Dropping funnelMetering pump / Controlled addition funnel
Inert Atmosphere Balloon / Schlenk lineNitrogen/Argon blanket with positive pressure
Work-up Separatory funnelReactor-based extraction and phase separation
Purification Flash chromatographyCrystallization / Distillation

Experimental Protocols

Protocol 1: General Procedure for N-protection of an Amine with this compound at Lab Scale (Illustrative Example)

  • Setup: A dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 volumes).

  • Cooling: The mixture is cooled to 0 °C in an ice bath.

  • Base Addition: A non-nucleophilic base such as triethylamine (1.1 eq) is added to the stirred solution.

  • This compound Addition: this compound (1.05 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC or LC-MS.

  • Quenching: The reaction is quenched by the slow addition of water.

  • Work-up: The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Considerations for Scaling Up the N-protection Reaction to Pilot Scale

  • Reactor: A 100 L jacketed glass-lined reactor is used.

  • Inerting: The reactor is purged with nitrogen, and a positive nitrogen pressure is maintained throughout the reaction.

  • Charging: The amine and anhydrous solvent are charged to the reactor. The agitator is started to ensure good mixing.

  • Cooling: The reactor jacket temperature is set to -5 °C.

  • Base Addition: Triethylamine is added via a metering pump over 30 minutes.

  • This compound Addition: this compound is added subsurface via a metering pump at a controlled rate to maintain the internal temperature below 5 °C. The addition time is typically 2-4 hours.

  • Reaction Monitoring: In-process samples are taken periodically and analyzed by HPLC to monitor the conversion.

  • Quenching: Once the reaction is complete, water is slowly added to the reactor while maintaining cooling.

  • Work-up: The aqueous layer is separated and drained. The organic layer is washed with appropriate aqueous solutions directly in the reactor.

  • Solvent Swap & Crystallization: The solvent is swapped to a suitable crystallization solvent via distillation. The product is then crystallized, filtered, and dried.

Mandatory Visualization

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_setup 1. Setup: Round-bottom flask, magnetic stirrer lab_cool 2. Cooling: Ice bath (0°C) lab_setup->lab_cool pilot_reactor 1. Reactor Setup: Jacketed reactor, inerted lab_base 3. Base Addition: Triethylamine lab_cool->lab_base lab_allocl 4. Alloc-Cl Addition: Dropwise (30-60 min) lab_base->lab_allocl lab_reaction 5. Reaction: 0°C to RT, monitor by TLC/LC-MS lab_allocl->lab_reaction lab_quench 6. Quench: Add water lab_reaction->lab_quench lab_workup 7. Work-up: Separatory funnel extraction lab_quench->lab_workup lab_purify 8. Purification: Flash chromatography lab_workup->lab_purify pilot_cool 2. Cooling: Jacket at -5°C pilot_reactor->pilot_cool pilot_base 3. Base Addition: Metering pump (30 min) pilot_cool->pilot_base pilot_allocl 4. Alloc-Cl Addition: Metering pump (2-4 hrs), subsurface pilot_base->pilot_allocl pilot_reaction 5. Reaction: Monitor by HPLC pilot_allocl->pilot_reaction pilot_quench 6. Quench: Controlled water addition pilot_reaction->pilot_quench pilot_workup 7. Work-up: In-reactor extraction pilot_quench->pilot_workup pilot_purify 8. Purification: Crystallization pilot_workup->pilot_purify

Caption: A comparison of the experimental workflow for an N-protection reaction with this compound at lab versus pilot scale.

troubleshooting_logic cluster_issues Problem Identification cluster_causes_exotherm Potential Causes cluster_solutions_exotherm Solutions cluster_causes_yield Potential Causes cluster_solutions_yield Solutions cluster_causes_impurity Potential Causes cluster_solutions_impurity Solutions start Scale-up Issue Encountered issue_exotherm Uncontrolled Exotherm start->issue_exotherm issue_yield Low Yield/ Incomplete Conversion start->issue_yield issue_impurity High Impurity Profile start->issue_impurity cause_addition Rapid Reagent Addition issue_exotherm->cause_addition cause_cooling Inadequate Cooling issue_exotherm->cause_cooling cause_mixing_exotherm Poor Mixing issue_exotherm->cause_mixing_exotherm cause_mixing_yield Inefficient Mixing issue_yield->cause_mixing_yield cause_moisture Moisture Contamination issue_yield->cause_moisture cause_decomposition Thermal Decomposition issue_yield->cause_decomposition cause_side_reactions Side Reactions issue_impurity->cause_side_reactions cause_reagent_quality Reagent Quality issue_impurity->cause_reagent_quality cause_quench Inefficient Quenching issue_impurity->cause_quench sol_addition Controlled Addition Rate cause_addition->sol_addition sol_cooling Enhance Cooling Capacity cause_cooling->sol_cooling sol_mixing_exotherm Optimize Agitation cause_mixing_exotherm->sol_mixing_exotherm sol_mixing_yield Optimize Agitation cause_mixing_yield->sol_mixing_yield sol_anhydrous Strict Anhydrous Conditions cause_moisture->sol_anhydrous sol_temp_control Precise Temp. Control cause_decomposition->sol_temp_control sol_monitoring In-Process Monitoring cause_side_reactions->sol_monitoring sol_reagent_qual Reagent Qualification cause_reagent_quality->sol_reagent_qual sol_optimize Re-optimize Conditions cause_quench->sol_optimize

Caption: A troubleshooting decision tree for common issues encountered when scaling up reactions with this compound.

References

Technical Support Center: Byproducts in Allyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in reactions involving allyl chloroformate (Alloc-Cl).

Troubleshooting Guides

Issue: Low Yield of the Desired Alloc-Protected Product

Symptom: After the reaction and work-up, the isolated yield of the target N-Alloc or O-Alloc product is significantly lower than expected. Thin Layer Chromatography (TLC) or initial spectral analysis (e.g., crude ¹H NMR) may show multiple spots or complex signals in addition to the starting material and product.

Possible Causes and Solutions:

  • Cause 1: Hydrolysis of this compound. this compound is highly sensitive to moisture and can rapidly hydrolyze to allyl alcohol and chloroformic acid, which in turn decomposes to hydrochloric acid (HCl) and carbon dioxide (CO₂). This reduces the amount of reagent available for the desired reaction.

    • Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion, leaving a significant amount of starting material.

    • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature (with caution, as this may promote side reactions). Ensure the stoichiometry of the reagents is correct; a slight excess of this compound may be necessary.

  • Cause 3: Formation of Diallyl Carbonate. If there is residual allyl alcohol (from hydrolysis of the chloroformate or as an impurity) in the reaction mixture, it can react with this compound to form diallyl carbonate.

    • Solution: Use high-purity this compound. Minimize exposure of the reagent to moisture to prevent the in-situ formation of allyl alcohol. A well-controlled addition of the chloroformate to the reaction mixture can also help.

  • Cause 4: Inefficient Scavenging of HCl. The reaction of this compound with an amine or alcohol generates HCl as a byproduct.[1] If not effectively neutralized, the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a suitable non-nucleophilic base (e.g., pyridine, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA)) in stoichiometric amounts to scavenge the HCl produced.

Issue: Presence of a Higher Molecular Weight Byproduct in Mass Spectrometry Analysis

Symptom: Mass spectrometry (MS) analysis of the crude reaction mixture or purified product shows a peak corresponding to the addition of two Alloc groups to the starting amine.

Possible Cause and Solution:

  • Cause: Formation of Di-Alloc Protected Amine. Primary amines (R-NH₂) have two reactive N-H bonds. Under certain conditions, particularly with an excess of this compound and a strong base, both protons can be substituted to form a di-allyloxycarbonyl derivative (R-N(Alloc)₂).

    • Solution: Carefully control the stoichiometry of the reagents. Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of this compound. The slow, dropwise addition of this compound to the amine solution at a low temperature (e.g., 0 °C) can favor mono-protection. The choice of base can also influence the outcome; a weaker base may be less likely to deprotonate the initially formed carbamate (B1207046) for a second reaction.

Issue: An Additional, Less Polar Spot on TLC That is Not the Desired Product

Symptom: TLC analysis shows a spot with a higher Rf value (less polar) than the desired Alloc-protected product, which does not correspond to the starting materials.

Possible Causes and Solutions:

  • Cause 1: Diallyl Carbonate Formation. As mentioned previously, the reaction between this compound and any allyl alcohol present will form the less polar diallyl carbonate.

    • Solution: Refer to the solutions for low yield. Proper handling of this compound to prevent hydrolysis is key. Purification by column chromatography can typically separate diallyl carbonate from the desired product.

  • Cause 2: N-Allylation of the Product. Although more commonly observed during the deprotection of the Alloc group, N-allylation can potentially occur under certain conditions during the protection step, leading to an N-allyl version of the desired product.[2]

    • Solution: This is a less common byproduct of the protection step itself. However, ensuring a clean reaction with minimal side reactions and prompt work-up can minimize its formation. If suspected, careful analysis by NMR and MS is required for confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in an Alloc-protection reaction of a primary amine? A1: The most common byproducts are the di-Alloc protected amine (from over-reaction), diallyl carbonate (from the reaction of this compound with allyl alcohol), and hydrolysis products (allyl alcohol, HCl, CO₂).

Q2: How can I detect the formation of diallyl carbonate? A2: Diallyl carbonate can be detected by Gas Chromatography-Mass Spectrometry (GC-MS), where it will have a characteristic mass spectrum. It can also often be observed as a separate spot on TLC, typically with a higher Rf than the desired product. ¹H NMR spectroscopy will show characteristic signals for the allyl groups.

Q3: Is it possible to have a double protection on a secondary amine? A3: No, secondary amines (R₂NH) have only one reactive N-H bond and therefore can only be protected once with the Alloc group.

Q4: My reaction is turning cloudy and appears to be stalling. What could be the cause? A4: This is often due to the precipitation of the hydrochloride salt of your amine starting material or the base used. This occurs when the generated HCl is not effectively scavenged or when the salt is insoluble in the reaction solvent. This can be addressed by ensuring a sufficient amount of a suitable base is present and by choosing a solvent in which the hydrochloride salt is more soluble.

Q5: Can I use an aqueous base like sodium bicarbonate for the Alloc protection? A5: While biphasic conditions using aqueous bases like sodium bicarbonate are sometimes used, they increase the risk of hydrolyzing the this compound.[3] Anhydrous conditions with an organic base are generally preferred to maximize the yield of the desired product.

Data on Potential Byproducts

The formation and quantity of byproducts are highly dependent on the specific substrate, solvent, base, temperature, and reaction time. The following tables summarize the common byproducts and provide illustrative quantitative data based on typical observations.

Table 1: Summary of Common Byproducts in this compound Reactions

Byproduct NameChemical FormulaFormation PathwayRecommended Analytical Technique
Diallyl CarbonateC₇H₁₀O₃Reaction of Alloc-Cl with allyl alcoholGC-MS, ¹H NMR, HPLC
Di-Alloc Protected AmineVariesOver-reaction of a primary amine with excess Alloc-ClLC-MS, ¹H NMR, HPLC
Allyl AlcoholC₃H₆OHydrolysis of this compoundGC-MS, ¹H NMR
N-Allyl ProductVariesAllyl group transfer to the amineLC-MS, ¹H NMR, ¹³C NMR

Table 2: Illustrative Quantitative Byproduct Analysis (Example)

Note: These values are for illustrative purposes only and will vary based on experimental conditions.

AnalyteRetention Time (HPLC)Relative Abundance (Area %) - Condition A (1.1 eq. Alloc-Cl, 0°C)Relative Abundance (Area %) - Condition B (2.0 eq. Alloc-Cl, RT)
Starting Amine3.5 min2%<1%
Desired Alloc-Amine 8.2 min 95% 75%
Di-Alloc Amine12.5 min1%20%
Diallyl Carbonate15.1 min2%5%

Experimental Protocols

Protocol 1: GC-MS Analysis for Diallyl Carbonate and Allyl Alcohol

This protocol is designed for the qualitative and semi-quantitative analysis of volatile byproducts.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a small amount of water to react with any remaining this compound.

    • Add an internal standard (e.g., n-dodecane) of a known concentration if quantitative analysis is desired.

    • Vortex the mixture and allow the layers to separate.

    • Transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous Na₂SO₄).

    • Filter the dried organic layer into a GC vial.

  • GC-MS Parameters (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Data Analysis:

    • Identify allyl alcohol and diallyl carbonate by their retention times and comparison of their mass spectra with a library (e.g., NIST).

Protocol 2: HPLC Analysis for Alloc-Amine and Di-Alloc Amine

This protocol is suitable for monitoring the reaction progress and quantifying the main product and over-reacted byproduct.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the mobile phase (e.g., 1:1000 dilution with acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 5% to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm.

  • Data Analysis:

    • Identify peaks corresponding to the starting material, product, and byproducts based on their retention times (determined by running standards, if available).

    • Use peak area percentages to estimate the relative amounts of each component. For accurate quantification, a calibration curve with purified standards is required.

Protocol 3: ¹H NMR Spectroscopy for Structural Identification

¹H NMR is a powerful tool for identifying the structures of the product and byproducts.

  • Sample Preparation:

    • After work-up, dissolve a sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if needed.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • Alloc-Amine (R-NH-Alloc):

      • δ 5.9 (m, 1H, -CH=CH₂)

      • δ 5.3-5.2 (m, 2H, -CH=CH ₂)

      • δ 4.6 (d, 2H, -O-CH ₂-CH=)

    • Di-Alloc Amine (R-N(Alloc)₂):

      • Signals for the allyl groups will be present, potentially with slightly different chemical shifts compared to the mono-Alloc product. The absence of the N-H proton signal is a key indicator.

    • Diallyl Carbonate:

      • δ 5.9 (m, 2H)

      • δ 5.4-5.2 (m, 4H)

      • δ 4.6 (d, 4H)

Visualizations

G cluster_main General Alloc Protection of a Primary Amine Amine R-NH₂ (Primary Amine) Product R-NH-Alloc (Desired Product) Amine->Product Nucleophilic Attack AllocCl This compound (Alloc-Cl) AllocCl->Product Base Base (e.g., Pyridine) HCl_Salt Base·HCl (Salt Byproduct) Base->HCl_Salt Neutralizes HCl

Fig. 1: General reaction for Alloc protection of an amine.

G cluster_dialloc Mechanism of Di-Alloc Byproduct Formation MonoAlloc R-NH-Alloc (Mono-protected) Deprotonated [R-N-Alloc]⁻ (Anion) MonoAlloc->Deprotonated Deprotonation ExcessBase Excess Base ExcessBase->Deprotonated DiAlloc R-N(Alloc)₂ (Di-Alloc Byproduct) Deprotonated->DiAlloc Second Nucleophilic Attack AllocCl Excess Alloc-Cl AllocCl->DiAlloc

Fig. 2: Formation of the di-Alloc protected byproduct.

G cluster_carbonate Mechanism of Diallyl Carbonate Byproduct Formation AllocCl Alloc-Cl Hydrolysis Hydrolysis AllocCl->Hydrolysis DiallylCarbonate Diallyl Carbonate (Byproduct) AllocCl->DiallylCarbonate Water H₂O (Moisture) Water->Hydrolysis AllylOH Allyl Alcohol Hydrolysis->AllylOH AllylOH->DiallylCarbonate Reacts with more Alloc-Cl

Fig. 3: Formation of diallyl carbonate via hydrolysis.

G cluster_workflow Experimental Workflow for Byproduct Identification Start Start Reaction Monitor Monitor by TLC/HPLC Start->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Crude Crude Product Workup->Crude Analysis Analyze Crude by: - ¹H NMR - LC-MS - GC-MS Crude->Analysis Purify Column Chromatography Analysis->Purify Byproducts Identified Final Pure Product Purify->Final

Fig. 4: Workflow for reaction monitoring and analysis.

References

Technical Support Center: Alloc Protection of Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the allyloxycarbonyl (Alloc) protection of sterically hindered amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield when trying to protect a hindered secondary amine with allyl chloroformate (Alloc-Cl) under standard conditions. What is the likely cause?

A1: Low reactivity is the most common issue when dealing with sterically hindered amines. The bulky substituents around the nitrogen atom impede the nucleophilic attack on the carbonyl carbon of the Alloc-Cl.[1][2][3] Standard conditions, often employing weak bases like sodium bicarbonate in a biphasic system, may not be sufficient to drive the reaction to completion.[4][5]

Troubleshooting Steps:

  • Increase Basicity: Switch to a stronger, non-nucleophilic organic base such as pyridine (B92270) or diisopropylethylamine (DIPEA). These bases are more effective at deprotonating the amine or scavenging the HCl byproduct, thereby promoting the forward reaction.[4]

  • Elevate Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation at higher temperatures.

  • Increase Reagent Concentration: Using a higher concentration of both the amine and Alloc-Cl can favor the bimolecular reaction.

  • Change Solvent: Aprotic polar solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or N,N-dimethylformamide (DMF) can better solvate the reactants and facilitate the reaction compared to less polar solvents like dichloromethane (B109758) (DCM) or biphasic systems.

Q2: I am seeing multiple spots on my TLC plate, and purification is difficult. What are the potential side products?

A2: Besides unreacted starting material, several side products can form during the Alloc protection of amines:

  • Di-Allocylation: In the case of primary amines, double protection can occur, though this is less common with hindered amines.

  • Urea (B33335) Formation: If the Alloc-Cl reagent contains traces of phosgene, or if there is moisture present, isocyanate intermediates can form, leading to the formation of urea byproducts upon reaction with the amine starting material.

  • Over-acylation in Peptide Synthesis: When protecting an amino acid, the formation of Alloc-dipeptides and even tripeptides has been reported, especially with the highly reactive Alloc-Cl.[6]

  • Products from Reagent Decomposition: Alloc-Cl can decompose in the presence of moisture or heat.

Preventative Measures:

  • Use High-Purity Reagents: Ensure your Alloc-Cl is of high quality and stored under anhydrous conditions.

  • Work Under Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent moisture-related side reactions.

  • Consider Alternative Reagents: Diallyl dicarbonate (B1257347) (Alloc₂O) is generally less reactive than Alloc-Cl and can sometimes provide a cleaner reaction profile, minimizing over-acylation products.[4][7] Another alternative is the use of Alloc-OSu (N-succinimidyl allyl carbonate).[8]

Q3: Should I use this compound (Alloc-Cl) or Diallyl Dicarbonate (Alloc₂O) for my hindered amine?

A3: The choice depends on the reactivity of your amine and the desired reaction conditions.

  • Alloc-Cl: This is more reactive and may be necessary for particularly unreactive, hindered amines. However, its higher reactivity increases the risk of side product formation.[6]

  • Alloc₂O: This reagent is less reactive and often leads to cleaner reactions with fewer byproducts.[4][7] For moderately hindered amines, it is often the preferred reagent. It is analogous to using Boc₂O for Boc protection.

A general recommendation is to start with Alloc₂O and if the reaction is too sluggish, then switch to the more reactive Alloc-Cl.

Q4: What is the best base to use for the Alloc protection of a hindered amine?

A4: For hindered amines, non-nucleophilic organic bases are generally preferred over inorganic bases.

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA): These are strong, sterically hindered bases that are excellent at scavenging HCl without competing as nucleophiles.[9]

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It is a common choice for acylation reactions.[4][5]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These are typically used in Schotten-Baumann conditions (biphasic, e.g., DCM/water). While effective for unhindered amines, they are often not strong enough to promote the reaction with sterically encumbered substrates.[5]

The optimal base will depend on the specific substrate and should be determined empirically.

Data Presentation

The yield of Alloc protection is highly dependent on the steric hindrance of the amine. Below is a summary of expected trends and typical conditions.

Amine TypeSteric HindranceTypical ReagentTypical BaseSolvent SystemExpected Yield
Primary (e.g., Benzylamine)LowAlloc-Cl or Alloc₂ONaHCO₃, Pyridine, or DIPEADCM/H₂O, THF, MeCNHigh (>90%)
Secondary (e.g., Dibenzylamine)ModerateAlloc-Cl or Alloc₂OPyridine, DIPEATHF, DCMModerate to High (70-90%)
Hindered Secondary (e.g., Diisopropylamine)HighAlloc-ClDIPEA, PyridineTHF, MeCN (may require heat)Low to Moderate (20-60%)
Very Hindered (e.g., 2,2,6,6-Tetramethylpiperidine)Very HighAlloc-ClStrong base (e.g., n-BuLi) then Alloc-ClAnhydrous THFVery Low (<10%)

Note: The yields are illustrative and can vary significantly based on the specific substrate and optimization of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Alloc Protection of a Moderately Hindered Secondary Amine using Alloc₂O
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the hindered secondary amine (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.2 M).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add diallyl dicarbonate (Alloc₂O) (1.2 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Alloc Protection of a Highly Hindered Amine using Alloc-Cl
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the hindered amine (1.0 eq) and anhydrous acetonitrile (MeCN) (0.2 M).

  • Base and Reagent Addition: Cool the solution to 0°C in an ice bath. Add pyridine (2.0 eq) followed by the slow, dropwise addition of this compound (Alloc-Cl) (1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to 60°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Hindered Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA, Pyridine) prep->add_base add_alloc Add Alloc Reagent (Alloc-Cl or Alloc₂O) add_base->add_alloc monitor Stir and Monitor (TLC / LC-MS) add_alloc->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Purified Alloc-Protected Amine purify->product

Caption: General experimental workflow for Alloc protection.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Alloc Protection of Hindered Amine base Is the base strong enough? (e.g., NaHCO₃) start->base temp Is the reaction temperature too low? start->temp reagent Is Alloc₂O too unreactive? start->reagent use_strong_base Use stronger, non-nucleophilic base (e.g., DIPEA, Pyridine) base->use_strong_base No increase_temp Increase reaction temperature (e.g., 40-60°C) temp->increase_temp Yes use_alloc_cl Switch to more reactive Alloc-Cl reagent->use_alloc_cl Yes

Caption: Troubleshooting low yield in Alloc protection.

References

Preventing dipeptide formation during Alloc protection of amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of dipeptide byproducts during the allyloxycarbonyl (Alloc) protection of amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the Alloc protection of amino acids, with a focus on minimizing dipeptide formation.

Problem Potential Cause Recommended Solution
Significant dipeptide formation observed (e.g., >5-10%) High reactivity of Alloc-Cl: Allyl chloroformate (Alloc-Cl) is highly reactive and can form a mixed anhydride (B1165640) with the carboxylic acid of the starting amino acid. This anhydride is then susceptible to nucleophilic attack by another amino acid molecule, leading to a dipeptide.[1]1. Use a less reactive Alloc-reagent: Consider using diallyl dicarbonate (B1257347) (Alloc₂O) or generating Alloc-azide (Alloc-N₃) in situ. These reagents are less prone to forming the mixed anhydride intermediate.[2][3]2. Control reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the side reaction.[4]3. Slow addition of Alloc-reagent: Add the Alloc-Cl or other protecting agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Dipeptide formation persists even with alternative reagents Inappropriate base or solvent: The choice of base and solvent can influence the reaction pathway. Strong bases can deprotonate the carboxylic acid, facilitating mixed anhydride formation.1. Optimize the base: Use a milder base such as sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM).[2][5]2. Choose an appropriate solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. The solvent can affect the solubility of reactants and the stability of intermediates.[6]
Difficulty in separating the desired Alloc-amino acid from the dipeptide byproduct Similar chromatographic properties: The protected amino acid and the dipeptide can have very similar polarities, making them difficult to separate by standard column chromatography.Optimize purification method: 1. High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase HPLC system with a suitable gradient of water/acetonitrile containing a modifier like trifluoroacetic acid (TFA) for better separation.[4][7]2. Recrystallization: If the desired product is crystalline, recrystallization can be an effective purification method.
Low yield of the desired Alloc-protected amino acid Suboptimal reaction conditions: Factors such as stoichiometry, reaction time, and temperature can all impact the overall yield.1. Stoichiometry: Use a slight excess of the Alloc-reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting amino acid.2. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that might favor side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dipeptide formation during Alloc protection?

A1: Dipeptide formation during Alloc protection with this compound (Alloc-Cl) typically proceeds through a mixed anhydride intermediate. The process is as follows:

  • The carboxylic acid of the amino acid is deprotonated by the base.

  • The resulting carboxylate attacks the highly electrophilic Alloc-Cl, forming a mixed anhydride.

  • A second molecule of the deprotonated amino acid then acts as a nucleophile, attacking the mixed anhydride to form a dipeptide, releasing carbon dioxide and an allyl alcohol molecule in the process.[1]

Q2: How can I detect the presence of dipeptide byproduct in my reaction mixture?

A2: The most common methods for detecting dipeptide impurities are:

  • Thin Layer Chromatography (TLC): The dipeptide will typically have a different Rf value than the starting amino acid and the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of your product and can effectively separate the desired Alloc-amino acid from the dipeptide byproduct.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the product and any byproducts by their mass-to-charge ratio.

Q3: Are certain amino acids more prone to dipeptide formation?

A3: Yes, sterically less hindered amino acids may react more readily to form dipeptides. For example, the formation of 14% Alloc-Val-OH has been reported under Schotten-Baumann conditions using this compound.[2] The specific reaction conditions, however, play a more significant role in the extent of this side reaction.

Q4: Can I use in situ protection of the carboxylic acid to prevent dipeptide formation?

A4: Yes, in situ protection of the carboxylic acid is an effective strategy. By temporarily converting the carboxylic acid to a less reactive form, such as a trimethylsilyl (B98337) (TMS) ester, its ability to form a mixed anhydride is significantly reduced. The TMS group can be easily removed during the workup.[1][10]

Q5: Is Alloc₂O (diallyl dicarbonate) a better choice than Alloc-Cl to avoid dipeptide formation?

A5: While direct comparative quantitative data is scarce in the literature, diallyl dicarbonate (Alloc₂O) is generally considered a milder and less reactive reagent than this compound (Alloc-Cl).[11] Its lower reactivity reduces the propensity for mixed anhydride formation, thus minimizing the dipeptide side product. However, the reaction with Alloc₂O might be slower.

Data Summary

While extensive quantitative data comparing different methods for Alloc protection is limited, the following table summarizes the reported extent of dipeptide formation for a specific amino acid under standard conditions.

Amino AcidProtecting ReagentConditionsDipeptide Formation (%)Reference
ValineAlloc-ClSchotten-Baumann14[2]

This highlights that dipeptide formation can be a significant side reaction that needs to be addressed through optimized protocols.

Experimental Protocols

Protocol 1: Minimized Dipeptide Formation using Diallyl Dicarbonate (Alloc₂O)

This protocol is designed to minimize dipeptide formation by using a less reactive Allocating agent.

  • Dissolve the Amino Acid: Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add Base: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and stir until dissolved.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Alloc₂O: Slowly add diallyl dicarbonate (Alloc₂O, 1.2 eq.) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Preventing Dipeptide Formation via in situ Silylation

This protocol utilizes a temporary silyl (B83357) protection of the carboxylic acid to prevent its activation.

  • Suspend Amino Acid: Suspend the amino acid (1.0 eq.) in an aprotic solvent like dichloromethane (DCM).

  • In situ Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA, 1.0 eq.) and stir at room temperature for 30-60 minutes until the amino acid dissolves, indicating the formation of the silyl ester.[10]

  • Add Base: Add a non-nucleophilic base like triethylamine (B128534) (TEA, 1.2 eq.).

  • Cool the Reaction: Cool the mixture to 0 °C.

  • Add Alloc-Cl: Slowly add this compound (Alloc-Cl, 1.1 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress.

  • Workup and Desilylation: Quench the reaction with water. The silyl ester will be hydrolyzed during the aqueous workup. Acidify with 1M HCl and extract the product with an organic solvent.

  • Purification: Purify the product as described in Protocol 1.

Visualizations

G cluster_main Dipeptide Formation Pathway cluster_prevention Prevention Strategies AA1 Amino Acid 1 (R-CH(NH2)-COOH) AA1_deprotonated Deprotonated Amino Acid 1 (R-CH(NH2)-COO⁻) AA1->AA1_deprotonated + Base MixedAnhydride Mixed Anhydride Intermediate AA1_deprotonated->MixedAnhydride AllocCl Alloc-Cl AllocCl->MixedAnhydride Dipeptide Alloc-Dipeptide (Alloc-NH-CHR-CO-NH-CHR-COOH) MixedAnhydride->Dipeptide AA2_deprotonated Deprotonated Amino Acid 2 (R-CH(NH2)-COO⁻) AA2_deprotonated->Dipeptide Nucleophilic Attack Base Base LessReactive Use Less Reactive Reagent (e.g., Alloc₂O, Alloc-N₃) LessReactive->MixedAnhydride Inhibits Silylation In situ Silylation of Carboxylic Acid (e.g., with BSA) Silylation->AA1_deprotonated Prevents Activation LowTemp Lower Reaction Temperature (e.g., 0 °C) LowTemp->MixedAnhydride Slows Formation

Figure 1. Mechanism of dipeptide formation and prevention strategies.

G cluster_workflow Recommended Experimental Workflow Start Start with Amino Acid ChooseMethod Choose Protection Method Start->ChooseMethod Silylation In situ Silylation (Protocol 2) ChooseMethod->Silylation If using Alloc-Cl LessReactive Use Less Reactive Reagent (Protocol 1) ChooseMethod->LessReactive Preferred Method Reaction Perform Reaction (Monitor by TLC/LC-MS) Silylation->Reaction LessReactive->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (HPLC or Recrystallization) Workup->Purification Analysis Purity Analysis (HPLC, LC-MS, NMR) Purification->Analysis End Pure Alloc-Amino Acid Analysis->End

Figure 2. Recommended workflow for Alloc protection.

References

Technical Support Center: Removal of Excess Allyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of excess allyl chloroformate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound?

A1: The most common methods for removing excess this compound include:

  • Quenching: Reacting the excess this compound with a nucleophilic reagent to convert it into a more easily removable derivative.

  • Extractive Workup: Utilizing liquid-liquid extraction to partition the this compound and its byproducts into an aqueous phase, separating them from the desired organic product.

  • Chromatography: Employing techniques like flash column chromatography to separate the product from unreacted this compound and its derivatives.

  • Distillation: Using vacuum distillation to remove the volatile this compound from a less volatile product.

  • Scavenger Resins: Using solid-supported nucleophiles (scavenger resins) to react with and sequester the excess this compound, which is then removed by filtration.

Q2: How do I choose the right quenching agent for my reaction?

A2: The choice of quenching agent depends on the stability of your product and the nature of the impurities to be removed.

  • Aqueous Bases (e.g., Sodium Bicarbonate, Sodium Hydroxide): These are effective for hydrolyzing this compound.[1][2] They are suitable for base-stable products.

  • Amines (e.g., Aqueous Ammonia (B1221849), Diethylamine): Primary and secondary amines react rapidly with this compound to form carbamates.[3] These are useful when the resulting carbamate (B1207046) is easily separable from the desired product.

  • Alcohols (e.g., Methanol, Isopropanol): Alcohols react to form carbonates. This method is less common for quenching as the reaction rate is generally slower than with amines.

  • Water: Water will hydrolyze this compound, but the reaction can be slow, especially in a biphasic mixture.[2]

Q3: How can I monitor the removal of this compound?

A3: The removal of this compound can be monitored by:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material. A suitable staining agent, like potassium permanganate, may be needed for visualization as this compound is not always UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of this compound and the appearance of signals from the quenched product.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for detecting trace amounts of volatile this compound.

Troubleshooting Guides

Problem 1: Incomplete Removal of this compound After Quenching and Extraction
Possible Cause Solution
Insufficient quenching agentAdd an additional portion of the quenching agent and stir for an extended period. Monitor the reaction by TLC or NMR to confirm complete consumption of this compound.
Slow quenching reactionIncrease the reaction time for the quench. Gentle heating may be considered if the product is stable under these conditions.
Inefficient extractionPerform multiple extractions with the aqueous phase. Washing with brine can help to break emulsions and improve phase separation.
Problem 2: Emulsion Formation During Extractive Workup
Possible Cause Solution
High concentration of reagents or byproducts acting as surfactants.Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[5][6]
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of fine solid particulates.Filter the entire mixture through a pad of Celite®.[6]
The organic solvent is partially miscible with water.If possible, remove the reaction solvent via rotary evaporation before the workup and redissolve the residue in a more suitable, less water-miscible extraction solvent.[5]
Problem 3: Difficulty in Separating Quenched Byproducts from the Desired Product
Possible Cause Solution
The byproduct has similar polarity to the desired product.Change the quenching agent: Select a quencher that produces a byproduct with significantly different polarity. For example, if an amine quench gives a byproduct that is difficult to separate, try an aqueous base quench. Optimize chromatographic conditions: If using flash chromatography, try a different solvent system or use a gradient elution. For basic amine products, adding a small amount of triethylamine (B128534) or using an amine-functionalized silica (B1680970) column can improve separation.[7]
The byproduct is a salt that is partially soluble in the organic phase.Perform additional aqueous washes to remove all water-soluble byproducts.

Data on Removal Methods

The following table summarizes the key features of different methods for removing excess this compound.

Method Principle Typical Reagents/Conditions Advantages Disadvantages
Quenching & Extraction Chemical conversion to a more polar species, followed by liquid-liquid extraction.Aqueous NaHCO₃, NaOH, NH₃, or diethylamine.Fast, effective, and inexpensive.May form emulsions; byproducts can sometimes be difficult to separate.
Flash Chromatography Separation based on differential adsorption on a stationary phase.Silica gel with a hexane (B92381)/ethyl acetate (B1210297) or DCM/methanol gradient.Highly effective for purifying products with different polarities.Can be time-consuming and requires larger volumes of solvent.
Vacuum Distillation Separation based on differences in boiling points.Reduced pressure (e.g., 50 Torr) to lower the boiling point of this compound.[4]Effective for non-volatile products; avoids introducing additional reagents.Not suitable for thermally sensitive or volatile products.
Scavenger Resins Covalent capture of the electrophile on a solid support.Amine-functionalized or other nucleophilic resins.Simple filtration to remove the resin-bound byproduct; high product purity.Resins can be expensive; may require optimization of reaction time and equivalents.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Bicarbonate
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. An excess of NaHCO₃ solution (e.g., 2-3 volumes relative to the reaction volume) is recommended.

  • Continue stirring for at least 1 hour at room temperature. Monitor the disappearance of this compound by TLC.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

Protocol 2: Quenching with Aqueous Ammonia
  • Cool the reaction mixture to 0 °C.

  • Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%) with vigorous stirring. Use at least 3 equivalents of ammonia relative to the excess this compound.

  • Stir the mixture for 30-60 minutes at room temperature. The reaction is typically rapid.

  • Proceed with an aqueous workup as described in Protocol 1. The resulting allyl carbamate is generally water-soluble or easily removed by extraction.

Protocol 3: Purification by Flash Column Chromatography
  • After quenching and initial workup, concentrate the crude product.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Workflow and Logic Diagrams

Quenching_Workflow General Workflow for Quenching Excess this compound start Reaction Mixture (with excess this compound) quench Add Quenching Agent (e.g., NaHCO3(aq), NH3(aq)) start->quench stir Stir at Room Temperature (Monitor by TLC/NMR) quench->stir extract Liquid-Liquid Extraction (Organic Solvent & Water/Brine) stir->extract separate Separate Organic Layer extract->separate Phases Separate aqueous Aqueous Layer (Discard) extract->aqueous Emulsion Forms (See Troubleshooting) dry Dry Organic Layer (e.g., Na2SO4) separate->dry concentrate Concentrate in vacuo dry->concentrate purify Further Purification (Chromatography/Distillation) concentrate->purify product Pure Product concentrate->product If pure enough purify->product If necessary

Workflow for Quenching this compound

Troubleshooting_Logic Troubleshooting Logic for this compound Removal start Problem Encountered incomplete Incomplete Removal? start->incomplete emulsion Emulsion Formation? incomplete->emulsion No sol1 Increase Quenching Agent/Time Perform More Extractions incomplete->sol1 Yes byproduct Byproduct Separation Issue? emulsion->byproduct No sol2 Add Brine Filter through Celite Gentle Inversion emulsion->sol2 Yes sol3 Change Quenching Agent Optimize Chromatography byproduct->sol3 Yes

Troubleshooting Decision Tree

References

Troubleshooting guide for palladium-catalyzed Alloc deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues with the palladium-catalyzed deprotection of the allyloxycarbonyl (Alloc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed Alloc deprotection?

The deprotection of the Alloc group is a palladium(0)-catalyzed process. The reaction is initiated by the coordination of a Pd(0) complex to the allyl group of the Alloc-protected amine, followed by oxidative addition to form a π-allylpalladium(II) complex. This intermediate then reacts with a nucleophilic scavenger, which traps the allyl group and regenerates the Pd(0) catalyst, allowing the now unstable carbamate (B1207046) to decarboxylate and release the free amine.[1][2]

Q2: What are the most common palladium catalysts used for Alloc deprotection?

The most frequently used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[3][4] Other palladium sources, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine (B1218219) ligand, or Pd(PPh₃)₂Cl₂, can also be used.[1][5] It's important to note that Pd(0) species can be unstable and may be generated in situ from Pd(II) precursors.[1]

Q3: Why is a scavenger necessary, and what are the common choices?

A scavenger is crucial to irreversibly trap the allyl cation generated during the catalytic cycle. Without an effective scavenger, the allyl group can react with the newly deprotected amine, leading to the formation of an N-allyl byproduct, which is a common side reaction.[1][3] Common scavengers include nucleophiles like morpholine (B109124), dimedone, and barbituric acid, or hydride donors like phenylsilane (B129415) (PhSiH₃), tributyltin hydride (Bu₃SnH), and sodium borohydride (B1222165) (NaBH₄).[1][6] Amine-borane complexes, such as Me₂NH·BH₃, have also been shown to be effective scavengers, particularly in solid-phase peptide synthesis.[7][8]

Q4: How can I monitor the progress of the Alloc deprotection reaction?

The reaction progress can be monitored by taking a small aliquot from the reaction mixture and analyzing it using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] This allows for the tracking of the disappearance of the starting material and the appearance of the deprotected product and any byproducts.[3] For solid-phase peptide synthesis, a small sample of the resin can be cleaved and the products analyzed.[3]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection

Q: My Alloc deprotection is not going to completion, or is very slow. What are the potential causes and how can I fix it?

A: Incomplete deprotection is a common issue that can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Recommended Solution Explanation
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure anhydrous and oxygen-free conditions, especially if catalyst deactivation is suspected.[3]Palladium(0) catalysts can be sensitive to air and moisture, leading to decomposition and loss of activity.[9][10]
Insufficient Catalyst Loading Increase the molar percentage of the palladium catalyst. Typical loadings range from 5 to 10 mol%.[1]A higher catalyst concentration can increase the reaction rate.
Inefficient Scavenger Increase the equivalents of the scavenger. Consider switching to a more effective scavenger for your specific substrate. For example, Me₂NH·BH₃ has been shown to be superior to morpholine or PhSiH₃ for secondary amines on solid phase.[8]The scavenger's role is critical. Insufficient scavenger can slow down the catalyst turnover.
Low Reaction Temperature Gently warm the reaction mixture. Microwave heating to around 40°C has been shown to accelerate the reaction.[9][11]Higher temperatures can increase the reaction kinetics.
Short Reaction Time Increase the reaction time and monitor the progress by HPLC or LC-MS.Some substrates may require longer reaction times for complete deprotection.
Solvent Effects Ensure your substrate and reagents are fully dissolved. Consider switching to a different solvent. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used.[1][4]Solvent choice can impact solubility and reaction rates.

Troubleshooting Workflow for Incomplete Deprotection

A Incomplete Deprotection Observed B Check Catalyst Activity A->B C Use Fresh Catalyst & Ensure Inert Atmosphere B->C Suspect Deactivation D Increase Catalyst Loading B->D Activity OK E Check Scavenger C->E D->E F Increase Scavenger Equivalents E->F Concentration Too Low G Switch to a Different Scavenger E->G Ineffective H Optimize Reaction Conditions F->H G->H I Increase Reaction Time H->I Adjust Time J Increase Temperature (Conventional or Microwave Heating) H->J Adjust Temp. L Consider Alternative Solvents H->L Solubility Issues K Problem Resolved I->K J->K L->K

Caption: A flowchart for troubleshooting incomplete Alloc deprotection.

Issue 2: Formation of N-Allyl Byproduct

Q: I am observing a significant amount of N-allylated product. How can I prevent this side reaction?

A: The formation of an N-allyl byproduct is a direct consequence of the deprotected amine reacting with the allyl cation before it is trapped by the scavenger.

Potential Causes & Solutions

Potential Cause Recommended Solution Explanation
Inefficient Scavenging Increase the concentration of the scavenger (up to 40 equivalents has been reported for solid-phase synthesis).[8]A higher concentration of the scavenger will increase the likelihood of it trapping the allyl cation before it can react with the product amine.
Poor Scavenger Choice Switch to a more reactive scavenger. Phenylsilane (PhSiH₃) and amine-borane complexes are often very effective.[1][8]Different scavengers have different reaction kinetics.
Slow Scavenger Addition Add the scavenger to the reaction mixture before adding the palladium catalyst.This ensures the scavenger is present and ready to react as soon as the allyl cation is generated.

Mechanism of Alloc Deprotection and N-Allylation Side Reaction

cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction A R-NH-Alloc C π-Allyl-Pd(II) Complex A->C + Pd(0) B [Pd(0)L₂] B->A Regenerated Catalyst C->B + Scavenger D R-NH₂ + CO₂ C->D Decarboxylation F Allyl-Scavenger C->F Trapping H R-NH-Allyl (Byproduct) C->H N-Allylation G R-NH₂ (Product) E Scavenger E->C

Caption: The catalytic cycle of Alloc deprotection and the competing N-allylation side reaction.

Experimental Protocols

General Protocol for Alloc Deprotection in Solution

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Dissolve the Alloc-protected compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Scavenger Addition: Add the chosen scavenger. For example, add phenylsilane (PhSiH₃) (7.0 equiv).[1]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.1 equiv).[1]

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40°C) and monitor its progress by TLC, HPLC, or LC-MS.[9] Reaction times can vary from 30 minutes to several hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography.[1]

General Protocol for Alloc Deprotection on Solid-Phase (Manual)

This protocol is suitable for manual solid-phase peptide synthesis.

  • Resin Swelling: Swell the Alloc-protected peptide-resin in the reaction solvent (e.g., DCM) for 20-30 minutes.

  • Reagent Solution Preparation: Prepare a solution of the scavenger and catalyst in the reaction solvent. For example, a solution containing phenylsilane (20 equiv) and Pd(PPh₃)₄ (0.2-0.35 equiv).[12][13]

  • Deprotection: Drain the swelling solvent from the resin and add the reagent solution. Agitate the resin at room temperature for 20-30 minutes. It is good practice to perform the deprotection step twice.[2][12][13]

  • Washing: After the final deprotection step, thoroughly wash the resin with DCM, followed by DMF. To remove residual palladium, a wash with a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF can be performed.[13] Finally, wash again with DMF and DCM.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC and MS to confirm complete deprotection. The Kaiser test can also be used to detect the presence of the free amine (note: this test is not reliable for N-terminal proline).[14][15]

References

Validation & Comparative

Comparison of Alloc protecting group with Boc and Cbz.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Alloc, Boc, and Cbz Protecting Groups for Amine Functionalization

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex drug molecules, the strategic use of protecting groups is paramount.[1] The choice of a protecting group can significantly influence the efficiency, selectivity, and overall success of a synthetic route.[2] Among the most widely used amine protecting groups are Allyloxycarbonyl (Alloc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). This guide provides an in-depth comparison of these three critical protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Chemical Structure and Introduction

The Alloc, Boc, and Cbz groups are all carbamate-based protecting groups, which are introduced to protect the nucleophilic nature of amines.[3] Their introduction is typically achieved by reacting the amine with an activated form of the protecting group, such as a chloroformate (e.g., allyl chloroformate for Alloc, benzyl (B1604629) chloroformate for Cbz) or a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate for Boc).[4][5][6]

Comparative Stability and Orthogonality

A key feature that distinguishes these protecting groups is their stability under different chemical conditions, which allows for their selective removal in the presence of others—a concept known as orthogonality.[7][8] This principle is fundamental in multi-step syntheses of complex molecules.[1][2]

Table 1: Stability Profile of Alloc, Boc, and Cbz Protecting Groups

Protecting GroupStrong Acid (e.g., TFA, HBr)Strong Base (e.g., Piperidine)Catalytic Hydrogenolysis (H₂, Pd/C)Palladium(0) Catalysis
Alloc Stable[6]Stable[6][9]StableLabile [4][6]
Boc Labile [5][10][11]Stable[1][10]Stable[1][6]Stable
Cbz Labile (harsh conditions)[12][13]Stable[12]Labile [12][13][14]Stable (generally)[12]

As summarized in the table, the distinct deprotection conditions for Alloc, Boc, and Cbz make them an orthogonal set. Boc is readily cleaved by strong acids, Cbz by hydrogenolysis, and Alloc by palladium(0) catalysis.[7][15] This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where different protecting groups are used for the Nα-amino group and the side chains of amino acids.[2][7] For instance, the acid-labile Boc group is orthogonal to the hydrogenolysis-labile Cbz group and the palladium-cleavable Alloc group.[7] Similarly, Alloc is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, making it a valuable tool for complex peptide modifications.[6]

Deprotection Mechanisms and Pathways

The selective removal of each protecting group is achieved through distinct chemical transformations.

Alloc Deprotection

The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[16] The process involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophile (scavenger), leading to the release of the free amine.[4][6][16]

G cluster_alloc Alloc Deprotection Pathway Alloc_Amine Alloc-Protected Amine Pi_Allyl_Complex π-Allylpalladium Complex Alloc_Amine->Pi_Allyl_Complex Pd(0), e.g., Pd(PPh₃)₄ Free_Amine Free Amine Pi_Allyl_Complex->Free_Amine Nucleophilic Scavenger (e.g., Phenylsilane)

Alloc Deprotection Mechanism.
Boc Deprotection

The Boc group is removed under acidic conditions.[11][17] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5][10][18] The tert-butyl cation is typically scavenged to prevent side reactions.[18]

G cluster_boc Boc Deprotection Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Strong Acid (e.g., TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Formation of t-butyl cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation (-CO₂)

Boc Deprotection Mechanism.
Cbz Deprotection

The most common method for Cbz deprotection is catalytic hydrogenolysis.[12][13][14] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, which forms an unstable carbamic acid that spontaneously decarboxylates to yield the free amine and toluene.[12][13]

G cluster_cbz Cbz Deprotection Pathway Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid H₂, Pd/C Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation (-CO₂) + Toluene G start Start: Need to Protect an Amine q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there reducible groups (e.g., C=C, C≡C, NO₂)? q1->q2 Yes use_boc Use Boc (Deprotect with acid) q1->use_boc No q3 Is orthogonality to Boc and Cbz required? q2->q3 Yes use_cbz Use Cbz (Deprotect with H₂/Pd-C) q2->use_cbz No use_alloc Use Alloc (Deprotect with Pd(0)) q3->use_alloc Yes consider_alt Consider alternative protecting groups q3->consider_alt No

References

Navigating the Analysis of Alloc-Protected Peptides: A Comparative Guide to LC-MS Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Alloc (allyloxycarbonyl)-protected peptides, complete with experimental protocols and performance data.

The Alloc group is a valuable amine-protecting group in solid-phase peptide synthesis (SPPS) due to its stability to acidic and basic conditions commonly used for the removal of Boc and Fmoc protecting groups, respectively. Its selective removal under mild conditions, typically using a palladium(0) catalyst, allows for site-specific modifications of peptides. Accurate and precise analytical methods are paramount for monitoring the presence of the Alloc group, quantifying the protected peptide, and verifying its successful removal. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and specificity.

Standard LC-MS Method for Alloc-Protected Peptides

A typical LC-MS method for the analysis of Alloc-protected peptides involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer, usually with an electrospray ionization (ESI) source.

Experimental Protocol:

A representative experimental protocol is detailed below. Optimization of these parameters is often necessary for specific peptides.

Sample Preparation: The peptide sample, either cleaved from the solid support or from a reaction mixture, is dissolved in a suitable solvent, commonly a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a common choice for peptide analysis.[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute peptides of varying hydrophobicity. A typical gradient might be 5-95% B over 20 minutes.[1]

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is standard.[1]

  • Column Temperature: Maintaining a constant column temperature, for example, 40°C, can improve reproducibility.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.[4]

  • Scan Mode: Full scan mode is used to identify the molecular weight of the Alloc-protected peptide. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap mass analyzers are commonly used.[5]

Validation of the LC-MS Method

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters for an LC-MS method for Alloc-protected peptides are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Performance Data for Peptide Analysis
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as byproducts or other reagents.No interfering peaks at the retention time of the analyte.
Linearity The calibration curve should have a correlation coefficient (r²) ≥ 0.99.r² ≥ 0.998 over a concentration range of 0.5-20 ng/mL.[4][6]
Accuracy The mean value should be within ±15% of the actual value, except at the LLOQ, where it should not deviate by more than ±20%.Recovery values between 85% and 115%.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[4][6]RSD < 15% for intra- and inter-day assays.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; RSD < 20%.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).Consistent results with minor variations in experimental conditions.

Alternative and Comparative Methods

While LC-MS is a powerful technique, other methods can be used for the analysis of Alloc-protected peptides or for monitoring the deprotection reaction.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates the peptide based on its physicochemical properties, and detection is based on the absorbance of the peptide bond at ~214 nm.[2]Widely available, robust, and less expensive than LC-MS.Less sensitive and specific than LC-MS; cannot confirm the identity by mass.
Thin-Layer Chromatography (TLC) A simple and rapid method for monitoring the progress of the Alloc deprotection reaction.Fast, inexpensive, and requires minimal sample preparation.Not quantitative, low resolution, and not suitable for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the peptide, including the presence of the Alloc group.Provides definitive structural confirmation.Low sensitivity, requires larger sample amounts, and is a low-throughput technique.
Metal-Free Alloc Removal Monitoring Recent methods for Alloc removal avoid palladium catalysts, using reagents like iodine/water.[7] The reaction can be monitored by LC-MS.Avoids potentially toxic heavy metal catalysts.May have different byproduct profiles that need to be characterized.

Workflow for LC-MS Method Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS method for Alloc-protected peptides.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select LC & MS Parameters (Column, Mobile Phase, Ionization) A->B C Optimize Method (Gradient, Flow Rate, MS Settings) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I J Quality Control Checks I->J J->I

A typical workflow for the validation of an LC-MS method.

Signaling Pathway for Alloc Deprotection and Analysis

The following diagram illustrates the chemical transformation during Alloc deprotection and the subsequent analysis by LC-MS.

Alloc Deprotection and LC-MS Analysis AllocPeptide Alloc-Protected Peptide R-NH-Alloc Deprotection Deprotection (e.g., Pd(PPh₃)₄) AllocPeptide->Deprotection LCMS LC-MS Analysis AllocPeptide->LCMS Inject Sample FreeAmine Deprotected Peptide R-NH₂ Deprotection->FreeAmine FreeAmine->LCMS Inject Sample Data Quantitative Data (Concentration, Purity) LCMS->Data Generate

The process of Alloc deprotection and subsequent LC-MS analysis.

References

A Comparative Guide to Chloroformates for Amine Derivatization in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of amines is a crucial step to enhance their analytical detection and separation, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chloroformates are a versatile class of derivatizing agents that react with primary and secondary amines to form stable carbamates, increasing their volatility and improving chromatographic performance.[1][2] This guide provides an objective comparison of various chloroformates, supported by experimental data, to assist in selecting the optimal reagent for specific analytical needs.

The choice of a chloroformate reagent can significantly influence the sensitivity, selectivity, and reproducibility of amine analysis.[3] This comparison focuses on commonly used alkyl chloroformates such as Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF), and Isobutyl Chloroformate (IBCF), as well as other alternatives, to provide a comprehensive overview of their performance.

Quantitative Comparison of Chloroformate Performance

The selection of an appropriate derivatization reagent is often a trade-off between reaction efficiency, reproducibility, and the specific requirements of the analytical method. The following table summarizes quantitative data on the performance of different chloroformates in amine derivatization.

Derivatizing ReagentAnalyte(s)Analytical MethodDerivatization Efficiency / YieldReproducibility (RSD)Key Findings & Remarks
Methyl Chloroformate (MCF) Seleno Amino AcidsGC-AED, GC-MS40 - 100%7 - 13% (without internal standard), 2% (with internal standard)Preferred reagent for seleno amino acids due to better yield and reproducibility; less conditioning effects on GC columns compared to ECF.[4][5]
Ethyl Chloroformate (ECF) Amino Acidsnano-ESI UHR-FTMS82 - 99.9%<10% for 18 metabolites in serumA two-step ECF derivatization has been successfully applied for GC-MS based urinary metabonomic studies.[6][7]
Ethyl Chloroformate (ECF) Seleno Amino AcidsGC-AED, GC-MS30 - 75%Not specifiedLower overall efficiency compared to MCF for seleno amino acids.[4][5]
Menthyl Chloroformate (MenCF) Seleno Amino AcidsGC-AED, GC-MS15 - 70%7 - 13% (without internal standard)Lower efficiency and reproducibility issues for some seleno amino acids.[4][5]
Isobutyl Chloroformate (IBCF) Amino AcidsGC-FID, GC-MSNot specified (provides more sensitivity)Not specifiedProvides higher sensitivity for GC-FID and GC-MS analysis of amino acids compared to other alkyl chloroformates.[8]
Highly-Fluorinated Chloroformates (e.g., OFPCF) Polar Analytes (including amino acids)GC-MS (ECNI)Good reaction efficiencyLinear response over two orders of magnitudeOFPCF showed the best performance among four tested highly-fluorinated chloroformates.[9]

Experimental Protocols

Detailed and optimized protocols are crucial for achieving successful and reproducible amine derivatization. Below are methodologies for key experiments cited in the literature.

Protocol 1: Ethyl Chloroformate (ECF) Derivatization for GC-MS Analysis of Metabolites in Serum

This protocol is adapted from a study on the comprehensive analysis of metabolites in serum.[6]

Materials:

  • Serum sample

  • Ethanol

  • Pyridine

  • Ethyl Chloroformate (ECF)

  • Sodium Hydroxide (7 mol/L)

  • n-Hexane

  • Chloroform

  • Anhydrous granular sodium sulfate (B86663)

Procedure:

  • To a 400 μL aliquot of the serum supernatant in a screw-topped glass vial, add 700 μL of n-hexane extracts.

  • Dry the mixture with a gentle stream of nitrogen at room temperature.

  • Re-dissolve the resulting residue in 200 μL of chloroform.

  • Add a small amount of anhydrous granular sodium sulfate to remove any traces of water.

  • The sample is now ready for GC-MS analysis.

  • For the derivatization process, the pH is adjusted to 9–10 with 7 mol/L NaOH to facilitate the reaction of –COOH, –NH2, and –OH groups with ECF.[6]

  • A two-step ECF derivatization is performed by first adding ECF to the sample, followed by ultrasonication to accelerate the reaction.

  • The mixture is then extracted with n-hexane.

  • The pH of the aqueous layer is adjusted to 9-10, and a second portion of ECF is added.[6]

  • The products from both derivatization steps are combined, vortexed, and centrifuged.

Protocol 2: Methyl Chloroformate (MCF) Derivatization of Seleno Amino Acids

This protocol is based on a comparative study of different chloroformates for the derivatization of seleno amino acids.[4]

Materials:

  • Aqueous extract containing seleno amino acids

  • Methyl Chloroformate (MCF)

  • Pyridine (as a catalyst)

  • Appropriate alcohol (e.g., methanol)

  • Solvent for extraction (e.g., toluene)

Procedure:

  • The derivatization is performed in an aqueous medium.

  • Pyridine is used as a catalyst, and an alcohol should also be present in the medium.[10]

  • Add MCF to the aqueous sample containing the seleno amino acids.

  • The reaction is typically rapid.

  • After the reaction, the derivatives are extracted with an organic solvent like toluene.

  • The organic extract is then analyzed by GC-MS or GC-AED.

Visualizing the Derivatization Process and Reagent Comparison

To better understand the experimental workflow and the comparative aspects of different chloroformates, the following diagrams are provided.

G Experimental Workflow for Amine Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Serum, Urine) pH_Adjust pH Adjustment (Alkaline Conditions) Sample->pH_Adjust Add_Reagent Addition of Chloroformate Reagent pH_Adjust->Add_Reagent Reaction Reaction (Formation of Carbamate) Add_Reagent->Reaction LLE Liquid-Liquid Extraction (e.g., with n-Hexane or Toluene) Reaction->LLE Dry Drying of Organic Phase LLE->Dry Analysis GC-MS or LC-MS Analysis Dry->Analysis G Comparative Aspects of Chloroformate Reagents cluster_mcf Methyl Chloroformate (MCF) cluster_ecf Ethyl Chloroformate (ECF) cluster_ibcf Isobutyl Chloroformate (IBCF) cluster_other Other Chloroformates MCF MCF MCF_yield High Yield (40-100%) for Seleno Amino Acids MCF->MCF_yield MCF_repro Good Reproducibility (RSD < 13%) MCF->MCF_repro ECF ECF ECF_yield High Efficiency (82-99.9%) for Amino Acids ECF->ECF_yield ECF_repro Good Reproducibility (RSD < 10%) ECF->ECF_repro IBCF IBCF IBCF_sens Higher Sensitivity for Amino Acids in GC IBCF->IBCF_sens Other Menthyl & Fluorinated Other_perf Variable Performance (e.g., MenCF has lower yield) Other->Other_perf

References

A Comparative Guide: Allyl Chloroformate vs. Benzyl Chloroformate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the construction of complex molecules such as peptides and pharmaceuticals, the judicious use of protecting groups is paramount. Among the carbamate-based protecting groups for amines, those derived from allyl chloroformate (Alloc-Cl) and benzyl (B1604629) chloroformate (Cbz-Cl) are workhorses of the synthetic chemist's toolbox. While both effectively shield the amine functionality, the allyloxycarbonyl (Alloc) group offers distinct advantages over the benzyloxycarbonyl (Cbz) group, primarily centered on its milder and highly selective deprotection conditions. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy.

Core Differences: Deprotection and Orthogonality

The fundamental advantage of the Alloc group lies in its unique deprotection chemistry, which is orthogonal to many other common protecting groups.[1][2] This orthogonality is crucial in multi-step syntheses where selective deprotection of one functional group is required without affecting others.[3]

The Cbz group , a stalwart in peptide synthesis, is typically removed under reductive or strongly acidic conditions.[4][5] The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is incompatible with other reducible functional groups like alkenes, alkynes, and some aromatic systems.[4][6] Alternative deprotection involves strong acids such as hydrogen bromide in acetic acid, which can compromise acid-sensitive moieties.[7]

In stark contrast, the Alloc group is cleaved under remarkably mild and neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[1][2] This process, known as the Tsuji-Trost reaction, is highly chemoselective and leaves most other functional groups and protecting groups, including Cbz, Boc (tert-butoxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl), intact.[2][8] The Alloc group is also stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[8]

Quantitative Comparison of Deprotection Conditions

The following table summarizes the typical deprotection conditions for Alloc and Cbz groups, highlighting the milder requirements for Alloc removal.

FeatureAlloc GroupCbz Group
Deprotection Reagents Pd(PPh₃)₄ (catalytic), Scavenger (e.g., Phenylsilane (B129415), Dimedone, Morpholine)1. H₂, Pd/C 2. HBr in Acetic Acid
Reaction Conditions Neutral pH, Room Temperature1. Neutral pH, Room Temperature 2. Strongly Acidic
Compatibility Orthogonal to Boc, Fmoc, and Cbz.[9] Tolerant of many functional groups.Incompatible with reducible groups (alkenes, alkynes, nitro groups) during hydrogenolysis.[6] Incompatible with acid-sensitive groups during acidolysis.[7]
Typical Reaction Time 1-2 hours[2]1-16 hours[4]

Experimental Protocols

Below are representative experimental protocols for the protection of an amine with both this compound and benzyl chloroformate, and their subsequent deprotection.

Amine Protection

Protocol 1: Alloc Protection of an Amine [1]

  • Dissolve the amine (1.0 equiv) and sodium bicarbonate (NaHCO₃, 6.0 equiv) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Cool the mixture to room temperature.

  • Add this compound (3.0 equiv) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaCl, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purify the product by column chromatography to yield the Alloc-protected amine. A reported yield for this type of reaction is approximately 87%.[1]

Protocol 2: Cbz Protection of an Amine [10]

  • Dissolve the amine (1.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise to the stirring solution.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the product by silica (B1680970) gel column chromatography to yield the Cbz-protected amine. A reported yield for this type of reaction is approximately 90%.[10]

Amine Deprotection

Protocol 3: Alloc Deprotection using Palladium Catalyst [1]

  • Dissolve the Alloc-protected amine (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere and cool to 0 °C.

  • Add phenylsilane (PhSiH₃, 7.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected amine.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis [4]

  • Dissolve the Cbz-protected amine (1.0 equiv) in methanol (B129727) or ethanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Place the reaction mixture under a hydrogen (H₂) atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical workflows and orthogonal relationships of the Alloc and Cbz protecting groups in the context of peptide synthesis.

G cluster_protection Protection cluster_deprotection Deprotection Amine Amine Alloc-Cl Alloc-Cl Amine->Alloc-Cl Base Cbz-Cl Cbz-Cl Amine->Cbz-Cl Base Alloc-Amine Alloc-Amine Alloc-Cl->Alloc-Amine Cbz-Amine Cbz-Amine Cbz-Cl->Cbz-Amine FreeAmine1 Free Amine Alloc-Amine->FreeAmine1 Pd(PPh3)4, Scavenger FreeAmine2 Free Amine Cbz-Amine->FreeAmine2 H2, Pd/C or HBr/AcOH

General workflow for amine protection and deprotection.

Orthogonality cluster_deprotection_strategies Orthogonal Deprotection Strategies ProtectedPeptide Fully Protected Peptide (N-Terminus & Side Chains) Fmoc Fmoc-Protected Amine ProtectedPeptide->Fmoc Selective Protection Boc Boc-Protected Amine ProtectedPeptide->Boc Selective Protection Alloc Alloc-Protected Amine ProtectedPeptide->Alloc Selective Protection Cbz Cbz-Protected Amine ProtectedPeptide->Cbz Selective Protection FreeAmine_Fmoc Free Amine Fmoc->FreeAmine_Fmoc Base (e.g., Piperidine) FreeAmine_Boc Free Amine Boc->FreeAmine_Boc Acid (e.g., TFA) FreeAmine_Alloc Free Amine Alloc->FreeAmine_Alloc Pd(0) Catalyst FreeAmine_Cbz Free Amine Cbz->FreeAmine_Cbz Hydrogenolysis

Orthogonality of common amine protecting groups.

Conclusion

While both this compound and benzyl chloroformate are effective reagents for the protection of amines, the Alloc group demonstrates superior advantages in the context of modern, complex organic synthesis. Its deprotection under mild, neutral, and highly chemoselective conditions provides a level of orthogonality that is often essential for the successful synthesis of intricate molecules with multiple functional groups. For researchers requiring a robust and versatile protecting group strategy, this compound represents a more advanced and flexible alternative to the classical benzyl chloroformate.

References

Evaluating the efficiency of different scavengers for Alloc deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with common protecting groups like Boc and Fmoc. The removal of the Alloc group is typically achieved through palladium-catalyzed deprotection, a reaction that requires a nucleophilic "scavenger" to trap the reactive allyl cation and regenerate the Pd(0) catalyst. The choice of scavenger is critical as it directly impacts the efficiency, cleanliness, and overall success of the deprotection step. This guide provides an objective comparison of the performance of various scavengers for Alloc deprotection, supported by experimental data and detailed protocols.

Performance Comparison of Alloc Deprotection Scavengers

The following table summarizes the performance of commonly used scavengers for the palladium-catalyzed deprotection of the Alloc group. The efficiency of each scavenger is evaluated based on reaction time, product purity, and observed yield.

ScavengerTypical Reaction TimeProduct PurityReported YieldKey Considerations
Phenylsilane (B129415) (PhSiH₃) 20-60 minutes>98%[1]HighA widely used and effective scavenger. Can require repeated treatments for complete deprotection.[2]
Dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃) 40 minutesQuantitative removalHighParticularly effective for deprotection of secondary amines, outperforming morpholine (B109124) and phenylsilane in some cases.[3]
Morpholine VariableInferior to Me₂NH·BH₃VariableConsidered less effective than other options, particularly for secondary amines.[3]
N,N'-Dimethylbarbituric acid (NDMBA) VariableHighHighAn effective acidic scavenger used to avoid side reactions.[4]
Dimedone VariableEffectiveHighMentioned as a suitable nucleophile for trapping the allyl group.
Iodine/Water (Metal-Free) 1.5 hours99%[1]HighA metal-free alternative to palladium-catalyzed deprotection.[1]

Experimental Protocols

Detailed methodologies for the deprotection of the Alloc group using various scavengers are provided below. These protocols are based on established literature and provide a starting point for optimization in specific synthetic contexts.

Protocol 1: Alloc Deprotection using Phenylsilane

This protocol describes a standard procedure for the removal of the Alloc group from a resin-bound peptide using phenylsilane as the scavenger.

Materials:

  • Alloc-protected peptide on solid support

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM in a suitable reaction vessel.

  • In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To the palladium solution, add phenylsilane (20 equivalents relative to the resin loading).[1][2]

  • Add the deprotection solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 20-30 minutes.[5]

  • Drain the reaction solution and wash the resin thoroughly with DCM.

  • To ensure complete deprotection, it is recommended to repeat the treatment with a fresh deprotection solution (steps 4-6).[2]

  • After the final wash, the resin is ready for the next synthetic step or cleavage from the solid support.

Protocol 2: Alloc Deprotection using Dimethylamine Borane

This protocol is particularly useful for the deprotection of Alloc-protected secondary amines.

Materials:

  • Alloc-protected peptide on solid support

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylamine borane (Me₂NH·BH₃)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM.

  • Prepare a solution of Pd(PPh₃)₄ (catalytic amount) and dimethylamine borane (40 equivalents) in DCM.[3]

  • Add the scavenger solution to the resin.

  • Agitate the mixture for 40 minutes at room temperature.[3]

  • Drain the solution and wash the resin extensively with DCM to remove residual catalyst and scavenger.

Protocol 3: Metal-Free Alloc Deprotection using Iodine/Water

This protocol offers a sustainable, metal-free alternative for Alloc group removal.

Materials:

  • Alloc-protected peptide on solid support

  • Iodine (I₂)

  • Water (H₂O)

  • PolarClean (PC) / Ethyl Acetate (EtOAc) mixture (1:4)

Procedure:

  • Swell the Alloc-protected peptide-resin in the PC/EtOAc solvent mixture.

  • Prepare a deprotection solution of Iodine (5 equivalents) in a 1:8 mixture of Water and PC/EtOAc.[1]

  • Add the iodine solution to the resin.

  • Heat the reaction mixture to 50°C and agitate for 1.5 hours.[1]

  • Drain the reaction solution and wash the resin thoroughly with the PC/EtOAc solvent mixture, followed by DCM.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.

Alloc_Deprotection_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Deprotection Step cluster_workup Workup & Analysis Resin Alloc-Protected Peptide-Resin Swell Swell Resin (e.g., in DCM) Resin->Swell Add_Reagents Add Pd(0) Catalyst & Scavenger Solution Swell->Add_Reagents React Agitate at Room Temperature Add_Reagents->React Drain Drain Solution React->Drain Wash Wash Resin (e.g., with DCM) Drain->Wash Repeat Repeat Deprotection (Optional) Wash->Repeat Analysis Analysis (e.g., HPLC/MS) Repeat->Analysis Deprotected_Product Deprotected Peptide-Resin Analysis->Deprotected_Product

Caption: General experimental workflow for on-resin Alloc deprotection.

Alloc_Deprotection_Mechanism Alloc_Protected R-NH-Alloc Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺[R-NH-CO₂]⁻ Alloc_Protected->Pi_Allyl_Complex + Pd(0)Ln Pd0 Pd(0)Ln Deprotected_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Deprotected_Amine Decarboxylation Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Scavenger Scavenger (Nu⁻) Allyl_Scavenger->Pd0 Regenerates Pd(0)

References

A Comparative Guide to Analytical Method Validation for Allyl Chloroformate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical compounds is paramount. Allyl chloroformate and its derivatives are crucial reagents, often used in the synthesis of pharmaceuticals and as derivatizing agents to enable the analysis of complex molecules. Ensuring the analytical methods used to monitor these compounds are robust and accurate is a critical step governed by stringent validation protocols.

This guide provides an objective comparison of common analytical techniques for this compound and its derivatives, supported by experimental data from various studies. It delves into the validation parameters and detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear perspective on their respective strengths for this class of compounds.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound and its derivatives often depends on the analyte's volatility, thermal stability, and the required sensitivity. While HPLC can analyze the parent this compound compound directly in a reversed-phase mode[1], GC-MS typically requires a derivatization step to analyze non-volatile analytes, a reaction for which chloroformates themselves are well-suited agents.[2][3]

The following tables summarize key validation parameters for both a direct HPLC method for this compound and a representative GC-MS method following derivatization with a closely related chloroformate (ethyl chloroformate), which serves as a proxy for the performance expected from this compound derivatives.

Table 1: HPLC Method Validation for this compound

Parameter Method Performance Data
Technique Reversed-Phase HPLC (RP-HPLC) -
Analyte This compound -
Column Newcrom R1 -
Mobile Phase Acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier.[1] For MS compatibility, formic acid can be used instead of phosphoric acid.[1]

| Application | Suitable for impurity analysis, preparative separation, and pharmacokinetics.[1] | - |

Note: Specific quantitative performance data such as linearity, LOD, and LOQ for this direct HPLC method are proprietary but available upon request from the source.[1]

Table 2: GC-MS Method Validation for Metabolites Derivatized with Ethyl Chloroformate

Parameter Performance Data Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) [2]
Analyte 22 different endogenous metabolites (e.g., amino acids, organic acids) [2]
Linearity (R²) > 0.9900 for all standard compounds [2]
Limit of Detection (LOD) 125 to 300 pg on-column [2]
Precision (Repeatability) RSD < 10% for all standards [2]

| Stability (Within 48h) | RSD < 10% for 18 metabolites identified in serum |[2] |

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are methodologies representative of HPLC and GC-MS approaches for chloroformate analysis.

RP-HPLC Method for this compound

This method is designed for the direct analysis of this compound.

  • Instrumentation : HPLC system with a UV or Mass Spectrometry (MS) detector.[1]

  • Column : Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[1]

  • Mobile Phase : A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS detection, formic acid is substituted for phosphoric acid.[1]

  • Application : The method is scalable and can be adapted for fast UPLC applications using columns with smaller (3 µm) particles.[1]

GC-MS Method for Analytes Derivatized with Chloroformate

This protocol details a widely-used procedure for derivatizing complex samples (e.g., serum, urine, wine) with ethyl chloroformate (ECF), a process directly analogous to derivatization with this compound.[2][3][4]

  • Sample Preparation & Derivatization :

    • To an aqueous sample (e.g., 600 µL of diluted serum), add an internal standard, anhydrous ethanol, and pyridine.[2]

    • Initiate the first derivatization step by adding ECF. The mixture is ultrasonicated or vortexed to accelerate the reaction.[2]

    • Extract the derivatives with a non-polar solvent like n-hexane.[2]

    • Adjust the aqueous layer's pH to 9-10 with NaOH and perform a second ECF derivatization step to react with different functional groups.[2]

    • Combine the organic extracts, dry them (e.g., with a nitrogen stream), and reconstitute the residue in a suitable solvent for injection.[5]

  • GC-MS Instrumentation & Conditions :

    • Gas Chromatograph : Agilent 7890B or similar.[5]

    • Mass Spectrometer : Agilent 5977B or equivalent quadrupole mass selective detector.[5]

    • Column : Agilent HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.[3][5]

    • Injector : Splitless mode at 260-280°C.[3][5]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[2][3]

    • Oven Program : An example program starts at 80°C, holds for 2 minutes, ramps to 240°C, and then to 280°C before a final hold.[2]

    • MS Conditions : Ion source temperature at 200-280°C, electron energy at 70 eV, and data acquisition in full scan mode (e.g., m/z 30–550).[2][3]

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams outline the general workflow for analytical method validation and the chemical reaction central to the derivatization process.

G General Workflow for Analytical Method Validation cluster_dev Phase 1: Development cluster_imp Phase 3: Implementation MethodDev Method Development & Optimization Protocol Validation Protocol Definition MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Routine Routine Analysis & Lifecycle Management Report->Routine

Caption: A typical workflow for analytical method validation, from development to routine use.

G Derivatization Reaction with this compound cluster_reactants Reactants cluster_products Products Analyte Analyte (e.g., R-NH2 or R-OH) Reaction Derivatization (in basic medium, e.g., Pyridine) Analyte->Reaction ACF This compound (C=C-CO(O)Cl) ACF->Reaction Derivative Volatile Derivative (Analyte-C(O)O-Allyl) HCl HCl Reaction->Derivative Reaction->HCl

Caption: Chemical derivatization of an analyte using this compound for GC analysis.

References

A Comparative Guide to Amino Acid Analysis: AQC vs. Allyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of derivatization agent is a critical determinant of analytical performance. This guide provides a detailed comparison of two pre-column derivatization reagents: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and allyl chloroformate (ALC). While AQC is a well-established reagent for High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, information on this compound is less prevalent for this application, with its use more commonly associated with Gas Chromatography-Mass Spectrometry (GC-MS). This guide will provide a comprehensive overview of the AQC method, including its experimental protocol and performance data, and will contrast it with the general principles and available data for alkyl chloroformate derivatization, representing the closest available alternative to a direct comparison with this compound for amino acid analysis.

Principles of Derivatization

Pre-column derivatization is a crucial step in amino acid analysis to enhance the detectability of amino acids, which often lack a strong chromophore or fluorophore. The derivatizing agent reacts with the amino group of the amino acids to form a stable, detectable product.

AQC Derivatization: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with both primary and secondary amino acids in a single step to yield highly stable, fluorescent derivatives.[1] The reaction is rapid and produces minimal interfering by-products.[2] The excess AQC reagent hydrolyzes to 6-aminoquinoline (B144246) (AMQ), which can be chromatographically separated from the derivatized amino acids.[1]

This compound Derivatization: this compound, as part of the broader class of alkyl chloroformates, reacts with the amino group of amino acids to form a carbamate derivative. This process increases the volatility of the amino acids, making them suitable for GC-MS analysis. The reaction mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride (B1165640) followed by an exchange with an alcohol.[3] While specific HPLC applications using this compound are not well-documented in the available literature, the general reactivity of chloroformates provides a basis for comparison.

Experimental Protocols

A detailed experimental protocol for the AQC method is provided below. Due to the limited availability of specific HPLC protocols for this compound, a generalized protocol for alkyl chloroformate derivatization for GC-MS is presented.

AQC Derivatization Protocol for HPLC Analysis

This protocol is based on established methods for AQC derivatization.[4]

Reagents and Materials:

  • Amino acid standards or sample

  • 0.2 M Borate Buffer (pH 8.8)

  • AQC Derivatizing Reagent (e.g., 2 mg/mL in acetonitrile)

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer in a reaction vial.

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.

  • Mixing: Vortex the mixture immediately and thoroughly.

  • Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.

  • Injection: After cooling to room temperature, the derivatized sample is ready for HPLC analysis. The derivatives are stable for several days when stored at 2-8°C.[5]

Generalized Alkyl Chloroformate Derivatization Protocol for GC-MS Analysis

This protocol is a general representation of alkyl chloroformate derivatization.

Reagents and Materials:

  • Amino acid standards or sample

  • Aqueous solution (e.g., water/ethanol/pyridine mixture)

  • Alkyl chloroformate (e.g., ethyl chloroformate)

  • Extraction solvent (e.g., chloroform (B151607) or n-hexane)

  • Base (e.g., NaOH)

Procedure:

  • Sample Preparation: Dissolve the amino acid standard or sample in an aqueous solution.

  • Derivatization: Add the alkyl chloroformate and vortex for a short period (e.g., 30 seconds).

  • Extraction: Add an extraction solvent to partition the derivatized amino acids.

  • pH Adjustment: Add a base to adjust the pH of the aqueous layer to 9-10.

  • Second Derivatization (optional): Add another aliquot of alkyl chloroformate and vortex.

  • Phase Separation and Evaporation: Separate the organic layer containing the derivatives and evaporate it to dryness.

  • Reconstitution: Reconstitute the dried derivatives in a suitable solvent for GC-MS injection.

Performance Data Comparison

ParameterAQC Method PerformanceAlkyl Chloroformate Method Performance (for GC-MS)
Linearity (R²) > 0.995 for most amino acidsGenerally > 0.990
Limit of Detection (LOD) Low femtomole to picomole range[6]Picogram to low nanogram on-column
Limit of Quantitation (LOQ) Low picomole rangeNot consistently reported across studies, but in the low nanomolar range for some methods.[7]
Recovery Typically 90-110%Variable, can be affected by extraction efficiency.
Reproducibility (%RSD) < 2% for retention times, < 5% for peak areasGenerally < 10%
Derivative Stability Highly stable for several days at 2-8°C[5]Stability can be a concern, derivatized samples are often analyzed promptly.

Signaling Pathways and Experimental Workflows

To visualize the chemical reactions and experimental processes, the following diagrams are provided in DOT language.

AQC Derivatization Reaction

AQC_Derivatization cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (Primary or Secondary Amine) DerivatizedAA Stable, Fluorescent AQC-Amino Acid Derivative AminoAcid->DerivatizedAA + AQC AQC 6-aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) NHS N-hydroxysuccinimide AQC->NHS releases

Caption: AQC derivatization of an amino acid.

This compound Derivatization Reaction

ALC_Derivatization cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid Intermediate Mixed Carboxylic-Carbonic Anhydride Intermediate AminoAcid->Intermediate + ALC ALC This compound HCl HCl ALC->HCl releases DerivatizedAA Allyl Carbamate Derivative Intermediate->DerivatizedAA Rearrangement

Caption: this compound derivatization of an amino acid.

Experimental Workflow Comparison

Experimental_Workflow cluster_AQC AQC Method (HPLC) cluster_ALC Alkyl Chloroformate Method (GC-MS) AQC_SamplePrep Sample Preparation (Aqueous Buffer) AQC_Derivatization Derivatization (10 min @ 55°C) AQC_SamplePrep->AQC_Derivatization AQC_Analysis Direct Injection for HPLC Analysis AQC_Derivatization->AQC_Analysis ALC_SamplePrep Sample Preparation (Aqueous Solution) ALC_Derivatization Derivatization & Extraction ALC_SamplePrep->ALC_Derivatization ALC_Evaporation Evaporation & Reconstitution ALC_Derivatization->ALC_Evaporation ALC_Analysis Injection for GC-MS Analysis ALC_Evaporation->ALC_Analysis

Caption: Comparison of experimental workflows.

Conclusion

The AQC derivatization method is a robust, well-characterized, and widely adopted technique for the quantitative analysis of amino acids by HPLC. Its key advantages include the formation of highly stable derivatives, a simple and rapid reaction, and suitability for both primary and secondary amino acids.[2][4] This makes it an excellent choice for high-throughput applications in research and drug development.

While this compound is a known derivatizing agent, its application is more established in the realm of GC-MS, where it serves to increase the volatility of amino acids.[3] Direct, peer-reviewed comparisons of this compound with AQC for HPLC-based amino acid analysis are currently lacking. Therefore, for researchers utilizing HPLC, the AQC method presents a more validated and documented approach. The choice of derivatization agent will ultimately depend on the specific analytical instrumentation available and the requirements of the study. For those with GC-MS capabilities, alkyl chloroformates like this compound may be a viable option, though careful method development and validation would be necessary.

References

A Comparative Guide to Protecting Groups for Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of primary and secondary amines is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and natural product synthesis. The judicious choice of a protecting group is critical for the successful outcome of a multi-step synthesis, ensuring chemoselectivity and high yields. This guide provides a comprehensive comparison of the most widely used protecting groups for amines, with a focus on their performance, stability, and orthogonality, supported by experimental data.

Orthogonality: The Key to Complex Synthesis

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount. This strategy allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. A well-designed orthogonal protection scheme enables the sequential modification of different parts of a molecule with precision.[1][2] The protecting groups discussed in this guide—Boc, Cbz, Fmoc, Alloc, Tosyl, and Nosyl—form a powerful toolkit for orthogonal synthesis due to their distinct cleavage conditions.[3][4]

Comparison of Common Amine Protecting Groups

The following tables provide a detailed comparison of the most common protecting groups for primary and secondary amines, including typical reagents for protection and deprotection, reaction conditions, and representative yields.

Carbamate Protecting Groups

Carbamates are among the most popular choices for amine protection due to their ease of installation, general stability, and diverse cleavage methods.[5]

Table 1: Comparison of Carbamate Protecting Groups

Protecting GroupStructureProtection ReagentsDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Boc-NH-RBoc₂O, DMAP, THF or NaHCO₃, Dioxane/H₂OStrong Acid (TFA, HCl)Stable to base, hydrogenolysis, and mild nucleophiles.
Cbz (Carboxybenzyl)Cbz-NH-RCbz-Cl, NaHCO₃, THF/H₂OH₂/Pd/C (Hydrogenolysis)Stable to acidic and basic conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl, NaHCO₃, Dioxane/H₂O or Fmoc-OSu, NaHCO₃, THF/H₂OBase (e.g., 20% Piperidine (B6355638) in DMF)Stable to acid and hydrogenolysis.
Alloc (Allyloxycarbonyl)Alloc-NH-RAlloc-Cl, NaHCO₃, THF/H₂OPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Stable to acidic and basic conditions.
Sulfonyl Protecting Groups

Sulfonamides are robust protecting groups known for their high stability.

Table 2: Comparison of Sulfonyl Protecting Groups

Protecting GroupStructureProtection ReagentsDeprotection ConditionsStability
Ts (Tosyl or p-Toluenesulfonyl)Ts-NH-RTs-Cl, Pyridine (B92270) or Et₃N, CH₂Cl₂Strong reducing agents (e.g., Na/NH₃) or strong acid (e.g., HBr/AcOH)Very stable to a wide range of conditions, including strong acid and base.
Ns (Nosyl or 2-Nitrobenzenesulfonyl)Ns-NH-RNs-Cl, Pyridine or Et₃N, CH₂Cl₂Mild nucleophiles (e.g., Thiophenol, K₂CO₃, MeCN)Stable to acidic conditions.

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using these common protecting groups are provided below.

Boc (tert-Butoxycarbonyl) Group

Protection of a Primary Amine with Boc₂O

  • Reagents: Primary amine (1.0 eq), Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq), Tetrahydrofuran (THF) or a mixture of THF/Water.

  • Procedure: To a solution of the primary amine in THF, add TEA or an aqueous solution of NaHCO₃. Cool the mixture to 0 °C and add a solution of Boc₂O in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure. If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

  • Representative Yield: >95%

Deprotection of a Boc-Protected Amine with TFA

  • Reagents: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected amine in DCM. Add an equal volume of TFA to the solution at room temperature. Stir the mixture for 30 minutes to 2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

  • Representative Yield: >95%

Cbz (Carboxybenzyl) Group

Protection of a Primary Amine with Cbz-Cl

  • Reagents: Primary amine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium bicarbonate (NaHCO₃, 2.0 eq), Tetrahydrofuran (THF)/Water (2:1).

  • Procedure: Dissolve the amine in a 2:1 mixture of THF and water. Cool the solution to 0 °C and add NaHCO₃. Add Cbz-Cl dropwise and stir the reaction at 0 °C for 4 hours, then at room temperature overnight. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product can be purified by column chromatography.[6]

  • Representative Yield: 90-98%[7][8]

Deprotection of a Cbz-Protected Amine by Hydrogenolysis

  • Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C, 10 mol%), Hydrogen gas (H₂), Methanol (B129727) (MeOH) or Ethyl Acetate (EtOAc).

  • Procedure: Dissolve the Cbz-protected amine in methanol or ethyl acetate. Add 10% Pd/C to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.

  • Representative Yield: >95%

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

Protection of an Amino Acid with Fmoc-OSu

  • Reagents: Amino acid (1.0 eq), 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq), Sodium bicarbonate (NaHCO₃, 2.0 eq), Dioxane/Water (1:1).

  • Procedure: Dissolve the amino acid in a 10% aqueous solution of NaHCO₃. Add a solution of Fmoc-OSu in dioxane. Stir the mixture at room temperature for 4-24 hours. After the reaction is complete, pour the mixture into water and wash with diethyl ether. The aqueous layer is then acidified to pH 2 with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the Fmoc-protected amino acid.

  • Representative Yield: >90%

Deprotection of an Fmoc-Protected Amine with Piperidine

  • Reagents: Fmoc-protected amine, 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the Fmoc-protected amine in DMF. Add a solution of 20% piperidine in DMF. Stir the reaction at room temperature for 10-30 minutes. The progress of the deprotection can often be monitored by UV spectroscopy by observing the formation of the dibenzofulvene-piperidine adduct. Upon completion, the solvent is removed in vacuo, and the crude product can be purified by column chromatography.

  • Representative Yield: >95%

Alloc (Allyloxycarbonyl) Group

Protection of a Primary Amine with Alloc-Cl

  • Reagents: Primary amine (1.0 eq), Allyl chloroformate (Alloc-Cl, 1.2 eq), Sodium bicarbonate (NaHCO₃, 2.0 eq), Tetrahydrofuran (THF)/Water (1:1).

  • Procedure: To a solution of the amine in a 1:1 mixture of THF and water, add NaHCO₃. Cool the mixture to 0 °C and add Alloc-Cl dropwise. Stir the reaction at room temperature for 2-6 hours. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Representative Yield: 85-95%

Deprotection of an Alloc-Protected Amine with a Palladium Catalyst

  • Reagents: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), Phenylsilane (PhSiH₃, 3.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., argon). Add phenylsilane, followed by Pd(PPh₃)₄. Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly loaded onto a silica (B1680970) gel column for purification.

  • Representative Yield: >90%

Tosyl (Ts) Group

Protection of a Primary Amine with Ts-Cl

  • Reagents: Primary amine (1.0 eq), p-Toluenesulfonyl chloride (Ts-Cl, 1.1 eq), Pyridine or Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the amine in DCM and cool to 0 °C. Add pyridine or triethylamine, followed by the portion-wise addition of Ts-Cl. Allow the reaction to warm to room temperature and stir for 12-24 hours. Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. The product can be purified by recrystallization or column chromatography.

  • Representative Yield: 80-95%

Deprotection of a Tosyl-Protected Amine with Sodium in Liquid Ammonia (B1221849)

  • Reagents: Tosyl-protected amine, Sodium metal, Liquid ammonia.

  • Procedure: (Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.) Set up a three-necked flask with a dry ice condenser. Condense ammonia into the flask at -78 °C. Add the tosyl-protected amine to the liquid ammonia. Add small pieces of sodium metal until a persistent blue color is observed. Stir the reaction for 1-3 hours. Quench the reaction by the careful addition of ammonium (B1175870) chloride. Allow the ammonia to evaporate. Dissolve the residue in water and extract with an organic solvent. Dry the organic layer and concentrate to obtain the deprotected amine.

  • Representative Yield: 70-90%

Nosyl (Ns) Group

Protection of a Primary Amine with Ns-Cl

  • Reagents: Primary amine (1.0 eq), 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the amine in DCM and cool to 0 °C. Add pyridine followed by the portion-wise addition of Ns-Cl. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. The product can be purified by recrystallization or column chromatography.

  • Representative Yield: 90-99%

Deprotection of a Nosyl-Protected Amine with Thiophenol

  • Reagents: Nosyl-protected amine (1.0 eq), Thiophenol (2.0 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the nosyl-protected amine in acetonitrile or DMF. Add potassium carbonate and then thiophenol. Stir the mixture at room temperature for 1-3 hours. Dilute the reaction with water and extract with an organic solvent. Wash the organic layer with 1M NaOH to remove excess thiophenol, then with brine. Dry the organic layer and concentrate to yield the deprotected amine.[9]

  • Representative Yield: >90%[9]

Visualization of Protecting Group Strategies

The following diagrams illustrate the logical relationships in selecting an appropriate protecting group and the general workflow of a protection-deprotection sequence.

G Decision Tree for Selecting an Amine Protecting Group start Protect Primary/Secondary Amine acid_labile Is the rest of the molecule stable to strong acid? start->acid_labile base_labile Is the rest of the molecule stable to base? acid_labile->base_labile Yes boc Use Boc acid_labile->boc No h2_labile Is the rest of the molecule stable to hydrogenolysis? base_labile->h2_labile Yes fmoc Use Fmoc base_labile->fmoc No pd_labile Is the rest of the molecule stable to Pd(0)? h2_labile->pd_labile Yes cbz Use Cbz h2_labile->cbz No thiol_labile Is the rest of the molecule stable to thiols? pd_labile->thiol_labile Yes alloc Use Alloc pd_labile->alloc No nosyl Use Nosyl thiol_labile->nosyl No consider_other Consider alternative protecting groups (e.g., Tosyl) thiol_labile->consider_other Yes

Caption: A decision tree to guide the selection of a suitable amine protecting group.

G General Experimental Workflow for Amine Protection and Deprotection cluster_protection Protection cluster_synthesis Intermediate Steps cluster_deprotection Deprotection start Starting Material (with free amine) protect React with Protecting Group Reagent start->protect protected Protected Amine protect->protected reactions Perform Desired Chemical Transformations protected->reactions deprotect Apply Specific Deprotection Conditions reactions->deprotect final Final Product (with free amine) deprotect->final

References

Safety Operating Guide

Proper Disposal of Allyl Chloroformate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of allyl chloroformate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is a highly toxic, corrosive, flammable, and water-reactive chemical that requires careful management.[1][2][3][4][5]

Immediate Safety and Hazard Information

This compound is a colorless liquid with a pungent odor.[1][2] It is classified as a flammable liquid and vapor, is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[6][7][8] It is a lachrymator, meaning it induces tearing.[2] Due to its reactivity with water, it may decompose upon exposure to moist air, producing corrosive hydrogen chloride (HCl) gas.[1][2][5] In the event of a fire, thermal decomposition can release highly toxic gases such as phosgene, hydrogen chloride, and carbon monoxide.[2][6][9]

Incompatible Materials: this compound should not come into contact with strong oxidizing agents, strong bases, alcohols, amines, acids, or water.[2][6][9] Reaction with these substances can be vigorous or even explosive.[1]

Quantitative Data Summary

The following table summarizes key physical and toxicological properties of this compound for quick reference.

PropertyValueCitations
Physical Properties
Molecular FormulaC₄H₅ClO₂[2]
Molecular Weight120.54 g/mol [2]
AppearanceColorless liquid, pungent odor[1][2]
Boiling Point109 - 110 °C (228 - 230 °F)[2]
Flash Point31 °C (88 °F)[1][2][4]
Specific Gravity1.136 g/cm³[2]
Vapor Pressure20 mmHg at 25 °C[2]
Vapor Density4.2 (Air = 1)[1][2]
Toxicological Data
Oral LD50 (Rat)244 mg/kg[7]
Inhalation LC50 (Rat)0.05 mg/L (4 h, aerosol)[7]

Disposal Protocol: Chemical Neutralization

The recommended procedure for disposing of small quantities of residual this compound is through controlled chemical neutralization. The principle of this method is the hydrolysis of the chloroformate into allyl alcohol, carbon dioxide, and hydrochloric acid, followed by the immediate neutralization of the acidic byproducts with a base. This protocol must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Experimental Protocol: Step-by-Step Guidance

1. Required Personal Protective Equipment (PPE):

  • Full-face shield and chemical safety goggles.

  • Neoprene or butyl rubber gloves (inspect for integrity before use).

  • Flame-retardant lab coat.

  • Appropriate respiratory protection if there is any risk of exposure outside a fume hood.[2]

2. Materials and Setup:

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • An ice-water bath to control the reaction temperature.

  • A 10% solution of sodium hydroxide (B78521) (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).

  • pH paper or a calibrated pH meter.

  • Designated chemical waste container for the final neutralized solution.

3. Neutralization Procedure:

  • Preparation: In a chemical fume hood, place the reaction flask in an ice-water bath.

  • Add Base: Carefully pour the chosen basic solution (e.g., 10% NaOH) into the flask. Begin stirring the solution. For every 1 mL of this compound, prepare at least 50 mL of the basic solution to ensure a molar excess of base.

  • Controlled Addition: Slowly add the waste this compound to the stirred basic solution dropwise using the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 20°C. The reaction is exothermic.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour.

  • Equilibration: Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction is complete.

4. Verification and Final Disposal:

  • Check pH: Test the pH of the resulting solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH > 7). If the solution is still acidic, add more basic solution until a stable neutral or basic pH is achieved.

  • Waste Collection: Once neutralization is confirmed, the aqueous solution can be transferred to a properly labeled hazardous waste container.

  • Consult Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations for the final disposal of the neutralized waste stream.[2][6]

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_disp Disposal Phase start Identify Waste (this compound) ppe Don Appropriate PPE start->ppe Safety First setup Prepare Neutralization Setup (Fume Hood, Basic Solution) ppe->setup neutralize Perform Controlled Neutralization Reaction setup->neutralize Slow Addition verify Verify Completion (Check pH > 7) neutralize->verify Stir & Equilibrate collect Collect Neutralized Aqueous Waste verify->collect If pH is safe dispose Dispose According to Local Regulations collect->dispose

Caption: Workflow for the safe chemical neutralization and disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Allyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Allyl chloroformate is a highly reactive and hazardous chemical that demands meticulous handling to ensure the safety of laboratory personnel. This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals. By adhering to these procedures, you can minimize risks and maintain a safe research environment.

Immediate Safety and Hazard Information

This compound is a flammable, corrosive, and highly toxic liquid that can be fatal if inhaled.[1][2][3] It is also harmful if swallowed and causes severe skin and eye burns.[1][2][3] The vapor is a lachrymator, meaning it irritates the eyes and causes tearing.[2] It is crucial to handle this substance with extreme caution in a well-ventilated area, away from heat, sparks, and open flames.[2][3]

Hazard ClassificationDescription
Physical Hazards Flammable liquid and vapor.[1][2][3]
Health Hazards Fatal if inhaled[1][3], Toxic if swallowed[1][3], Causes severe skin burns and eye damage[1][2][3], May cause respiratory irritation.[1]
Environmental Hazards Should not be released into the environment.[1]
Signal Word Danger [1]
Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for ensuring personal safety.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Respiratory Full-face respirator with appropriate cartridges (e.g., ABEK type filter) or a self-contained breathing apparatus (SCBA).[3][4]Use in a well-ventilated area, preferably under a chemical fume hood.[1]
Eyes and Face Tightly fitting safety goggles and a face shield.[3][5]Standard safety glasses are not sufficient.
Hands Chemical-resistant gloves (e.g., plastic or rubber).[5][6]Regularly inspect gloves for signs of degradation and replace them frequently.
Body Flame-retardant and antistatic protective clothing, such as a lab coat, apron, or coveralls.[3] For large-scale operations or in case of spills, a full-body chemical-resistant suit is recommended.[7]Clothing should be non-static, and metallic fasteners should be avoided.[7]
Feet Closed-toe, chemical-resistant safety footwear.[8][9]Perforated shoes or sandals are not permitted.[8]

Operational Plan: From Preparation to Disposal

Following a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation and Handling
  • Work Area Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Remove all potential ignition sources from the work area.[10]

    • Have an emergency eyewash station and safety shower readily accessible.[2]

    • Keep spill containment materials, such as absorbent pads or sand, nearby.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Chemical Handling :

    • Ground and bond all containers when transferring the material to prevent static discharge.[2]

    • Use only spark-proof tools.[2]

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

    • Avoid all personal contact with the substance.[7]

    • Keep containers tightly closed when not in use.[2]

Emergency Procedures
  • Inhalation : Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE, including respiratory protection, contain the spill using a non-combustible absorbent material like sand or earth.

  • Collect the absorbed material into a sealed container for proper disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

  • Do not use water on the spill itself, as it can react with this compound.[10]

Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in approved, sealed containers.

  • Consult with your institution's environmental health and safety department for specific disposal protocols.

  • Decontaminate empty containers with a 5% aqueous sodium hydroxide (B78521) or soda ash solution before disposal.[7]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Contingency cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, No Ignition Sources) don_ppe Don Full PPE prep_area->don_ppe handle_chem Handle Chemical (Grounding, Spark-Proof Tools) don_ppe->handle_chem spill Spill Response handle_chem->spill exposure Exposure Response handle_chem->exposure dispose_waste Dispose of Hazardous Waste handle_chem->dispose_waste decon Decontaminate Equipment dispose_waste->decon

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.